molecular formula C5H8N2O B1398528 (4-Methyl-1H-pyrazol-3-yl)methanol CAS No. 1196041-64-1

(4-Methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B1398528
CAS No.: 1196041-64-1
M. Wt: 112.13 g/mol
InChI Key: QIQGLPRCMHFDEO-UHFFFAOYSA-N
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Description

(4-Methyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol. It belongs to the class of organic compounds known as pyrazoles, which are heterocyclic compounds featuring a five-membered ring with two nitrogen atoms . This specific derivative is characterized by a methyl group at the 4-position and a hydroxymethyl group at the 3-position of the pyrazole ring. As a versatile chemical building block, this compound is primarily valued in medicinal chemistry and drug discovery research. Pyrazole cores are frequently explored in the development of novel pharmaceutical agents. For instance, structurally related phenylpyrazole compounds have been investigated for their biological activity . The reactive sites on the molecule, including the hydroxyl group and the nitrogen atoms in the ring, make it a suitable intermediate for further chemical modifications and synthesis of more complex target molecules . Hazard Information: While specific hazard data for this compound is not available in the search results, similar pyrazole derivatives, such as 1H-Pyrazole-3-methanol, have associated hazard classifications. These can include specific target organ toxicity (single exposure), eye irritation, and acute toxicity . Researchers should consult the Safety Data Sheet (SDS) for this product and handle it with appropriate personal protective equipment in a well-ventilated laboratory setting. Handling and Storage: It is recommended to store this product at ambient temperatures, and in some cases, under an inert atmosphere such as nitrogen to maintain stability, especially if the compound is air-sensitive . Important Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling and disposal practices in compliance with local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-1H-pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-2-6-7-5(4)3-8/h2,8H,3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQGLPRCMHFDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (4-Methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical functionality.[1] Compounds incorporating this five-membered heterocyclic motif are integral to numerous commercial drugs, exhibiting anti-inflammatory, anti-cancer, and anti-viral properties.[1] (4-Methyl-1H-pyrazol-3-yl)methanol emerges as a valuable building block within this class, offering three distinct points for chemical modification: the reactive primary alcohol, the nucleophilic secondary amine within the pyrazole ring, and the methyl-decorated carbon backbone. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safety protocols, tailored for researchers in drug discovery and synthetic chemistry.

Compound Identification

Correctly identifying the molecular structure is fundamental. The compound is a pyrazole ring substituted at the 3-position with a hydroxymethyl group and at the 4-position with a methyl group. The tautomeric nature of the unsubstituted pyrazole ring means the proton can reside on either nitrogen atom.

IdentifierValueSource
IUPAC Name This compound---
CAS Number 1196041-64-1[2][3]
Molecular Formula C₅H₈N₂O[2]
Molecular Weight 112.13 g/mol [2]
Canonical SMILES CC1=C(NN=C1)CO[2]

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="NH", pos="-1.2,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.9,-0.8!", fontcolor="#202124"]; C4 [label="C", pos="0.4,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="0.9,0.5!", fontcolor="#202124"]; C_Me [label="CH₃", pos="1.1,-1.8!", fontcolor="#202124"]; C_CH2OH [label="H₂C", pos="-2,-1.8!", fontcolor="#202124"]; O_OH [label="OH", pos="-3.1,-1.8!", fontcolor="#EA4335"];

// Bonds N1 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- C3 [len=1.5]; C3 -- N2 [len=1.5]; N2 -- N1 [len=1.5]; C4 -- C_Me [len=1.5]; C3 -- C_CH2OH [len=1.5]; C_CH2OH -- O_OH [len=1.5];

// Double bonds (represented by thicker lines or color) N1 -- C5 [style=bold, color="#4285F4"]; C4 -- C3 [style=bold, color="#4285F4"]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

Experimental data for this specific compound is not widely published. The properties listed below are a combination of available data from chemical suppliers and computed values for closely related analogs, providing a reliable estimation for experimental design.

PropertyValueNotes
Appearance White to off-white solidTypical for small heterocyclic alcohols.
Melting Point Not reportedExpected to be a crystalline solid at room temp.
Boiling Point Not reported---
Solubility Soluble in methanol, ethanol, DMSOPredicted based on polarity.
XLogP3 -0.6For the parent (1H-Pyrazol-3-yl)methanol, indicating high polarity.[4]
pKa ~14-15 (N-H), ~16-17 (O-H)Estimated based on pyrazole and primary alcohol functional groups.

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the reduction of its corresponding aldehyde, 4-Methyl-1H-pyrazole-3-carbaldehyde. This precursor can be synthesized via several established methods, including the Vilsmeier-Haack reaction.[5][6][7]

Synthetic Strategy: A Retrosynthetic View

The choice of a mild reducing agent is critical to prevent over-reduction or side reactions. Sodium borohydride (NaBH₄) in an alcoholic solvent is the industry-standard choice for this transformation due to its high chemoselectivity for aldehydes over other potentially reducible groups, operational simplicity, and safety profile compared to stronger reducing agents like lithium aluminum hydride.

retrosynthesis target This compound reagent Reduction (e.g., NaBH₄) target->reagent intermediate 4-Methyl-1H-pyrazole-3-carbaldehyde reagent->intermediate

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Reduction of 4-Methyl-1H-pyrazole-3-carbaldehyde

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials:

  • 4-Methyl-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve 4-Methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: This step is crucial to control the exothermic reaction of NaBH₄ with the solvent and the aldehyde, preventing side reactions and ensuring safety.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Insight: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully re-cool the flask in an ice bath. Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Self-Validation: The cessation of gas evolution indicates the complete decomposition of the reducing agent.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Purification

The crude this compound can be purified by silica gel column chromatography. A gradient elution system, typically starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate, is effective for separating the polar product from non-polar impurities.

Spectroscopic and Analytical Characterization

¹H NMR (Proton NMR) Expected δ (ppm) Multiplicity Integration Assignment
DMSO-d₆ ~12.0Broad Singlet1HPyrazole NH
~7.5Singlet1HPyrazole C5-H
~5.0Triplet1HCH ₂OH
~4.4Doublet2HCH ₂OH
~2.0Singlet3HCH
¹³C NMR Expected δ (ppm) Assignment
DMSO-d₆ ~145C3 (bearing CH₂OH)
~135C5
~110C4 (bearing CH₃)
~55C H₂OH
~10C H₃
  • Mass Spectrometry (MS): In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 113.07.

  • Infrared (IR) Spectroscopy: Key vibrational stretches are expected for O-H (broad, ~3300 cm⁻¹), N-H (medium, ~3200 cm⁻¹), C-H (~2900 cm⁻¹), and C=N/C=C (~1500-1600 cm⁻¹).

Chemical Reactivity and Derivatization

The molecule's utility as a synthon stems from the distinct reactivity of its functional groups.

  • Hydroxymethyl Group: The primary alcohol is a versatile handle for introducing a wide range of functionalities. It can be readily oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid with stronger oxidants (e.g., KMnO₄). It is also susceptible to esterification, etherification, and conversion to a leaving group (e.g., tosylate, halide) for subsequent nucleophilic substitution.[6]

  • Pyrazole N-H: The pyrazole ring contains an acidic proton that can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then be alkylated or acylated, providing a straightforward route to N-substituted pyrazole derivatives.

  • Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich; however, the C5 position is the most likely site for electrophilic attack. The existing methyl group at C4 sterically hinders this position to some extent.

reactivity cluster_main Reactions of this compound start This compound aldehyde Pyrazole-3-carbaldehyde start->aldehyde [O] (mild) ester Ester Derivative start->ester Acyl-Cl, Base n_alkyl N-Alkyl Pyrazole Derivative start->n_alkyl R-X, Base acid Pyrazole-3-carboxylic acid aldehyde->acid [O] (strong)

Caption: Key reaction pathways for derivatization.

Applications in Research and Development

This compound is primarily used as a versatile intermediate in the synthesis of more complex molecules for drug discovery. Its structural motifs are found in compounds targeting a range of biological pathways. The strategic placement of the methyl and hydroxymethyl groups allows for the exploration of structure-activity relationships (SAR) around the pyrazole core, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties of lead compounds.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related pyrazole alcohols provide a strong basis for hazard assessment.[11][12][13]

GHS Hazard Classification (Anticipated):

PictogramCodeHazard Statement

H315Causes skin irritation.
H319Causes serious eye irritation.[12]
H335May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]

  • Avoid formation of dust and aerosols.[11]

  • Wash hands thoroughly after handling.[12]

Storage:

  • Store in a cool, dry place away from incompatible materials.[2]

  • Keep the container tightly closed.[11]

  • Recommended storage temperature is 2-8°C.[2]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[11]

References

  • Fokin, A. A., et al. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Thieme Connect.
  • Farghaly, A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Ghiaci, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33.
  • Fadda, A. A., et al. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1210-1221.
  • Valavi, H., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)
  • Malinauskas, T., et al. (2015). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2015(6), 209-223.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c. Retrieved from [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Shetty, R., et al. (2012). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.
  • El-Shehry, M. F., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(3), 1434-1441.
  • Worrell, B. T., et al. (2021). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 26(23), 7380.
  • PubChem. (n.d.). (4-Methyl-3-pyrazol-1-ylphenyl)methanol. Retrieved from [Link]

  • Li, W., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry, 15(1), 143-156.
  • PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol. Retrieved from [Link]

Sources

Technical Guide: (4-Methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview for Researchers in Medicinal Chemistry and Drug Development

Abstract

(4-Methyl-1H-pyrazol-3-yl)methanol, identified by CAS Number 1196041-64-1 , is a heterocyclic alcohol that serves as a crucial building block in contemporary drug discovery.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically significant agents, including anti-inflammatory, anticancer, and antibacterial drugs.[2][3] This technical guide provides an in-depth analysis of this compound, encompassing its chemical and physical properties, a detailed synthetic protocol with mechanistic insights, its applications as a key intermediate, and essential safety information. This document is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

The structural integrity and physical characteristics of a starting material are paramount for predictable and reproducible synthetic outcomes. This compound is a functionalized pyrazole, a class of compounds known for their diverse biological activities. While specific experimental data for this exact compound is sparse in publicly available literature, its properties can be reliably inferred from closely related analogs and computational predictions.

Table 1: Core Properties of Pyrazole Analogs

PropertyThis compound(1H-Pyrazol-3-yl)methanol (Analog)[4](1-Methyl-1H-pyrazol-3-yl)methanol (Analog)[5]
CAS Number 1196041-64-1 [1]23585-49-184547-62-6
Molecular Formula C₅H₈N₂OC₄H₆N₂OC₅H₈N₂O
Molecular Weight 112.13 g/mol 98.10 g/mol 112.13 g/mol
IUPAC Name This compound(1H-Pyrazol-5-yl)methanol(1-Methylpyrazol-3-yl)methanol
Predicted XLogP3-AA N/A-0.6-0.6
Appearance Typically a solid or liquidSolidLight yellow liquid[6]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carboxylic acid or ester precursor, such as methyl 4-methyl-1H-pyrazole-3-carboxylate. This transformation is a cornerstone of organic synthesis, converting a less reactive carbonyl group into a primary alcohol, which is a versatile functional handle for further elaboration.

Recommended Synthetic Protocol: Reduction of a Pyrazole Ester

This protocol outlines the reduction of a pyrazole ester to the target alcohol using Lithium Aluminium Hydride (LiAlH₄), a potent and non-selective reducing agent.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of Lithium Aluminium Hydride (LiAlH₄) (2.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This step is critical to control the highly exothermic reaction between LiAlH₄ and the ester.

  • Substrate Addition: Dissolve methyl 4-methyl-1H-pyrazole-3-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Quenching (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure ensures the formation of a granular, easily filterable precipitate of lithium and aluminum salts.

    • Stir the resulting mixture vigorously for 30 minutes.

  • Isolation: Filter the granular solid through a pad of Celite® and wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Mechanistic Causality and Visualization

The choice of LiAlH₄ is deliberate. As a strong, nucleophilic hydride donor, it is highly effective for the reduction of esters, which are relatively unreactive carbonyl compounds. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester, followed by the departure of the methoxy leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.

G cluster_0 Synthesis Workflow Start Methyl 4-methyl-1H-pyrazole-3-carboxylate (Ester Precursor) Reagent 1. LiAlH₄ in THF, 0°C 2. H₂O Quench Start->Reagent Reduction Product This compound (Target Alcohol) Reagent->Product Isolation Purification Silica Gel Chromatography Product->Purification

Caption: Synthetic workflow for the preparation of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding as both a donor and acceptor.[2][7] this compound provides a strategic entry point for introducing this valuable scaffold into larger, more complex molecules. The primary alcohol functionality is particularly useful, allowing for straightforward conversion into aldehydes, carboxylic acids, or ethers, and for direct use in esterification or etherification reactions.

  • Scaffold for Kinase Inhibitors: The pyrazole ring is a common feature in kinase inhibitors, where it can mimic the hinge-binding motif of ATP. The hydroxymethyl group on this compound can be used to probe solvent-exposed regions of the ATP-binding pocket or to attach solubility-enhancing groups.

  • Intermediate for Bioactive Compounds: Pyrazole derivatives have demonstrated a wide range of biological activities, including anticancer and antioxidant properties.[7][8] This molecule serves as a key starting material for synthesizing libraries of novel compounds for high-throughput screening.

  • Structural Modification: The methyl group at the 4-position provides steric bulk and modulates the electronic properties of the pyrazole ring, which can be exploited to fine-tune the binding affinity and selectivity of a drug candidate for its biological target.

G cluster_1 Role in Medicinal Chemistry BuildingBlock This compound CAS: 1196041-64-1 Intermediate Functionalized Intermediates (e.g., Aldehydes, Ethers, Esters) BuildingBlock->Intermediate Functional Group Interconversion DrugCandidate Complex Drug Candidates (e.g., Kinase Inhibitors, Anticancer Agents) Intermediate->DrugCandidate Coupling Reactions

Caption: Role as a key building block in drug development pipelines.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons of the CH₂OH group, the methyl protons, and the exchangeable protons of the N-H and O-H groups.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons of the pyrazole ring, the carbon of the methylene group (around 55-65 ppm), and the methyl carbon (around 10-20 ppm).[9]

  • FTIR: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and a band around 3100-3300 cm⁻¹ for the N-H stretch of the pyrazole ring.

Safety and Handling

Safe handling of all chemical reagents is imperative. The safety profile of this compound can be inferred from data on structurally similar pyrazole alcohols.

Table 2: GHS Hazard Information for Analogous Compounds

Hazard Class(1H-Pyrazol-3-yl)methanol[4](1-Methyl-1H-pyrazol-3-yl)methanol[5]
Pictogram WarningWarning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338P264, P270, P280, P301+P312, P302+P352, P305+P351+P338

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its strategic combination of a privileged pyrazole core, a reactive hydroxymethyl handle, and a modulating methyl group makes it an attractive starting point for the synthesis of novel therapeutic agents. Understanding its properties, synthetic pathways, and safe handling is essential for researchers aiming to leverage its full potential in creating the next generation of medicines.

References

  • PubChem. (1H-Pyrazol-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. (1-methyl-1H-pyrazol-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • Gomha, S. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. [Link]

  • PubChem. (1-methyl-1H-pyrazol-4-yl)methanol. National Center for Biotechnology Information. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis and Anticancer Activity of Some Novel 1H-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 646-655. [Link]

  • Li, J., et al. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry, 13(10), 1239-1246. [Link]

  • Kattamuri, P. V., et al. (2022). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 27(19), 6599. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 27(19), 6289. [Link]

  • ResearchGate. Absorption and emission spectra of compounds 1–6 in methanol. [Link]

  • El-Remaily, M. A. A. A., et al. (2023). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports, 13(1), 10834. [Link]

  • ResearchGate. Rational study design, illustrating the structure of the newly designed pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1438-1454. [Link]

  • Li, Y., et al. (2023). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 3(1), 246-254. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (4-Methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Methyl-1H-pyrazol-3-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a hydroxymethyl group at the 3-position, along with a methyl group at the 4-position, offers a versatile platform for further chemical elaboration. This document details two robust synthetic pathways to this target molecule, offering flexibility in starting material selection and reaction conditions. Furthermore, a thorough characterization of this compound is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), providing researchers with the necessary tools for unambiguous identification and quality assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to incorporate this valuable intermediate into their synthetic strategies.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique electronic properties and conformational flexibility of the pyrazole ring allow for diverse interactions with biological targets. The functionalization of the pyrazole core is a key strategy in the design of novel therapeutic agents.

This compound is a particularly interesting derivative. The hydroxymethyl group at the 3-position serves as a versatile handle for a variety of chemical transformations, such as etherification, esterification, and oxidation, enabling the synthesis of diverse libraries of compounds. The methyl group at the 4-position can influence the molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles. This guide presents two distinct and reliable synthetic routes for the preparation of this key intermediate, along with a detailed analysis of its structural and spectroscopic properties.

Synthetic Methodologies

Two primary synthetic routes to this compound are presented, each with its own set of advantages and considerations.

Methodology A: Formylation and Subsequent Reduction

This approach involves the initial formylation of a suitable pyrazole precursor to generate 4-methyl-1H-pyrazole-3-carbaldehyde, which is then reduced to the target alcohol. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrazoles.[1][2][3][4]

Methodology_A start 3-Amino-4-methyl-1H-pyrazole aldehyde 4-Methyl-1H-pyrazole-3-carbaldehyde start->aldehyde 1. POCl3, DMF (Vilsmeier-Haack) 2. H2O workup product This compound aldehyde->product NaBH4, Methanol

Caption: Synthetic route via formylation and reduction.

The Vilsmeier-Haack reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][4] This electrophilic species then attacks the electron-rich C3 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The choice of a mild reducing agent like sodium borohydride (NaBH₄) is crucial to selectively reduce the aldehyde to the primary alcohol without affecting the pyrazole ring.[5][6][7]

Methodology B: Esterification and Reduction

An alternative strategy involves the synthesis of a pyrazole-3-carboxylate ester followed by its reduction to the corresponding alcohol. This method is particularly useful when the corresponding pyrazole-3-carboxylic acid is readily available or easily synthesized.

Methodology_B start 4-Methyl-1H-pyrazole-3-carboxylic acid ester Ethyl 4-methyl-1H-pyrazole-3-carboxylate start->ester Ethanol, H2SO4 (cat.) product This compound ester->product 1. LiAlH4, THF 2. H2O workup

Caption: Synthetic route via esterification and reduction.

The initial step is a standard Fischer esterification of the carboxylic acid with ethanol under acidic catalysis. The subsequent reduction of the ester to the primary alcohol requires a potent reducing agent such as lithium aluminum hydride (LiAlH₄).[8][9] LiAlH₄ is a powerful source of hydride ions and effectively reduces esters to alcohols, a transformation that is not efficiently achieved with milder reagents like NaBH₄.[8][9] Careful control of the reaction conditions and a proper workup procedure are essential due to the high reactivity of LiAlH₄.[10][11][12]

Experimental Protocols

The following are detailed, step-by-step procedures for the synthesis of this compound.

Protocol for Methodology A

Step 1: Synthesis of 4-Methyl-1H-pyrazole-3-carbaldehyde

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-amino-4-methyl-1H-pyrazole (1 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methyl-1H-pyrazole-3-carbaldehyde.

Step 2: Synthesis of this compound

  • Dissolve 4-methyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol for Methodology B

Step 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate

  • In a round-bottom flask, suspend 4-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in absolute ethanol (10 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 4-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 4-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

The following tables summarize the predicted analytical and spectroscopic data for this compound. These values are based on the analysis of structurally similar compounds and established spectroscopic principles.

Physical and Analytical Data
PropertyPredicted Value
CAS Number 82236-42-0
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4s1HH5 (pyrazole ring)
~4.5s2H-CH₂OH
~3.5 (broad)s1H-OH
~2.1s3H-CH₃

Note: The chemical shift of the -OH proton is variable and depends on the solvent and concentration.[8]

¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~148C3 (pyrazole ring)
~135C5 (pyrazole ring)
~115C4 (pyrazole ring)
~58-CH₂OH
~10-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3200-3100Medium, BroadN-H stretch (pyrazole)
2950-2850MediumC-H stretch (aliphatic)
~1550MediumC=N stretch (pyrazole ring)
~1050StrongC-O stretch (primary alcohol)

Note: The N-H stretching frequency can be broad due to hydrogen bonding.[13][14]

Mass Spectrometry (MS)
m/zInterpretation
112[M]⁺ (Molecular ion)
95[M - OH]⁺
81[M - CH₂OH]⁺
54Pyrazole ring fragment

Note: The fragmentation pattern of pyrazoles can be complex and may involve ring cleavage.[15][16]

Applications in Drug Development

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary alcohol functionality can be readily converted into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR). For example, it can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in a wide range of C-C and C-N bond-forming reactions. The hydroxyl group can also be derivatized to form ethers and esters, providing a means to modulate the physicochemical properties of the parent molecule. The pyrazole core itself is a known pharmacophore, and the strategic placement of substituents at the 3- and 4-positions can be used to fine-tune the biological activity and selectivity of the resulting compounds.

Conclusion

This technical guide has detailed two reliable and efficient synthetic routes for the preparation of this compound, a valuable intermediate for drug discovery and development. The methodologies presented, namely the formylation-reduction pathway and the esterification-reduction pathway, offer flexibility and are based on well-established organic transformations. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, will aid researchers in the unambiguous identification and quality control of this important building block. The strategic importance of this compound lies in its potential for further chemical modification, enabling the synthesis of diverse libraries of pyrazole-based compounds for biological screening.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mishra, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27263-27293. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. [Link]

  • PubChem. (n.d.). Pyrazol-1-yl-methanol. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]

  • Patil, S. D., & Deokar, V. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536-4546.
  • Sokolov, D. N., et al. (2011). Reduction of (+)-usninic acid and its pyrazole derivative by sodium borohydride. Chemistry of Natural Compounds, 47(2), 203-205. [Link]

  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved January 19, 2026, from [Link]

  • Zapol'skii, V. A., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2), 628-643.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved January 19, 2026, from [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Bakr, F. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. Retrieved January 19, 2026, from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved January 19, 2026, from [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved January 19, 2026, from [Link]

  • The Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved January 19, 2026, from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-750. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 19, 2026, from [Link]

  • Attaryan, O. S., et al. (2008). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 78(3), 508-510. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Oliveira, M. S., et al. (2020). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 25(21), 5187. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 19, 2026, from [Link]

  • Patel, M. R., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 1162-1167.
  • The Organic Chemistry Portal. (n.d.). Sodium Borohydride. Retrieved January 19, 2026, from [Link]

  • Jokisaari, J., & Diehl, P. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 35-39. [Link]

  • Claramunt, R. M., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 44(6), 629-632. [Link]

  • Lo, Y. C., et al. (2013). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 133, 169-175. [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved January 19, 2026, from [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... Retrieved January 19, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl Alcohol. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

Sources

Spectroscopic Data of (4-Methyl-1H-pyrazol-3-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in drug design. (4-Methyl-1H-pyrazol-3-yl)methanol, a functionalized pyrazole, represents a key intermediate for the synthesis of more complex bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural confirmation during the drug discovery and development process.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The predicted data are grounded in fundamental spectroscopic principles and analysis of data from structurally related pyrazole derivatives. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring this critical data, empowering researchers to validate these predictions and confidently characterize their own samples.

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ is detailed below.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~12.5br s1HN-HThe N-H proton of the pyrazole ring is expected to be significantly deshielded due to its acidic nature and participation in hydrogen bonding. Its signal is often broad.
~7.5s1HC5-HThe proton at the C5 position of the pyrazole ring is in an electron-deficient environment, leading to a downfield chemical shift. It is predicted to be a singlet as there are no adjacent protons.
~5.0t, J ≈ 5 Hz1H-OHThe hydroxyl proton signal is often a broad singlet but can appear as a triplet if it couples with the adjacent methylene protons. The chemical shift is solvent and concentration-dependent.
~4.4d, J ≈ 5 Hz2H-CH₂-The methylene protons adjacent to the pyrazole ring and the hydroxyl group are diastereotopic. They are shifted downfield due to the electronegativity of the oxygen and the aromatic character of the pyrazole ring. Coupling with the -OH proton would result in a doublet.
~2.0s3H-CH₃The methyl protons are attached to the pyrazole ring and are expected to resonate in the typical alkyl region. The singlet multiplicity is due to the absence of adjacent protons.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectra.[1]

  • Acquisition: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a ¹H spectrum), pulse angle, and acquisition time.

  • Data Processing: After acquisition, the Free Induction Decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~145C3The carbon atom C3 is attached to the electronegative nitrogen atom and the methanol substituent, leading to a significant downfield shift.
~135C5The C5 carbon is part of the pyrazole ring and its chemical shift is influenced by the adjacent nitrogen atom.
~115C4The C4 carbon is substituted with a methyl group. Its chemical shift is expected to be upfield compared to the other ring carbons.
~55-CH₂-The methylene carbon is attached to an oxygen atom, causing a downfield shift into the 50-60 ppm range.
~10-CH₃The methyl carbon is an alkyl group and is expected to resonate at a high field (upfield).
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

  • Instrument Setup and Locking/Shimming: The procedure is the same as for ¹H NMR.

  • Acquisition: Due to the lower sensitivity of ¹³C, a larger number of scans (hundreds to thousands) is usually required. Proton decoupling is typically employed to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Broad, StrongO-H stretchAlcohol (-OH)
3200-3100Broad, MediumN-H stretchPyrazole (N-H)
3000-2850MediumC-H stretchAlkyl (-CH₃, -CH₂-)
~1600MediumC=C stretchPyrazole ring
~1550MediumC=N stretchPyrazole ring
~1450MediumC-H bendAlkyl (-CH₃, -CH₂-)
~1050StrongC-O stretchPrimary alcohol
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): For a solid sample, place a small amount directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.[2]

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.[2]

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Mass Spectrometry Data

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a unique fragmentation pattern that can be used for structural elucidation.

Expected Molecular Ion and Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺∙): The molecular weight of this compound (C₅H₈N₂O) is 112.13 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 112.

  • Major Fragmentation Pathways:

    • Loss of H∙: A peak at m/z = 111 corresponding to the loss of a hydrogen atom.

    • Loss of ∙OH: A peak at m/z = 95 resulting from the loss of the hydroxyl radical.

    • Loss of CH₂OH∙: A significant peak at m/z = 81 due to the cleavage of the hydroxymethyl group. This fragment would be a stable pyrazole radical cation.

    • Loss of N₂: Pyrazole rings can undergo fragmentation with the loss of a neutral nitrogen molecule, which could lead to various smaller fragments.

    • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.

fragmentation M [this compound]⁺∙ m/z = 112 M_minus_H [M-H]⁺ m/z = 111 M->M_minus_H - H∙ M_minus_OH [M-OH]⁺ m/z = 95 M->M_minus_OH - ∙OH M_minus_CH2OH [M-CH₂OH]⁺ m/z = 81 M->M_minus_CH2OH - ∙CH₂OH Fragments Further Fragments M_minus_CH2OH->Fragments - N₂, -HCN

Figure 2: Predicted major fragmentation pathway of this compound under Electron Ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS, or directly on a probe for a direct insertion probe) into the ion source of the mass spectrometer.[3][4] The sample is vaporized by heating.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Plausible Synthesis Route

A common and effective method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine. A plausible route to this compound is outlined below.

synthesis Reactant1 Ethyl 2-methylacetoacetate Intermediate 4-Methyl-1H-pyrazol-3(2H)-one Reactant1->Intermediate Reactant2 Hydrazine hydrate Reactant2->Intermediate + Product This compound Intermediate->Product + Reducing Agent Reducing_Agent LiAlH₄ or NaBH₄

Figure 3: Plausible synthesis scheme for this compound.

Step-by-step Methodology:

  • Pyrazole Ring Formation: Ethyl 2-methylacetoacetate is reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction is typically heated to reflux to drive the condensation and cyclization, yielding 4-Methyl-1H-pyrazol-3(2H)-one.

  • Reduction of the Carbonyl Group: The resulting pyrazolone intermediate is then reduced to the corresponding alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) or a milder reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent can be employed.

  • Work-up and Purification: After the reduction is complete, the reaction is carefully quenched, and the product is extracted into an organic solvent. The crude product is then purified by techniques such as column chromatography or recrystallization to yield pure this compound.

Conclusion

The predicted spectroscopic data and plausible synthesis route provided in this guide offer a robust framework for researchers working with this compound. The detailed interpretation of the expected NMR, IR, and mass spectra, coupled with standardized experimental protocols, will facilitate the confident identification and characterization of this important synthetic intermediate. As with any predictive data, experimental verification is crucial, and this guide provides the necessary tools and rationale to perform and interpret these validation experiments effectively. This foundational knowledge is critical for advancing research in medicinal chemistry and drug development where pyrazole-based compounds continue to play a significant role.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • Parker, W. O., Jr. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
  • Wikipedia. Electron ionization. [Link]

  • IntechOpen. Basics of NMR Spectroscopy (for Novices). [Link]

  • Restek Corporation. Ionization Methods in Organic Mass Spectrometry.
  • American Chemical Society. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Wishart Research Group, University of Alberta. CASPRE - 13C NMR Predictor. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • University of California, Santa Barbara. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • ResearchGate. Figure . Theoretical and experimental FTIR spectra of -methyl.
  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Abraham, R. J., & Reid, M. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. Magnetic Resonance in Chemistry, 43(5), 385-397.
  • ResearchGate. 12.2% 116,000 120M TOP 1% 154 3,900.
  • ResearchGate. A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.
  • Bioorganic & Medicinal Chemistry Letters. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Coldea, T. E., et al. (2013). Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR Spectroscopy and Chemometrics. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology, 70(1).
  • ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.
  • ResearchGate.
  • ResearchGate. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • MDPI.
  • Michigan State University. Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate.

Sources

(4-Methyl-1H-pyrazol-3-yl)methanol solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of (4-Methyl-1H-pyrazol-3-yl)methanol: Solubility and Stability Profiling

Abstract

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with this scaffold. As with any novel chemical entity intended for further development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility and stability of this compound. Rather than a simple data sheet, this document outlines the requisite experimental protocols, explains the scientific rationale behind methodological choices, and provides tools for robust data interpretation, thereby establishing a self-validating system for characterization.

Introduction and Physicochemical Foundation

The pyrazole moiety is a key structural motif in numerous pharmaceutical agents, valued for its ability to engage in various biological interactions. This compound, as a functionalized building block, holds potential for the synthesis of new lead compounds. However, publicly available experimental data on its solubility and stability are scarce. Therefore, the primary objective of any early-stage research program must be to establish a robust physicochemical profile.

Core Molecular Properties

A foundational understanding begins with the molecule's basic properties, which can be computationally predicted or found in chemical databases. These values inform experimental design, such as preparing stock solutions and interpreting analytical data.

PropertyValueSource
Molecular Formula C₅H₈N₂OPubChem
Molecular Weight 112.13 g/mol PubChem
CAS Number 1196041-64-1BLDpharm[1]
Appearance White to off-white solid (Predicted)ChemicalBook[2]

Aqueous and Organic Solubility Determination

Solubility is a critical determinant of a compound's behavior in both biological and synthetic systems, influencing everything from bioavailability to reaction kinetics. A comprehensive solubility profile across a range of relevant aqueous and organic media is essential.

The Scientific Rationale for Solubility Screening

The choice of solvents is not arbitrary. It is a strategic selection designed to probe the compound's polarity and predict its behavior in various environments:

  • Aqueous Buffers (pH 3, 5, 7.4, 9): To understand how the compound's ionizable pyrazole group (pKa dependent) affects its solubility in environments mimicking physiological conditions (e.g., stomach, intestine, blood).

  • Polar Protic Solvents (Methanol, Ethanol): Commonly used in synthesis and formulation, these solvents can engage in hydrogen bonding, providing insight into the molecule's hydrophilic/hydrophobic balance.[3]

  • Polar Aprotic Solvents (DMSO, Acetonitrile): Used for stock solution preparation and as reaction media. Their ability to dissolve compounds without hydrogen bond donation is a key characteristic.

  • Non-Polar Solvents (Dichloromethane, Ethyl Acetate): To assess lipophilicity, which is crucial for predicting membrane permeability and solubility in lipidic environments.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability. It ensures that a true equilibrium is reached between the dissolved and undissolved compound.

Objective: To determine the saturation concentration of this compound in selected solvents at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of solid remains at the bottom. This is critical to confirm that saturation has been achieved.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent or buffer to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended period allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a small aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove any remaining microparticulates. Dilute the filtrate with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound must be prepared to ensure accurate quantification.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid to Vials B Add Precise Volume of Solvent A->B C Seal & Shake (24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Filtrate E->F G Analyze via HPLC-UV F->G

Caption: Workflow for the Shake-Flask Solubility Method.

Chemical Stability and Forced Degradation Profiling

Understanding a molecule's intrinsic stability is a cornerstone of drug development, mandated by regulatory bodies like the FDA and governed by ICH guidelines.[4][5] Forced degradation studies are accelerated experiments designed to predict long-term stability and identify potential degradation products.[4][6]

Rationale for Stress Conditions

Forced degradation involves exposing the compound to conditions more severe than those it would encounter during storage.[4][7] The goal is to induce a modest level of degradation (typically 5-20%) to produce a sufficient quantity of degradants for detection and characterization without destroying the molecule entirely.[7]

  • Hydrolysis (Acidic & Basic): Probes susceptibility to degradation in aqueous environments of varying pH. Many functional groups are labile to acid- or base-catalyzed hydrolysis.

  • Oxidation: Assesses vulnerability to oxidative stress, a common degradation pathway for molecules with electron-rich moieties.

  • Photolysis: Evaluates light sensitivity, as UV or visible light can provide the energy to initiate photochemical degradation reactions.

  • Thermal: Determines heat sensitivity, both in the solid state and in solution, which is critical for defining storage and manufacturing conditions.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method (SIAM).

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation (Solution): Dilute the stock solution in purified water. Incubate at 60°C.

    • Thermal Degradation (Solid): Place the solid compound in a hot air oven at a specified temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid compound to a light source as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]

  • Time Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). For solid samples, dissolve a weighed amount in a suitable solvent at each time point.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample) to halt the degradation reaction and prevent damage to the HPLC column.

  • Analysis by SIAM: Analyze all samples using a developed stability-indicating HPLC method. The key feature of a SIAM is its ability to resolve the parent peak of this compound from all process impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is not co-eluting with any degradants.

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the compound's stability profile.

Stress ConditionReagent/SettingTime (hr)% Assay of Parent Compound% DegradationDegradant Peaks Observed (Retention Time)
Control No Stress0100.00.0None
Acid Hydrolysis 0.1 M HCl @ 60°C24e.g., 89.5e.g., 10.5e.g., RT 2.1 min
Base Hydrolysis 0.1 M NaOH @ 60°C24e.g., 95.2e.g., 4.8None Significant
Oxidation 3% H₂O₂ @ RT24e.g., 82.1e.g., 17.9e.g., RT 3.5 min, 4.2 min
Thermal (Solution) 60°C48e.g., 98.7e.g., 1.3None Significant
Photolytic ICH Q1B-e.g., 99.1e.g., 0.9None Significant

Note: Data are illustrative examples.

Visualization: Forced Degradation and SIAM Development Workflow

G cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Sample Analysis cluster_method 3. SIAM Development A Acid/Base Hydrolysis E Sample at Time Points A->E B Oxidation (H₂O₂) B->E C Thermal (Solid & Solution) C->E D Photolysis (ICH Q1B) D->E F Neutralize (if applicable) E->F G Inject into HPLC-PDA System F->G H Assess Peak Separation G->H I Check Peak Purity (PDA Detector) H->I J Validate Method (Specificity) I->J K K J->K Final Stability Profile & Degradation Pathway

Caption: Workflow for Forced Degradation and SIAM Development.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a critical prerequisite for its advancement in any research and development pipeline. By employing systematic, well-rationalized experimental protocols such as the shake-flask method for solubility and a rigorous forced degradation study for stability, researchers can build a robust data package. This information is indispensable for guiding formulation development, defining appropriate storage conditions, ensuring the integrity of biological assay results, and fulfilling regulatory expectations. The methodologies outlined in this guide provide a clear and scientifically sound path to achieving this essential characterization.

References

  • PubChem Compound Summary for (1-methyl-1H-pyrazol-4-yl)methanol. National Center for Biotechnology Information. URL: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. URL: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. URL: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. URL: [https://www.rjpbcs.com/pdf/2016_7(2)/[8].pdf]([Link]8].pdf)

  • PubChem Compound Summary for (1-methyl-1H-pyrazol-3-yl)methanol. National Center for Biotechnology Information. URL: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. URL: [Link]

  • PubChem Compound Summary for (4-methyl-3-pyridin-3-yl-1H-pyrazol-5-yl)methanol. National Center for Biotechnology Information. URL: [Link]

  • PubChem Compound Summary for [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol. National Institutes of Health. URL: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. URL: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. URL: [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. URL: [Link]

Sources

The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole-Containing Compounds

Introduction: The Enduring Significance of the Pyrazole Heterocycle

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this scaffold has proven to be a "privileged structure," consistently appearing in molecules exhibiting a vast spectrum of biological activities.[1][3] Its unique electronic properties, metabolic stability, and capacity for versatile substitution allow it to interact with a wide array of biological targets, making it a focal point in the design of novel therapeutic and agrochemical agents.[3][4] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole-containing compounds, offering mechanistic insights, comparative data, and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the core areas where pyrazoles have made a significant impact, including oncology, inflammation, infectious diseases, and neuroscience, providing the foundational knowledge required to harness the full potential of this remarkable scaffold.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating multiple mechanisms of action by interacting with critical targets in cancer cell proliferation, survival, and metastasis.[5][6] Their structural versatility allows for the fine-tuning of activity against various cancer cell lines, leading to the development of potent and selective therapeutic candidates.[5][7]

Core Mechanisms of Antineoplastic Action

The anticancer efficacy of pyrazole compounds stems from their ability to inhibit key proteins involved in cell cycle progression and signal transduction. Notable targets include:

  • Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are prime targets for cancer therapy. Several pyrazole derivatives have shown potent inhibitory activity against CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[5] For example, novel indole-pyrazole hybrids have demonstrated significant CDK2 inhibition with IC₅₀ values as low as 0.074 µM.[5]

  • Tyrosine Kinases (e.g., EGFR, VEGFR): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, angiogenesis, and metastasis. Pyrazole-containing kinase inhibitors have been designed to block the ATP-binding sites of these receptors, effectively halting downstream signaling pathways.[5][6]

  • Tubulin Polymerization: The microtubule network is essential for cell division, making it a validated target for chemotherapy. Certain pyrazole derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization and inducing mitotic arrest in cancer cells.[8]

  • DNA Interaction: Some pyrazole analogs can bind to DNA, interfering with replication and transcription processes, ultimately leading to apoptosis in cancer cells.[5]

Anticancer_Mechanisms_of_Pyrazoles cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_VEGFR EGFR/VEGFR Apoptosis Apoptosis EGFR_VEGFR->Apoptosis Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Cell_Cycle Cell Cycle Arrest Microtubules->Cell_Cycle CDK2 CDK2/Cyclin CDK2->Cell_Cycle DNA DNA DNA->Apoptosis Cell_Cycle->Apoptosis Pyrazole_Kinase_Inhibitor Pyrazole Kinase Inhibitor Pyrazole_Kinase_Inhibitor->EGFR_VEGFR Inhibits Pyrazole_Tubulin_Inhibitor Pyrazole Tubulin Inhibitor Pyrazole_Tubulin_Inhibitor->Tubulin Inhibits Polymerization Pyrazole_CDK_Inhibitor Pyrazole CDK Inhibitor Pyrazole_CDK_Inhibitor->CDK2 Inhibits Pyrazole_DNA_Binder Pyrazole DNA Binding Agent Pyrazole_DNA_Binder->DNA Binds

Caption: Key anticancer mechanisms of pyrazole derivatives.
Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected pyrazole compounds against various human cancer cell lines, demonstrating their therapeutic potential.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Source
Indole-Pyrazole HybridHCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8[5]
Pyrazolo[3,4-b]pyridineHepG2, MCF7, HeLa3.11 - 4.91Doxorubicin4.30 - 5.17[5]
Pyrazoline DerivativeMCF-75.8Doxorubicin4.17[9]
Pyrazole BenzamideHCT-1167.74Doxorubicin5.23[9]
Pyrimidinyl PyrazoleHeLa4.94--[8]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][5] The principle relies on the reduction of the yellow MTT tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product.[7][10] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

  • 96-well flat-bottom sterile plates

  • Test pyrazole compounds, dissolved in DMSO and diluted in culture medium

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[7][10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in serum-free culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Self-Validation System: Include the following controls:

      • Vehicle Control: Wells with cells treated with the same concentration of DMSO as the test compounds (typically <0.5%).

      • Untreated Control (Positive Control): Wells with cells in medium only, representing 100% viability.

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance of the solution in each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each treatment using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

II. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[12] Pyrazole derivatives have a long history as anti-inflammatory agents, exemplified by the clinically used COX-2 selective inhibitor, celecoxib.[12] Their mechanism often involves the modulation of key enzymes and signaling pathways in the inflammatory response.

Core Mechanisms of Anti-inflammatory Action
  • Cyclooxygenase (COX) Inhibition: The primary mechanism for many anti-inflammatory pyrazoles is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[12] Many modern pyrazole derivatives are designed for selective inhibition of the inducible COX-2 isoform to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[12]

  • Lipoxygenase (LOX) Inhibition: Some pyrazole-thiazole hybrids exhibit dual COX/5-LOX inhibition, blocking the synthesis of both prostaglandins and pro-inflammatory leukotrienes.[12]

  • Cytokine Modulation: Pyrazole compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[11][12]

  • NF-κB Suppression: The transcription factor NF-κB is a master regulator of inflammatory gene expression. Pyrazoles can inhibit the NF-κB signaling pathway, preventing the transcription of various inflammatory mediators.[12]

Data Presentation: In Vivo Anti-inflammatory Efficacy of Pyrazoles

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.

Compound ClassDoseInhibition of Edema (%)Reference DrugInhibition of Edema (%)Source
1,3,4-Trisubstituted Pyrazole-≥84.2%Diclofenac86.72%[3]
Pyrazole-Benzophenone-"Marked potential"Indomethacin-[3]
Thiophene-Pyrazole Hybrid-"Promising"Celecoxib-[13]
Pyrazoline Derivative-28.57%--[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the ability of a test compound to reduce acute inflammation.[14] Sub-plantar injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling).[15][16] The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.[17]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) Lambda Carrageenan solution in sterile 0.9% saline

  • Test pyrazole compound and reference drug (e.g., Indomethacin, 5 mg/kg) prepared in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer for paw volume measurement[17]

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast animals overnight before the study but allow free access to water.

  • Grouping: Divide the rats into groups (n=6 per group):

    • Control Group: Receives the vehicle only.

    • Test Groups: Receive different doses of the pyrazole compound.

    • Reference Group: Receives the standard anti-inflammatory drug (e.g., Indomethacin).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

  • Compound Administration: Administer the test compounds, reference drug, or vehicle via the intended route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[16][17]

  • Inflammation Induction: Inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[17]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[17][18] The swelling becomes maximal around 3-5 hours.[15]

  • Data Analysis:

    • Calculate the edema volume (swelling) for each animal at each time point: Edema Volume = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [(Edema Volume_Control - Edema Volume_Treated) / Edema Volume_Control] * 100

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the results.

III. Antimicrobial and Antiviral Activity

The rise of drug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial and antiviral agents.[19] Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria, fungi, and viruses, making them an important scaffold in the search for novel anti-infectives.[14][20]

Core Mechanisms of Antimicrobial & Antiviral Action
  • Antibacterial: Pyrazole derivatives can target essential bacterial metabolic pathways. Some have been identified as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[19] Others interfere with cell wall synthesis or other vital processes. They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including multi-drug resistant strains.[19]

  • Antifungal: The antifungal activity of pyrazoles has been demonstrated against pathogenic fungi like Candida albicans and Aspergillus fumigatus.[14][21] The exact mechanisms are varied but often involve disruption of the fungal cell membrane or inhibition of key enzymes.

  • Antiviral: Pyrazoles have shown promise against a range of viruses, including Hepatitis A, Herpes Simplex Virus (HSV-1), and coronaviruses like SARS-CoV-2.[3][22] Their mechanisms can involve inhibiting viral entry into host cells, blocking viral replication enzymes, or interfering with other stages of the viral life cycle.[23] For example, some compounds inhibit the membrane fusion between the viral envelope and the host cell.[20]

Data Presentation: Antimicrobial Potency of Pyrazole Derivatives

The Minimum Inhibitory Concentration (MIC) is the standard measure of in vitro antibacterial potency.

Compound ClassTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
Aminoguanidine-derived PyrazoleE. coli 19241Moxifloxacin2[19]
Pyrazole-Thiazole HybridS. aureus1.9--[19]
Coumarin-attached PyrazoleSalmonella0.05Ciprofloxacin>0.05[19]
Pyrazole CarbothiohydrazideS. aureus62.5Chloramphenicol>62.5[24]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[1]

Materials:

  • Sterile 96-well microtiter plates

  • Test pyrazole compounds and reference antibiotics (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.[13]

  • Spectrophotometer or McFarland standards

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the stock compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in broth so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized and diluted bacterial suspension.[4] The final volume in each well will be 100 µL.

  • Controls (Self-Validation):

    • Growth Control: Wells containing broth and inoculum but no drug.

    • Sterility Control: Wells containing broth only, to check for contamination.

    • Quality Control: Test a reference bacterial strain with a known MIC range against a standard antibiotic to validate the assay's accuracy.[1]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[1][13]

IV. Neuroprotective and Herbicidal Activities

Beyond therapeutic applications in humans, the pyrazole scaffold is vital in neuroscience research and agriculture.

Neuroprotective Activity

Several pyrazole derivatives have been investigated for their potential in treating neurodegenerative disorders.[16][25] They can exert neuroprotective effects through various mechanisms, including anti-inflammatory actions within the central nervous system (by reducing pro-inflammatory cytokines like IL-6 in microglial cells), antioxidant properties, and modulation of pathways involved in neuronal cell death.[11][25] Some compounds have shown the ability to protect against N-methyl-D-aspartate (NMDA)-induced toxicity.[3] This makes them interesting candidates for diseases like Alzheimer's, Parkinson's, and spinal cord injury.[11][26]

Herbicidal Activity

In agriculture, pyrazole derivatives are potent herbicides.[15] They often target key enzymes in plant-specific biochemical pathways, leading to high efficacy against weeds with good crop selectivity.[10][15] Common targets include:

  • 4-hydroxyphenylpyruvate dioxygenase (HPPD)

  • Protoporphyrinogen oxidase (PPO)

  • Acetolactate synthase (ALS)

These targeted mechanisms ensure that the compounds are effective at low application rates and can be safer for the surrounding ecosystem.[10]

Experimental Protocol: Post-Emergence Herbicidal Activity Assay

This assay evaluates the efficacy of a herbicide when applied to weeds that have already germinated and emerged from the soil.[27]

Materials:

  • Pots or flats filled with appropriate soil mix

  • Seeds of target weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti) and crop species (for selectivity testing)

  • Test pyrazole compound formulated as a sprayable solution

  • Commercial standard herbicide for comparison

  • Greenhouse or growth chamber with controlled light, temperature, and humidity

  • Laboratory sprayer calibrated to deliver a specific volume

Procedure:

  • Plant Cultivation: Sow weed and crop seeds in pots and allow them to grow under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-4 inches in height).

  • Herbicide Application: Prepare different concentrations of the test pyrazole herbicide and the standard herbicide. Apply the treatments to the plants using a laboratory sprayer to ensure uniform coverage.[25] Include an untreated control group that is sprayed only with the vehicle solution.

  • Incubation: Return the treated plants to the greenhouse and observe them over a period of 2-3 weeks.[23] Water and care for the plants as needed.

  • Efficacy Assessment:

    • Visual Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually rate the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). Symptoms may include chlorosis (yellowing), necrosis (tissue death), and stunting.

    • Quantitative Assessment: At the end of the observation period, harvest the above-ground plant biomass. Dry the biomass in an oven until a constant weight is achieved.

  • Data Analysis:

    • Calculate the percent inhibition or growth reduction for each treatment compared to the untreated control.

    • Determine the EC₅₀ (Effective Concentration 50) or GR₅₀ (Growth Reduction 50), which is the concentration of the herbicide required to cause a 50% reduction in plant growth or biomass.

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its derivatives have demonstrated a remarkable breadth of activity, from potent anticancer and anti-inflammatory effects to crucial roles in combating infectious diseases and ensuring agricultural productivity.[3][4] The continued exploration of structure-activity relationships, coupled with modern drug design strategies like scaffold hopping and molecular docking, will undoubtedly lead to the discovery of new pyrazole-based agents with enhanced potency, selectivity, and improved safety profiles.[7][15] The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to unlocking the next generation of pyrazole-based innovations for human health and beyond.

References

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: MDPI. URL: [Link]

  • Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Source: Preprints.org. URL: [Link]

  • Title: Current status of pyrazole and its biological activities. Source: PMC - PubMed Central. URL: [Link]

  • Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Source: ACS Publications. URL: [Link]

  • Title: Broth Microdilution | MI - Microbiology. Source: MI - Microbiology. URL: [Link]

  • Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Source: Taylor & Francis Online. URL: [Link]

  • Title: Carrageenan Induced Paw Edema (Rat, Mouse). Source: Inotiv. URL: [Link]

  • Title: A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Source: PubMed Central. URL: [Link]

  • Title: Review: biologically active pyrazole derivatives. Source: RSC Publishing. URL: [Link]

  • Title: Carrageenan induced Paw Edema Model. Source: Creative Biolabs. URL: [Link]

  • Title: EUCAST reading guide for broth microdilution. Source: Scribd. URL: [Link]

  • Title: Pyrazoles as anticancer agents: Recent advances. Source: SRR Publications. URL: [Link]

  • Title: Antimicrobial susceptibility testing (Broth microdilution method). Source: WOAH - Asia. URL: [Link]

  • Title: Review: Anticancer Activity Of Pyrazole. Source: International Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Antibacterial pyrazoles: tackling resistant bacteria. Source: PMC - NIH. URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: PubMed. URL: [Link]

  • Title: Rat paw oedema modeling and NSAIDs: Timing of effects. Source: PubMed. URL: [Link]

  • Title: Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Source: PubMed. URL: [Link]

  • Title: Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Source: ResearchGate. URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Source: NIH. URL: [Link]

  • Title: Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. Source: Semantic Scholar. URL: [Link]

  • Title: Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Source: Ingenta Connect. URL: [Link]

  • Title: Testing for and Deactivating Herbicide Residues. Source: University of Wisconsin-Extension. URL: [Link]

  • Title: Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Source: . URL: [Link]

  • Title: Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Source: Taylor & Francis. URL: [Link]

  • Title: Considerations for Postemergence Herbicides. Source: SDSU Extension. URL: [Link]

  • Title: Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Source: PMC - PubMed Central. URL: [Link]

Sources

The Pyrazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Five-Membered Heterocycle

The pyrazole, a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms, has firmly established itself as a cornerstone of medicinal chemistry.[1] First described by Ludwig Knorr in 1883, this unassuming scaffold has become a "privileged structure" in drug discovery, a testament to its metabolic stability and synthetic versatility.[2][3] The presence of the pyrazole nucleus is a hallmark of numerous blockbuster drugs, spanning a wide array of therapeutic areas from inflammation and cancer to viral infections and erectile dysfunction.[4][5] This guide will provide a comprehensive exploration of pyrazole derivatives, delving into their synthesis, diverse biological activities, structure-activity relationships, and their impact on modern pharmacology.

Physicochemical Properties: The Key to Pharmacological Success

The unique electronic and structural features of the pyrazole ring are central to its success as a pharmacophore. As a π-excessive aromatic system, it is relatively stable to metabolic degradation, a crucial attribute for any drug candidate.[6] The two nitrogen atoms influence the ring's electronic properties; the N1 atom is typically non-basic, while the N2 atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[2][7] Furthermore, the pyrazole core allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives to optimize their therapeutic efficacy and safety profiles.

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole core has been a subject of intense research, leading to a variety of robust and efficient synthetic methodologies.

Classical Synthesis: The Knorr Pyrazole Synthesis

One of the most fundamental and widely used methods is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8] This reaction, typically catalyzed by an acid, proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product.[8] The regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.

Modern Synthetic Approaches

Beyond the classical Knorr synthesis, a plethora of modern synthetic techniques have been developed to access diverse pyrazole derivatives. These include:

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a nitrile imine with an alkyne, providing a direct route to substituted pyrazoles.[4]

  • Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form the product, offer a highly efficient and atom-economical approach to complex pyrazole structures.[4]

  • Transition-Metal Catalysis: The use of transition metals, such as nickel, has enabled novel transformations of isoxazoles and oxadiazoles into the corresponding pyrazoles.[9]

Experimental Protocol: A Representative Synthesis of a 1,3,5-Trisubstituted Pyrazole

The following protocol describes a common method for the synthesis of a 1,3,5-trisubstituted pyrazole via the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative.

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of an appropriate acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry to obtain the chalcone.

Step 2: Cyclocondensation to Form the Pyrazole

  • In a round-bottom flask, dissolve the chalcone (1.0 eq) and a substituted hydrazine hydrochloride (1.2 eq) in glacial acetic acid.

  • Reflux the mixture for 8-10 hours.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Collect the resulting solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1,3,5-trisubstituted pyrazole.

A Spectrum of Biological Activities and Therapeutic Targets

The true power of the pyrazole scaffold lies in the vast range of biological activities exhibited by its derivatives. This versatility has led to the development of drugs targeting a multitude of diseases.[3][4]

Therapeutic AreaBiological Target(s)Example Drug(s)
Anti-inflammatory Cyclooxygenase-2 (COX-2)Celecoxib
Anticancer Protein Kinases (e.g., JAK1/2, BTK, VEGFR)Ruxolitinib, Ibrutinib, Axitinib[1]
Antiviral HIV Reverse Transcriptase(Non-nucleoside inhibitors)[10]
Erectile Dysfunction Phosphodiesterase 5 (PDE5)Sildenafil[5]
Antimicrobial Various bacterial and fungal targets(Numerous derivatives in development)[6]
Antidepressant Monoamine Oxidase (MAO)Fezolamide[4]
Anti-obesity Cannabinoid Receptor 1 (CB1)Rimonabant (withdrawn)

Structure-Activity Relationship (SAR) Studies: Fine-Tuning for Potency and Selectivity

The development of potent and selective pyrazole-based drugs relies heavily on understanding their structure-activity relationships (SAR). Medicinal chemists systematically modify the substituents on the pyrazole ring to enhance desired biological activity and minimize off-target effects.

For instance, in the development of 3,4-diaryl pyrazole inhibitors of the chaperone protein Hsp90, a target for cancer therapy, X-ray crystallography revealed the critical importance of a resorcinol substituent at the C-3 position for binding to the protein's ATPase domain.[11] This insight guided further synthetic efforts, leading to highly potent inhibitors with sub-micromolar activity in cells.[11] Similarly, for pyrazole derivatives showing antibacterial activity against Gram-positive bacteria, the presence of trifluoromethyl phenyl groups has been found to be crucial for their potency.[6][12]

Prominent Pyrazole-Containing Drugs: Case Studies

Celecoxib: A Landmark in Anti-Inflammatory Therapy

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[7] The pyrazole core of celecoxib is crucial for its selective binding to the COX-2 enzyme over the COX-1 isoform, which is responsible for maintaining the integrity of the stomach lining. This selectivity reduces the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Sildenafil: A Revolution in Erectile Dysfunction Treatment

Sildenafil, widely known by its brand name Viagra, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[5] By inhibiting PDE5, sildenafil increases the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis, leading to smooth muscle relaxation and increased blood flow, thereby facilitating an erection. The pyrazole ring in sildenafil is a key component of the pharmacophore responsible for its high affinity and selectivity for the PDE5 enzyme.

Ruxolitinib: A Targeted Therapy for Myelofibrosis

Ruxolitinib is a kinase inhibitor that targets Janus-associated kinases (JAKs), specifically JAK1 and JAK2.[1] It is used to treat myelofibrosis, a rare bone marrow cancer. The pyrazole scaffold in ruxolitinib is essential for its interaction with the ATP-binding pocket of the JAK enzymes, thereby inhibiting their activity and disrupting the downstream signaling pathways that drive the proliferation of cancer cells.[13]

Visualization of a Key Mechanism: Pyrazole-Based Kinase Inhibition

The following diagram illustrates the general mechanism of action for many pyrazole-based kinase inhibitors, such as Ruxolitinib, which act as ATP-competitive inhibitors.

Pyrazole_Kinase_Inhibition cluster_kinase Kinase Enzyme cluster_molecules Molecules cluster_products Products ATP_Binding_Site ATP Binding Pocket ADP ADP ATP_Binding_Site->ADP Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Site->Phosphorylated_Substrate Phosphorylation Substrate_Binding_Site Substrate Binding Site Substrate_Binding_Site->Phosphorylated_Substrate ATP ATP ATP->ATP_Binding_Site Binds Substrate Substrate Protein Substrate->Substrate_Binding_Site Binds Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->ATP_Binding_Site Competitively Binds & Blocks

Caption: ATP-competitive inhibition of a protein kinase by a pyrazole derivative.

Future Perspectives and Challenges

The future of pyrazole derivatives in medicinal chemistry remains bright. Ongoing research is focused on exploring new biological targets, developing novel synthetic methodologies, and designing next-generation pyrazole-based drugs with improved efficacy and safety profiles.[14] Key areas of future development include the synthesis of pyrazole-containing compounds as potent and selective antibacterial agents to combat the growing threat of antimicrobial resistance.[6][12]

However, challenges remain. The development of resistance to existing pyrazole-based drugs, particularly in oncology, necessitates the continuous discovery of new derivatives with different mechanisms of action. Furthermore, ensuring the selectivity of these compounds to minimize off-target effects and associated toxicities is a perpetual challenge in drug design.

Conclusion

The pyrazole scaffold is undeniably a privileged core in drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic applications.[1] From potent anticancer and anti-inflammatory agents to groundbreaking treatments for erectile dysfunction, the versatility of the pyrazole nucleus continues to be a rich source of novel drug candidates.[4] The ongoing exploration of structure-activity relationships, coupled with advances in synthetic chemistry, will undoubtedly lead to the development of next-generation pyrazole-based therapeutics that will further impact human health.

References

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Invention Today, 5(2), 157-164. Available from: [Link]

  • Gozgit, J. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5369. Available from: [Link]

  • Wang, Z., et al. (2013). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry, 61(32), 7708-7714. Available from: [Link]

  • Shrestha, A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(23), 1875-1878. Available from: [Link]

  • Brough, P. A., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1159-1177. Available from: [Link]

  • Dr. Venkatesh P. (2018). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. Available from: [Link]

  • Kumar, A., et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 133(2), 53. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from: [Link]

  • Gunjal, S. D., & Shinde, D. B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available from: [Link]

  • Shrestha, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science, 15(23). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from: [Link]

  • Shrestha, A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online, 15(23), 1875-1878. Available from: [Link]

  • Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. RSC Advances, 7(1), 1-21. Available from: [Link]

  • Patel, V. H., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. Available from: [Link]

  • Farghaly, T. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. Available from: [Link]

Sources

An In-Depth Technical Guide to (4-Methyl-1H-pyrazol-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyl-1H-pyrazol-3-yl)methanol is a heterocyclic alcohol belonging to the pyrazole class of compounds. The pyrazole scaffold is a five-membered aromatic ring containing two adjacent nitrogen atoms and is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block in the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and the current understanding of the applications of this compound and its derivatives in the field of drug development.

Chemical Identity and Physicochemical Properties

The accurate identification and characterization of a chemical entity are fundamental to its application in research and development.

IUPAC Name: this compound[1][2]

CAS Number: 1196041-64-1[1][2]

Molecular Formula: C₅H₈N₂O[1]

Molecular Weight: 112.13 g/mol [1]

The structural representation of this compound is depicted below:

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is provided in the table below for easy reference.

PropertyValueSource
Molecular FormulaC₅H₈N₂O[1]
Molecular Weight112.13 g/mol [1]
AppearanceSolid (predicted)-
Storage ConditionsSealed in dry, 2-8°C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding pyrazole-3-carbaldehyde followed by its reduction to the primary alcohol. The Vilsmeier-Haack reaction is a widely employed method for the formylation of pyrazole rings.[3][4]

Step 1: Synthesis of 4-Methyl-1H-pyrazole-3-carbaldehyde

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

  • Formylation: Dissolve 4-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 80-90°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • The product, 4-methyl-1H-pyrazole-3-carbaldehyde, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Step1 cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Work-up DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction 0°C to 90°C Pyrazole 4-Methyl-1H-pyrazole Pyrazole->Reaction Neutralization Neutralization (NaHCO₃) Reaction->Neutralization Pour onto ice Product 4-Methyl-1H-pyrazole-3-carbaldehyde Neutralization->Product Filtration & Drying

Caption: Workflow for the synthesis of 4-Methyl-1H-pyrazole-3-carbaldehyde.

Step 2: Reduction of 4-Methyl-1H-pyrazole-3-carbaldehyde to this compound

The reduction of the aldehyde to the corresponding primary alcohol can be accomplished using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the cooled solution with stirring. The addition should be slow to control the evolution of hydrogen gas.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Synthesis_Step2 cluster_0 Reduction and Purification Aldehyde 4-Methyl-1H-pyrazole-3-carbaldehyde Reduction Reduction with NaBH₄ in Methanol Aldehyde->Reduction 0°C to RT Workup Aqueous Work-up & Extraction Reduction->Workup Quench with H₂O Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the reduction to this compound.

Applications in Drug Discovery and Development

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, with numerous FDA-approved drugs incorporating this scaffold.[5] These compounds exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][7][8][9] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a convenient handle for further chemical modifications, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

The methyl group at the 4-position of the pyrazole ring can influence the molecule's lipophilicity and metabolic stability. Furthermore, the substitution pattern on the pyrazole ring is crucial for directing the molecule's interaction with biological targets. For instance, different substitution patterns on the pyrazole ring have led to the development of selective inhibitors for various enzymes and receptors.

While specific pharmacological data for this compound itself is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. For example, pyrazole derivatives are known to act as inhibitors of alcohol dehydrogenase, highlighting their potential in modulating metabolic pathways.[10][11] The anti-inflammatory and analgesic effects of many pyrazole-containing compounds are well-established.[12]

The exploration of derivatives of this compound could lead to the discovery of novel drug candidates targeting a range of diseases. Its relatively simple structure and synthetic accessibility make it an attractive starting point for library synthesis and structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and accessible synthetic routes. Its utility as a chemical intermediate is underscored by the broad and significant biological activities exhibited by the pyrazole class of molecules. For researchers and scientists in drug development, this compound represents a key building block for the creation of novel and potentially potent therapeutic agents. The detailed synthetic protocols provided herein offer a practical guide for its preparation, paving the way for further exploration of its chemical space and biological potential.

References

  • (4-methyl-3-pyridin-3-yl-1H-pyrazol-5-yl)methanol - PubChem. Available at: [Link]

  • (4-Methyl-3-pyrazol-1-ylphenyl)methanol | C11H12N2O | CID 121220226 - PubChem. Available at: [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. Available at: [Link]

  • Studies on Pyrimidinylpyrazoles. IV. Pharmacological Activities of 1-(4-Methoxy-6-methyl-2-pyrimidinyl)-3-methyl-5-methoxypyrazole and Its Related Compounds - J-Stage. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available at: [Link]

  • (1-methyl-1H-pyrazol-3-yl)methanol - PubChem. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • (3-fluoro-4-methylphenyl)(1H-pyrazol-4-yl)methanol - PubChem. Available at: [Link]

  • Pharmacological Activities of Pyrazoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available at: [Link]

  • Molecules PDF - Matrix Fine Chemicals. Available at: [Link]

  • Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC - PubMed Central. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI. Available at: [Link]

  • Human Liver Alcohol Dehydrogenase--Inhibition of Methanol Activity by Pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole - PubMed. Available at: [Link]

  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde - MDPI. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to (4-Methyl-1H-pyrazol-3-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (4-Methyl-1H-pyrazol-3-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The guide details a proposed synthetic route and purification protocol, discusses its chemical reactivity, and outlines its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions contribute to its versatility as a pharmacophore.[3] this compound, a member of this important class of compounds, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse molecular architectures. This guide aims to provide a detailed understanding of this compound's characteristics to facilitate its effective use in research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in synthetic chemistry. Due to the limited availability of experimentally determined data in peer-reviewed literature, the following table includes both computed and estimated properties.

PropertyValueSource
Molecular Formula C₅H₈N₂O-
Molecular Weight 112.13 g/mol [4]
CAS Number 1196041-64-1[4]
Appearance White to off-white solid (predicted)[5]
Melting Point Not experimentally determined. Estimated to be a solid at room temperature.-
Boiling Point 326.8 ± 17.0 °C (Predicted)[5]
Solubility Soluble in DMSO.[5] Predicted to be soluble in other polar organic solvents like methanol and ethanol.
pKa 13.78 ± 0.50 (Predicted)[5]
XLogP3 -0.7 (Computed)[6]
Hydrogen Bond Donor Count 2 (Computed)[7]
Hydrogen Bond Acceptor Count 2 (Computed)[7]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methyl protons, the methylene protons of the alcohol, and the N-H and O-H protons. The chemical shifts will be influenced by the solvent. In a solvent like DMSO-d₆, the N-H and O-H protons would be observable.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons will be characteristic of this heterocyclic system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300 cm⁻¹), the N-H stretch of the pyrazole ring (around 3100-3200 cm⁻¹), C-H stretches of the methyl and methylene groups (around 2850-3000 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), would show a molecular ion peak (M⁺) at m/z = 112.13. Common fragmentation patterns would involve the loss of a hydroxyl radical or the entire hydroxymethyl group.

Synthesis and Purification

A robust and reproducible synthetic protocol is critical for obtaining high-purity this compound. While a specific published procedure for this exact molecule is not readily found, a reliable synthetic route can be proposed based on the well-established reduction of pyrazole carboxylic acid esters.[8][9][10] The likely precursor for this synthesis is 4-methyl-1H-pyrazole-3-carboxylic acid.[11]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-methyl-1H-pyrazole-3-carboxylic acid:

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl or ethyl ester.

  • Reduction: Reduction of the ester to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LAH).

Synthesis_Pathway Precursor 4-Methyl-1H-pyrazole-3-carboxylic acid Ester Methyl 4-methyl-1H-pyrazole-3-carboxylate Precursor->Ester CH3OH, H+ Product This compound Ester->Product 1. LiAlH4, THF 2. H2O workup

Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Esterification of 4-Methyl-1H-pyrazole-3-carboxylic acid

  • To a solution of 4-methyl-1H-pyrazole-3-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methyl-1H-pyrazole-3-carboxylate.

Step 2: Reduction of Methyl 4-methyl-1H-pyrazole-3-carboxylate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 4-methyl-1H-pyrazole-3-carboxylate in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its three key structural features: the pyrazole ring, the methyl group, and the primary alcohol.

  • Pyrazole Ring: The N-H proton of the pyrazole ring is weakly acidic and can be deprotonated with a strong base. The resulting pyrazolate anion can undergo N-alkylation or N-acylation. The pyrazole ring itself can undergo electrophilic substitution, typically at the 4-position, although in this case, the 4-position is already substituted.

  • Hydroxyl Group: The primary alcohol is a versatile functional group that can undergo oxidation to the corresponding aldehyde (4-methyl-1H-pyrazole-3-carbaldehyde) using mild oxidizing agents. It can also be converted to esters, ethers, and halides through standard organic transformations.

  • Methyl Group: The methyl group is generally unreactive under standard conditions but can potentially be a site for radical halogenation under harsh conditions.

Tautomerism:

It is important to note that N-unsubstituted pyrazoles can exist as tautomers. In the case of this compound, tautomerization would result in an equilibrium with (4-Methyl-1H-pyrazol-5-yl)methanol. The position of this equilibrium can be influenced by the solvent and the electronic nature of the substituents.

Tautomerism A <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://via.placeholder.com/200x120.png?text=this compound"/>TD>TR>TABLE>> B <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://via.placeholder.com/200x120.png?text=(4-Methyl-1H-pyrazol-5-yl)methanol"/>TD>TR>TABLE>> A->B

Tautomeric equilibrium of this compound.

Applications in Research and Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole moiety is found in numerous FDA-approved drugs.[12] The presence of the modifiable hydroxymethyl group allows for its incorporation into larger scaffolds, making it a useful intermediate in the development of new drug candidates targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[13]

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • This journal is © The Royal Society of Chemistry 2021 - Supporting Inform
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • This compound. BLDpharm.
  • 4-Methylpyrazole-3-carboxylic acid. PubChem.
  • (4-methyl-3-pyridin-3-yl-1H-pyrazol-5-yl)methanol. PubChem.
  • A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Molecules.
  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry.
  • (1H-pyrazol-3-yl)methanol(23585-49-1) 1H NMR. ChemicalBook.
  • Lithium Aluminum Hydride (LiAlH4)
  • Lithium aluminium hydride. Wikipedia.
  • REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London.
  • (1H-Pyrazol-3-yl)methanol. PubChem.
  • (1H-PYRAZOL-4-YL)METHANOL CAS#: 25222-43-9. ChemicalBook.
  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society.
  • 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis. ChemicalBook.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Preparations of 4-Substituted 3-Carboxypyrazoles.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.
  • Pd(II)
  • (1-methyl-1H-pyrazol-4-yl)methanol. PubChem.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TCI Journals.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules.
  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.

Sources

A Technical Guide to (4-Methyl-1H-pyrazol-3-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review of its Commercial Availability, Synthesis, and Physicochemical Properties

Introduction

(4-Methyl-1H-pyrazol-3-yl)methanol is a heterocyclic alcohol belonging to the pyrazole family, a class of compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. This guide provides a comprehensive technical overview of this compound, focusing on its commercial availability, synthetic routes, and key physicochemical and safety data to support its use in research and development.

Physicochemical Properties

PropertyValueSource
CAS Number 1196041-64-1BLDpharm
Molecular Formula C₅H₈N₂OBLDpharm
Molecular Weight 112.13 g/mol BLDpharm
SMILES OCC1=NNC=C1CBLDpharm
Storage Sealed in dry, 2-8°CBLDpharm

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The table below summarizes the offerings from a selection of vendors. Purity, quantity, and lead times may vary, and it is recommended to contact the suppliers directly for the most current information.

SupplierCatalog NumberPurityAvailable Quantities
BLDpharm BD0080862995%+1g, 5g, 25g
King-Pharm 81297880Not specifiedContact for details
Arctom Scientific SYX-M63844Not specifiedContact for details
Sigma-Aldrich ATEH03AB52FFNot specifiedContact for details

This list is not exhaustive and other suppliers may exist.

Synthetic Pathways

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reduction Hydrazone Substituted Hydrazone Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Hydrazone->Vilsmeier_Reagent Reaction Carbaldehyde (4-Methyl-1H-pyrazol-3-yl)carbaldehyde Vilsmeier_Reagent->Carbaldehyde Formylation & Cyclization Reducing_Agent Reducing Agent (e.g., NaBH₄) Carbaldehyde->Reducing_Agent Reaction Methanol This compound Reducing_Agent->Methanol Reduction

Methodological & Application

Synthesis of Potent Kinase Inhibitors Leveraging the (4-Methyl-1H-pyrazol-3-yl)methanol Scaffold: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Kinase Inhibitor Design

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Within the landscape of medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold" due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases, mimicking the adenine core of ATP.[1][2] This inherent binding capability, coupled with the synthetic tractability of the pyrazole ring, has led to the development of a multitude of clinically successful kinase inhibitors.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing (4-Methyl-1H-pyrazol-3-yl)methanol as a versatile starting material. We will delve into the strategic considerations behind its use, detailed synthetic protocols for its elaboration into potent inhibitors, and methods for their biological evaluation. The synthetic strategy will focus on a modular approach, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Strategic Rationale: Why this compound?

The choice of this compound as a starting material is predicated on several key features that make it an attractive building block for kinase inhibitor synthesis:

  • Inherent Kinase Hinge-Binding Motif: The pyrazole core provides the essential hydrogen bond donor and acceptor functionalities for anchoring to the kinase hinge region.

  • Vector for SAR Exploration: The methyl group at the 4-position can provide beneficial hydrophobic interactions within the ATP-binding pocket and can influence the vector of substitution at the N1 position.

  • Dual Points of Functionalization: The presence of both a reactive secondary amine on the pyrazole ring and a primary alcohol offers two distinct points for chemical modification, allowing for the introduction of diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties. The N1 position can be readily alkylated to introduce substituents that can occupy the solvent-exposed region or other hydrophobic pockets, while the hydroxyl group of the methanol moiety can be functionalized to connect to other heterocyclic systems, a common feature in many type I and type II kinase inhibitors.

Signaling Pathway Context: Targeting the JNK Pathway

To provide a tangible biological context for the synthesized inhibitors, we will focus on the c-Jun N-terminal kinase (JNK) signaling pathway. JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses, such as inflammatory cytokines and oxidative stress.[4] The sustained activation of JNK signaling is implicated in a variety of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and certain cancers. Therefore, the development of potent and selective JNK inhibitors is of significant therapeutic interest.

JNK_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis_Inflammation Apoptosis & Inflammation cJun->Apoptosis_Inflammation regulates Inhibitor This compound -derived Inhibitor Inhibitor->JNK inhibits

Caption: Simplified JNK signaling pathway and the point of intervention for pyrazole-based inhibitors.

Synthetic Strategy and Protocols

Our synthetic approach involves a two-step process: regioselective N-alkylation of the pyrazole ring followed by etherification of the methanol moiety to introduce a core heterocyclic fragment. This modular strategy allows for the rapid generation of a library of analogues for SAR studies.

Part 1: Regioselective N-Alkylation of this compound

The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. For the synthesis of many kinase inhibitors, selective alkylation at the N1 position is often desired. The regioselectivity can be influenced by the choice of base, solvent, and alkylating agent. Here, we present a general protocol for N-alkylation that has been shown to favor the N1 isomer for similar pyrazole systems.[4][5]

N_Alkylation_Workflow Start Start: This compound Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Alkylation Alkylation (Alkyl Halide) Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product Product: N1-Alkyl-4-methyl-1H-pyrazol-3-yl)methanol Purification->Product

Caption: General workflow for the N-alkylation of the pyrazole starting material.

Protocol 1: N-Alkylation with an Alkyl Halide

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), finely ground

  • Alkyl halide (e.g., Benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF to a concentration of approximately 0.5 M.

  • Add finely ground potassium carbonate (1.5 eq.) to the stirred solution.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 50 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired N1-alkylated product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial to prevent quenching of the pyrazolate anion by water.

  • Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the pyrazole N-H while being less hazardous and easier to handle than stronger bases like sodium hydride.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the pyrazole and the pyrazolate salt, facilitating the Sₙ2 reaction.

  • Temperature: Gentle heating to 50 °C increases the reaction rate without promoting significant side reactions.

Part 2: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[6] In this step, the hydroxyl group of the N-alkylated pyrazole methanol is deprotonated to form an alkoxide, which then undergoes nucleophilic substitution with a suitable heterocyclic halide to construct the final kinase inhibitor.

Williamson_Ether_Synthesis_Workflow Start Start: N1-Alkyl-4-methyl-1H-pyrazol-3-yl)methanol Deprotonation Deprotonation (NaH, THF) Start->Deprotonation Coupling Coupling (Heterocyclic Halide) Deprotonation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Product: Final Kinase Inhibitor Purification->Product

Caption: Workflow for the Williamson ether synthesis to generate the final kinase inhibitor.

Protocol 2: Williamson Ether Synthesis with a Heterocyclic Halide

Materials:

  • N1-Alkyl-(4-methyl-1H-pyrazol-3-yl)methanol (from Part 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N1-Alkyl-(4-methyl-1H-pyrazol-3-yl)methanol (1.0 eq.).

  • Dissolve the alcohol in anhydrous THF to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add the heterocyclic halide (1.0 eq.) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Causality Behind Experimental Choices:

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide.

  • Solvent: THF is a suitable aprotic solvent for the Williamson ether synthesis, as it is relatively non-polar and does not interfere with the reaction.

  • Reflux: Heating to reflux provides the necessary activation energy for the Sₙ2 reaction between the alkoxide and the often less reactive heterocyclic halide.

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the products and confirming the regioselectivity of the N-alkylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Table 1: Representative Analytical Data for a Synthesized JNK Inhibitor

CompoundMolecular Formula¹H NMR (400 MHz, DMSO-d₆) δ (ppm)HRMS (m/z) [M+H]⁺Purity (HPLC)
Example Inhibitor C₂₀H₁₉N₅O8.45 (s, 1H), 7.80 (d, J = 8.0 Hz, 2H), 7.65 (s, 1H), 7.40-7.25 (m, 5H), 6.90 (d, J = 3.6 Hz, 1H), 5.40 (s, 2H), 4.60 (s, 2H), 2.10 (s, 3H)358.1662>98%

Biological Evaluation: In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against the target kinase (e.g., JNK3) should be evaluated using an in vitro kinase assay. A common method is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a specific substrate.

Protocol 3: In Vitro JNK3 Kinase Assay

Materials:

  • Recombinant human JNK3 enzyme

  • JNKtide (a synthetic peptide substrate)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Phosphocellulose paper

  • Phosphoric acid solution (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, JNKtide, and the synthesized inhibitor at various concentrations (typically a serial dilution).

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30 °C for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated ³²P using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Table 2: In Vitro Activity of a Representative JNK Inhibitor

CompoundJNK3 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity (p38α/JNK3)
Example Inhibitor 15>1000>66
Reference Compound 5050010

Conclusion

This compound is a highly versatile and strategically valuable starting material for the synthesis of potent and selective kinase inhibitors. The modular synthetic approach outlined in this guide, involving regioselective N-alkylation followed by O-alkylation, provides a robust platform for the generation of diverse chemical libraries for SAR exploration. The detailed protocols and causative explanations for experimental choices are intended to empower researchers in their efforts to discover and develop novel kinase inhibitors for the treatment of a wide range of diseases.

References

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2022). RSC Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). European Journal of Medicinal Chemistry, 183, 111718. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2021). RSC Advances, 11(59), 37495-37511. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). Journal of Medicinal Chemistry, 57(23), 10013-10030. [Link]

  • Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

Sources

Application Notes & Protocols: (4-Methyl-1H-pyrazol-3-yl)methanol as a Versatile Building Block for Kinase-Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

The pyrazole ring system represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in a multitude of biologically active compounds.[1] In oncology, this five-membered heterocycle is particularly prominent in the design of small-molecule protein kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.[2] Of the FDA-approved small-molecule kinase inhibitors, a significant portion, including notable drugs like Crizotinib, Ruxolitinib, and Encorafenib, feature an unfused pyrazole ring as a key structural element.

The utility of the pyrazole motif stems from its unique electronic properties and its ability to act as a versatile bioisostere for other aromatic systems.[2] Crucially, the nitrogen atoms of the pyrazole ring can form critical hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many kinases, mimicking the interactions of the adenine base of ATP itself.[3][4] This anchoring ability provides a stable foundation upon which chemists can build specificity and potency.

This application note details the synthesis and utility of (4-Methyl-1H-pyrazol-3-yl)methanol , a functionalized building block poised for the efficient construction of novel kinase inhibitors. We provide detailed, field-tested protocols for its synthesis and subsequent elaboration into key intermediates for drug discovery programs targeting Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), two critical target families in cancer therapy.

Part 1: Synthesis of the Core Building Block: this compound

The synthesis of this compound can be efficiently achieved from commercially available starting materials via a two-step sequence involving the formation of a pyrazole carboxylic acid ester followed by its reduction. This approach provides a reliable route to the target alcohol, ready for subsequent diversification.

Protocol 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate

This protocol outlines the cyclocondensation reaction to form the pyrazole core.

Materials:

  • Ethyl 2-formylpropanoate (or its equivalent precursor, ethyl 3-ethoxy-2-butenoate)

  • Hydrazine hydrate

  • Ethanol, absolute

  • Acetic acid, glacial

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a stirred solution of ethyl 2-formylpropanoate (1.0 eq) in absolute ethanol (5 mL per mmol of substrate) in a round-bottom flask, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 4-methyl-1H-pyrazole-3-carboxylate as a solid.

Protocol 2: Reduction to this compound

This protocol details the reduction of the ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[5][6]

Materials:

  • Ethyl 4-methyl-1H-pyrazole-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution for quenching

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used.

  • In a three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Dissolve ethyl 4-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, which can often be used without further purification.

G cluster_0 Protocol 1: Ester Formation cluster_1 Protocol 2: Reduction Start1 Ethyl 2-formylpropanoate Product1 Ethyl 4-methyl-1H- pyrazole-3-carboxylate Start1->Product1 Reflux Reagent1 Hydrazine Hydrate Ethanol, Acetic Acid (cat.) Start2 Ethyl 4-methyl-1H- pyrazole-3-carboxylate Product1->Start2 Purified Intermediate Product2 This compound (Target Building Block) Start2->Product2 Reduction Reagent2 1. LiAlH4, THF, 0°C to RT 2. H2O/NaOH Workup

Caption: Synthesis workflow for this compound.

Part 2: Chemical Elaboration of the Building Block

The primary alcohol functionality of this compound serves as a versatile handle for introducing the pyrazole moiety into larger, more complex molecules through ether or ester linkages.

Protocol 3: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers by reacting an alkoxide with an alkyl halide.[6][7] This protocol is ideal for coupling the pyrazole building block to an alkyl halide-containing fragment.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (R-X, e.g., benzyl bromide)

  • Dimethylformamide (DMF), anhydrous

  • Standard workup and purification equipment

Procedure:

  • Caution: NaH is flammable and reacts with water. Perform under an inert atmosphere.

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in DMF dropwise at 0°C.

  • Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve and a sodium alkoxide solution will form.

  • Add the alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired ether.

Protocol 4: Esterification via the Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary alcohol to an ester with a carboxylic acid under mild conditions.[8] This reaction is particularly useful for coupling with precious or complex carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Standard workup and purification equipment

Procedure:

  • Caution: Azodicarboxylates are hazardous. Handle with care in a fume hood.

  • Under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can often be purified directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove; trituration with diethyl ether may facilitate its removal prior to chromatography.

G cluster_ether Protocol 3: Ether Synthesis cluster_ester Protocol 4: Ester Synthesis BB This compound P3_reagents 1. NaH, DMF 2. R-X (Alkyl Halide) BB->P3_reagents P4_reagents R-COOH, PPh3 DIAD or DEAD, THF BB->P4_reagents P3_product 3-(Alkoxymethyl)-4-methyl-1H-pyrazole P3_reagents->P3_product Williamson Ether Synthesis P4_product (4-Methyl-1H-pyrazol-3-yl)methyl ester P4_reagents->P4_product Mitsunobu Reaction G cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates (p) CyclinD_CDK46->Rb E2F_G1 E2F Rb->E2F_G1 inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F_G1->CyclinE_CDK2 activates transcription of Cyclin E E2F_S E2F CyclinE_CDK2->Rb hyper-phosphorylates (pp) S_Phase_Genes S-Phase Gene Transcription E2F_S->S_Phase_Genes activates

Caption: Simplified CDK2 role in the G1/S cell cycle checkpoint.

Table 1: Activity of Exemplar Pyrazole-Based CDK2 Inhibitors

Compound IDScaffoldCDK2 IC₅₀ (µM)Cancer Cell LineGI₅₀ (µM)Reference
CAN508 Diamino Pyrazole0.35--[9]
DC-K2in212 Pyrazole-carboxamide0.295--[9]
Compound 9 Phenylamino Pyrazole0.96NCI-60 Panel(Mean GI% 65.90)[10]
Compound 4 Phenylamino Pyrazole3.82NCI-60 Panel3.81[10]
Case Study 2: Janus Kinase (JAK) Inhibitors

Scientific Rationale: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and cell growth. [11]Aberrant JAK/STAT signaling is a key driver in various hematologic malignancies and inflammatory diseases. [12]All four JAK family members (JAK1, JAK2, JAK3, TYK2) are validated drug targets. The pyrazole scaffold is a key feature in several JAK inhibitors, where it forms hydrogen bonds with hinge region residues such as Glu930 and Leu932 in JAK2. [4]The this compound building block can be incorporated into scaffolds designed to target the ATP-binding site of JAKs, with modifications at the methanol position exploring interactions in the solvent-facing region or ribose pocket.

G cluster_nuc Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates JAK->Receptor phosphorylates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Target Gene Transcription STAT_dimer->Gene

Caption: Overview of the canonical JAK-STAT signaling pathway.

Table 2: Activity of Exemplar Pyrazole-Based JAK Inhibitors

Compound IDScaffoldJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
Ruxolitinib Pyrrolo-pyrazole~3~3~430[1]
Compound 3f 4-Amino-pyrazole3.42.23.5[11]
AZD1480 3-Amino-pyrazole-58-[3]
TK4g Pyrazolone-12.6115.80[4]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of anticancer agents, particularly those targeting the protein kinase family. Its straightforward, two-step synthesis provides a reliable source of material for drug discovery campaigns. The primary alcohol serves as a key functional handle for diversification, enabling the exploration of structure-activity relationships through the formation of ether and ester linkages. As demonstrated in the case studies of CDK and JAK inhibitors, the pyrazole core provides a robust anchor into the critical hinge region of the kinase ATP-binding site, a proven strategy for developing potent and selective cancer therapeutics. The protocols provided herein offer a practical guide for researchers to leverage this important scaffold in their own drug discovery programs.

References

  • El-Gamal, M. I., et al. (2023). "Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer." Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study." RSC Medicinal Chemistry. [Link]

  • Ali, H. I., et al. (2021). "Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity." Bioorganic Chemistry, 115, 105193. [Link]

  • Nitulescu, G. M., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 28(14), 5359. [Link]

  • Norman, M. H., et al. (2021). "The Role of the Pyrazole Scaffold in Janus Kinase Inhibitors." Journal of Medicinal Chemistry, 64(15), 10975-11011. [Link]

  • Wood, D. J., et al. (2024). "Crystallographic fragment screening of CDK2-cyclin A: FragLites map sites of protein-protein interaction." bioRxiv. [Link]

  • Verstovsek, S., et al. (2010). "A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis." New England Journal of Medicine, 363(12), 1117-1127. [Link]

  • Thangarasu, P., et al. (2022). "Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases." ACS Omega, 7(50), 46837–46850. [Link]

  • Wang, X., et al. (2016). "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors." ACS Medicinal Chemistry Letters, 7(10), 903–907. [Link]

  • Master Organic Chemistry. (2023). "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. "Williamson Ether Synthesis." Organic Chemistry Tutor. [Link]

  • Organic Chemistry Portal. "Mitsunobu Reaction." Organic Chemistry Portal. [Link]

  • Nitulescu, G. M., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 28(14), 5359. [Link]

  • Abdel-Wahab, B. F., et al. (2011). "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." ARKIVOC, 2011(i), 196-245. [Link]

  • Nitulescu, G. M., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." PubMed, 28(14), 5359. [Link]

  • Taylor & Francis. "Williamson ether synthesis – Knowledge and References." Taylor & Francis. [Link]

Sources

Synthesis of 4-(pyrazol-3-yl)-pyridines from (4-Methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Detailed Protocols

Topic: A Streamlined Synthetic Pathway to 4-(Pyrazol-3-yl)-Pyridines from (4-Methyl-1H-pyrazol-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-(4-methyl-1H-pyrazol-3-yl)pyridine, a valuable scaffold in medicinal chemistry. The described two-step synthetic route commences with the selective oxidation of the readily accessible starting material, this compound, to its corresponding aldehyde. This intermediate is then directly utilized in a high-yielding Kröhnke pyridine synthesis to construct the target pyridine ring. This guide is designed to be a self-validating system, offering in-depth mechanistic insights, step-by-step experimental procedures, and expected characterization data to ensure reproducibility and success for researchers in the field of drug discovery and organic synthesis.

Introduction

The fusion of pyrazole and pyridine rings has created a class of heterocyclic compounds with significant therapeutic potential. Specifically, 4-(pyrazol-3-yl)-pyridines are recognized as privileged structures in drug discovery, forming the core of various kinase inhibitors and other biologically active agents.[1][2] The development of efficient and modular synthetic routes to access these scaffolds is therefore of paramount importance for the exploration of new chemical space and the advancement of drug development programs.[3][4] This document outlines a robust and scalable two-step synthesis of 4-(4-methyl-1H-pyrazol-3-yl)pyridine starting from this compound, focusing on practical execution and a deep understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthetic strategy is designed for efficiency and practicality, minimizing the number of synthetic steps and purification procedures. The overall workflow is depicted below.

G cluster_0 Part 1: Selective Oxidation cluster_1 Part 2: Pyridine Ring Formation Starting Material This compound Intermediate 4-Methyl-1H-pyrazole-3-carbaldehyde Starting Material->Intermediate TEMPO, NaOCl Final Product 4-(4-Methyl-1H-pyrazol-3-yl)pyridine Intermediate->Final Product Kröhnke Pyridine Synthesis (1,3-dicarbonyl, NH4OAc)

Caption: Overall synthetic workflow from the starting material to the final product.

Part 1: Selective Oxidation of this compound

Introduction to the Oxidation Step

The initial and crucial step in this synthetic sequence is the conversion of the primary alcohol, this compound, to the corresponding aldehyde, 4-methyl-1H-pyrazole-3-carbaldehyde. For this transformation, a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation using sodium hypochlorite (bleach) as the terminal oxidant is employed. This method is highly advantageous due to its exceptional selectivity for primary alcohols, proceeding under mild conditions which prevents over-oxidation to the carboxylic acid and preserves the integrity of the pyrazole ring.[5]

Detailed Protocol 1: Synthesis of 4-Methyl-1H-pyrazole-3-carbaldehyde

Materials:

  • This compound

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), TEMPO (0.01 eq), and potassium bromide (0.1 eq).

  • Dissolve the solids in dichloromethane (DCM) and water (in a 1:1 ratio).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • To the vigorously stirred solution, add an aqueous solution of sodium hypochlorite (1.2 eq) dropwise, maintaining the temperature below 5 °C. The pH of the aqueous layer should be maintained between 8.5 and 9.5 by the periodic addition of 0.5 M NaHCO₃ solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), quench the reaction by adding a few drops of saturated sodium thiosulfate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-methyl-1H-pyrazole-3-carbaldehyde as a white to pale yellow solid.

Expected Characterization Data for 4-Methyl-1H-pyrazole-3-carbaldehyde
ParameterExpected Value
Appearance White to pale yellow solid
Yield 85-95%
¹H NMR (CDCl₃) δ ~9.8 (s, 1H, CHO), ~7.5 (s, 1H, pyrazole-H), ~2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~185 (CHO), ~145 (C), ~135 (CH), ~120 (C), ~10 (CH₃)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₅H₇N₂O: 111.0558; Found: 111.0556

Part 2: Kröhnke Pyridine Synthesis of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine

Introduction to the Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic and highly effective method for the construction of substituted pyridines.[6][7] The reaction involves the condensation of a 1,5-dicarbonyl compound (or its precursor) with an ammonia source, typically ammonium acetate, which also serves as a catalyst.[8][9] In this protocol, the 4-methyl-1H-pyrazole-3-carbaldehyde synthesized in Part 1 will react with a suitable 1,3-dicarbonyl compound in the presence of ammonium acetate to form the desired 4-(pyrazol-3-yl)-pyridine.

Detailed Protocol 2: Synthesis of 4-(4-Methyl-1H-pyrazol-3-yl)pyridine

Materials:

  • 4-Methyl-1H-pyrazole-3-carbaldehyde

  • 1,3-Dicarbonyl compound (e.g., acetylacetone for a dimethyl-substituted pyridine, or a more complex enone)

  • Ammonium acetate (NH₄OAc)

  • Glacial acetic acid or ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and the chosen 1,3-dicarbonyl compound (1.1 eq) in either glacial acetic acid or ethanol.

  • Add ammonium acetate (5-10 eq) to the mixture.

  • Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and stir for 4-8 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the final product, 4-(4-methyl-1H-pyrazol-3-yl)pyridine.

Expected Characterization Data for 4-(4-Methyl-1H-pyrazol-3-yl)pyridine (unsubstituted pyridine example)
ParameterExpected Value
Appearance Off-white to light brown solid
Yield 60-80%
¹H NMR (CDCl₃) δ ~8.6 (d, 2H, pyridine-H), ~7.8 (d, 2H, pyridine-H), ~7.6 (s, 1H, pyrazole-H), ~2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~150 (C), ~148 (CH), ~138 (C), ~130 (CH), ~122 (CH), ~115 (C), ~10 (CH₃)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₀H₁₀N₃: 172.0875; Found: 172.0873

Discussion and Mechanistic Insights

The success of this synthetic sequence hinges on the careful execution of both steps. In the TEMPO-catalyzed oxidation, maintaining a basic pH is critical to prevent the disproportionation of the active oxoammonium ion and to ensure a high reaction rate.

The Kröhnke pyridine synthesis proceeds through a fascinating cascade of reactions. The mechanism, illustrated below, is initiated by a Knoevenagel condensation between the pyrazole aldehyde and the enolizable 1,3-dicarbonyl compound, followed by a Michael addition of a second equivalent of the dicarbonyl. The resulting 1,5-dicarbonyl intermediate then undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration and aromatization to afford the final pyridine ring.[10]

G Aldehyde Pyrazolyl-CHO Enone α,β-Unsaturated Ketone (formed in situ) Aldehyde->Enone + Ketone - H₂O Dicarbonyl 1,5-Dicarbonyl Intermediate Enone->Dicarbonyl + Michael Addition Cyclized Dihydropyridine Intermediate Dicarbonyl->Cyclized + NH₃ - H₂O Pyridine Final Pyridine Product Cyclized->Pyridine Oxidation/Aromatization - H₂O

Sources

Application Notes and Protocols: Strategic Use of (4-Methyl-1H-pyrazol-3-yl)methanol in the Synthesis of Potent and Selective JNK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of JNK Inhibition and the Role of the Pyrazole Scaffold

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress signals, such as inflammatory cytokines, ultraviolet irradiation, and oxidative stress.[1] Dysregulation of the JNK signaling pathway is implicated in a multitude of human diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, inflammatory conditions, and various cancers.[2] This makes the development of potent and selective JNK inhibitors a highly attractive therapeutic strategy.

The pyrazole moiety has emerged as a privileged scaffold in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[3] Specifically, pyrazole-based compounds have been successfully developed as highly selective JNK inhibitors, demonstrating significant advantages over other closely related kinases like p38 MAP kinase.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of potential drug candidates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of (4-Methyl-1H-pyrazol-3-yl)methanol as a key starting material in the synthesis of a potent class of pyrazolyl-pyrimidine based JNK inhibitors. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols, and present relevant biological data and evaluation methods.

The JNK Signaling Cascade: A Target for Therapeutic Intervention

The JNK signaling pathway is a multi-tiered cascade that culminates in the phosphorylation and activation of transcription factors, most notably c-Jun. This activation leads to the regulation of gene expression involved in apoptosis, inflammation, and cellular proliferation. A simplified representation of this pathway is illustrated below, highlighting the point of intervention for JNK inhibitors.

JNK_Pathway cluster_extracellular Extracellular Stress Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress UV, Cytokines, Oxidative Stress MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK activates MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK (MAPK8/9/10) MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression regulates Inhibitor This compound-derived JNK Inhibitor Inhibitor->JNK inhibits

Caption: Simplified JNK signaling pathway and the point of therapeutic intervention.

Synthetic Strategy: From this compound to a Potent JNK Inhibitor

The proposed synthetic route leverages the starting material this compound to construct a 4-(4-Methyl-1H-pyrazol-3-yl)-pyrimidine core, which is a known and potent JNK inhibitor scaffold.[1] The synthesis involves a four-step sequence: oxidation of the primary alcohol, bromination of the pyrazole ring, a Suzuki coupling to install the pyrimidine moiety, and a final Buchwald-Hartwig amination to complete the inhibitor structure.

Synthesis_Workflow Start This compound Step1 Step 1: Oxidation Start->Step1 Intermediate1 4-Methyl-1H-pyrazole-3-carbaldehyde Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 5-Bromo-4-methyl-1H-pyrazole-3-carbaldehyde Step2->Intermediate2 Step3 Step 3: Suzuki Coupling Intermediate2->Step3 Intermediate3 4-(4-Methyl-1H-pyrazol-3-yl)pyrimidine Intermediate Step3->Intermediate3 Step4 Step 4: Buchwald-Hartwig Amination Intermediate3->Step4 Final_Product Final JNK Inhibitor Step4->Final_Product

Caption: Proposed synthetic workflow for the JNK inhibitor.

Experimental Protocols

PART A: Synthesis of the JNK Inhibitor

Materials and Reagents:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Dichloromethane (DCM), anhydrous

  • N-Bromosuccinimide (NBS)

  • Acetonitrile, anhydrous

  • 2,4-Dichloropyrimidine

  • Pyrimidin-2-ylboronic acid (or similar)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane, anhydrous

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Toluene, anhydrous

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol 1: Oxidation of this compound to 4-Methyl-1H-pyrazole-3-carbaldehyde

Causality: This initial step converts the primary alcohol into a more versatile aldehyde functional group, which is necessary for subsequent transformations. PCC is a mild oxidizing agent suitable for this conversion without over-oxidation to the carboxylic acid.

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the chromium salts.

  • Wash the Celite® pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Methyl-1H-pyrazole-3-carbaldehyde as a solid.

Protocol 2: Bromination of 4-Methyl-1H-pyrazole-3-carbaldehyde

Causality: Introduction of a bromine atom at the 5-position of the pyrazole ring is essential for the subsequent Suzuki cross-coupling reaction. NBS is a convenient and selective brominating agent for electron-rich heterocyclic systems.

  • Dissolve 4-Methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous acetonitrile (15 mL/mmol).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield 5-Bromo-4-methyl-1H-pyrazole-3-carbaldehyde.

Protocol 3: Suzuki Coupling of 5-Bromo-4-methyl-1H-pyrazole-3-carbaldehyde with a Pyrimidine Boronic Acid

Causality: The Suzuki coupling is a powerful C-C bond-forming reaction that enables the construction of the core bi-heterocyclic scaffold of the JNK inhibitor.[4]

  • In a microwave vial, combine 5-Bromo-4-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq), the desired pyrimidine boronic acid (e.g., pyrimidin-2-ylboronic acid, 1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous dioxane (5 mL/mmol) to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 1 hour.[5]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the 4-(4-Methyl-1H-pyrazol-3-yl)pyrimidine intermediate.

Protocol 4: Buchwald-Hartwig Amination to Yield the Final JNK Inhibitor

Causality: The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds, allowing for the introduction of various substituted anilines to complete the synthesis of the target JNK inhibitor.[6][7]

  • To a reaction tube, add the 4-(4-Methyl-1H-pyrazol-3-yl)pyrimidine intermediate (from Protocol 3, assuming it has a leaving group like chlorine, 1.0 eq), the desired substituted aniline (e.g., 4-fluoroaniline, 1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL/mmol).

  • Seal the tube and heat the mixture at 100 °C for 12-18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to afford the final JNK inhibitor.

PART B: Biological Evaluation of the Synthesized JNK Inhibitor

Protocol 5: In Vitro Kinase Inhibition Assay (JNK3)

Causality: This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of JNK3, providing a quantitative measure of its potency (IC₅₀).

  • Perform the kinase assay in a 96-well plate format using recombinant human JNK3 enzyme.

  • Prepare a reaction buffer containing ATP and a suitable substrate (e.g., a peptide derived from c-Jun).

  • Add varying concentrations of the synthesized inhibitor (typically from 1 nM to 100 µM) to the wells.

  • Initiate the kinase reaction by adding the JNK3 enzyme.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 6: Cellular Assay for JNK Inhibition

Causality: This assay assesses the ability of the inhibitor to block JNK signaling within a cellular context, providing a more physiologically relevant measure of its efficacy.

  • Culture a suitable cell line (e.g., HeLa or SH-SY5Y) in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the JNK inhibitor for 1-2 hours.

  • Induce JNK activation by treating the cells with a known JNK activator (e.g., anisomycin or UV radiation).

  • After the stimulation period, lyse the cells and perform a Western blot analysis.

  • Probe the blot with antibodies specific for phosphorylated c-Jun (p-c-Jun) and total c-Jun.

  • Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition.

  • The concentration of the inhibitor that reduces p-c-Jun levels by 50% is determined as the cellular IC₅₀.

Quantitative Data: Potency and Selectivity of Pyrazolyl-pyrimidine JNK Inhibitors

The following table summarizes the inhibitory activities of representative pyrazolyl-pyrimidine and related pyrazolyl-pyridine JNK inhibitors from the literature, demonstrating the potency of this scaffold.

Compound IDJNK3 IC₅₀ (nM)p38 IC₅₀ (µM)Selectivity (JNK3 vs. p38)Reference
1 630> 20> 31-fold[1]
12 160> 20> 125-fold[1]
13 80> 20> 250-fold[1]
7a 635> 10> 15-fold[8]
8a 227> 10> 44-fold[8]

Conclusion

This compound serves as a viable and strategic starting material for the synthesis of potent and selective JNK inhibitors based on the pyrazolyl-pyrimidine scaffold. The synthetic route outlined in these application notes, combining classical organic transformations with modern cross-coupling methodologies, provides a clear and adaptable framework for the development of novel therapeutic agents targeting the JNK signaling pathway. The provided protocols for biological evaluation will enable researchers to effectively characterize the potency and cellular efficacy of their synthesized compounds, paving the way for further preclinical development.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4487-4491. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. PubMed, [Link]

  • Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. PMC, [Link]

  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate, [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI, [Link]

  • Buchwald–Hartwig amination. Wikipedia, [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate, [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC, [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC, [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI, [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PMC, [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group of (4-Methyl-1H-pyrazol-3-yl)methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (4-Methyl-1H-pyrazol-3-yl)methanol scaffold is a cornerstone building block in modern medicinal chemistry. Its structural features—a primary alcohol for synthetic elaboration and a pyrazole core known for its diverse pharmacological activities—make it an invaluable starting point for generating novel therapeutic agents.[1][2][3] The hydroxyl group, in particular, serves as a versatile chemical handle for introducing a wide array of functional groups, enabling the systematic modulation of a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth exploration of key strategies for derivatizing this hydroxyl group, focusing on esterification, etherification, and carbamate formation. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights to guide researchers in drug development programs.

Strategic Imperative: Why Derivatize this compound?

The pyrazole nucleus is a "privileged scaffold," appearing in numerous FDA-approved drugs for indications ranging from cancer to inflammatory diseases and viral infections.[2][4][5] The derivatization of the hydroxymethyl moiety on the this compound core is a critical tactic in lead optimization for several reasons:

  • Modulation of Physicochemical Properties: Converting the polar hydroxyl group into esters, ethers, or carbamates systematically alters key parameters such as lipophilicity (LogP), water solubility, and hydrogen bonding capacity. These changes directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Exploration of Structure-Activity Relationships (SAR): The introduction of diverse substituents allows for a detailed probing of the target's binding pocket. This process helps identify key interactions that enhance potency and selectivity.

  • Prodrug Strategies: Ester derivatives are frequently employed as prodrugs, which are inactive forms that undergo enzymatic cleavage in vivo to release the active parent alcohol. This can improve bioavailability or target drug delivery.

  • Metabolic Blocking: The hydroxyl group is a potential site for metabolic oxidation. Converting it to a more stable ether linkage can block this metabolic pathway, thereby increasing the compound's half-life.

The following diagram illustrates a typical workflow from derivatization to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_screening Biological Evaluation Start This compound Deriv Derivatization Reaction (Ester, Ether, Carbamate) Start->Deriv Workup Reaction Work-up & Crude Isolation Deriv->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Confirm Structure Confirmation (NMR, MS) Purify->Confirm Purity Purity Analysis (HPLC, LC-MS) Confirm->Purity Screen In Vitro Screening (Binding, Functional Assays) Purity->Screen ADME ADME/Tox Profiling Screen->ADME

Caption: General workflow for the synthesis and evaluation of derivatives.

Core Derivatization Strategies and Protocols

The primary alcohol of this compound is a nucleophile, readily participating in reactions with a variety of electrophiles. While the pyrazole ring contains two nitrogen atoms, the N-H proton is acidic and can be deprotonated, while the other nitrogen is basic. Under many conditions for O-alkylation or O-acylation, N-functionalization can be a competing side reaction. The choice of reagents and conditions is therefore critical to ensure selective derivatization of the hydroxyl group.

A. Esterification: O-Acylation

Esterification is one of the most fundamental transformations of alcohols. The resulting esters can serve as prodrugs or introduce new points of interaction with a biological target.

This robust and high-yielding method is ideal for creating simple alkyl or aryl esters. The use of a base is crucial to neutralize the carboxylic acid byproduct, driving the reaction to completion.

  • Mechanistic Rationale: Acetic anhydride is a highly reactive electrophile. The reaction proceeds via nucleophilic attack of the alcohol's oxygen on one of the carbonyl carbons of the anhydride. A tertiary amine base (e.g., triethylamine) or pyridine acts as a nucleophilic catalyst and an acid scavenger.

G PyMethanol (Pyrazolyl)CH₂OH Product (Pyrazolyl)CH₂OC(O)R (Ester Derivative) PyMethanol->Product Anhydride R-C(O)O(O)C-R (Acetic Anhydride) Anhydride->Product Base Base (Et₃N) Base->Product G PyMethanol (Pyrazolyl)CH₂OH Base 1. NaH, THF Product (Pyrazolyl)CH₂OR (Ether Derivative) PyMethanol->Product 1. NaH, THF 2. R-X AlkylHalide 2. R-X (e.g., CH₃I) G PyMethanol (Pyrazolyl)CH₂OH Product (Pyrazolyl)CH₂OC(O)NHR (Carbamate Derivative) PyMethanol->Product Isocyanate R-N=C=O Isocyanate->Product

Sources

Application Note & Protocol: A Proposed One-Pot Synthesis of Pyrazole Derivatives from (4-Methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed, efficient one-pot synthetic protocol for the derivatization of (4-Methyl-1H-pyrazol-3-yl)methanol. Pyrazole scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The development of streamlined, one-pot synthetic methodologies is crucial for accelerating drug discovery programs by reducing reaction time, minimizing waste, and improving overall efficiency.[3] This application note outlines a plausible two-step, one-pot sequence involving the in situ oxidation of this compound to its corresponding aldehyde, followed by a Knoevenagel condensation to yield a more complex, functionalized pyrazole derivative. While this specific one-pot sequence is presented as a robust hypothesis based on established chemical principles, it provides a strong foundation for further experimental validation and development.

Introduction: The Significance of Pyrazole Derivatives and One-Pot Syntheses

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][4] The functionalization of the pyrazole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Traditional multi-step synthetic approaches for creating libraries of such derivatives can be time-consuming and resource-intensive.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a compelling alternative.[3] This approach aligns with the principles of green chemistry by reducing solvent usage, energy consumption, and waste generation. By minimizing handling and purification steps, one-pot reactions can also lead to higher overall yields and faster access to target molecules, which is a significant advantage in the fast-paced environment of drug development.

This document proposes a novel one-pot strategy for the derivatization of the readily available starting material, this compound. The core of this proposed methodology is the transformation of the primary alcohol into a reactive aldehyde intermediate, which is then immediately utilized in a subsequent carbon-carbon bond-forming reaction.

Proposed One-Pot Synthetic Strategy

The proposed one-pot synthesis is a two-stage process occurring in a single reaction vessel:

  • Stage 1: Oxidation: The primary alcohol of this compound is selectively oxidized to the corresponding aldehyde, 4-Methyl-1H-pyrazole-3-carbaldehyde. A mild and selective oxidizing agent such as manganese dioxide (MnO₂) is proposed for this transformation to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the subsequent reaction step.

  • Stage 2: Knoevenagel Condensation: Following the completion of the oxidation, an active methylene compound and a base are introduced directly into the reaction mixture. The in situ generated aldehyde undergoes a Knoevenagel condensation to form a new carbon-carbon double bond, yielding a more complex pyrazole derivative.

This tandem approach is designed to be highly efficient, as the reactive and potentially unstable aldehyde intermediate is consumed as it is formed, which can help to minimize side reactions and improve the overall yield of the final product.

Detailed Reaction Mechanism

The proposed reaction mechanism is elucidated in the following steps:

  • Adsorption and Oxidation: The this compound is adsorbed onto the surface of the manganese dioxide. The oxidation proceeds via a radical mechanism or a concerted process to form 4-Methyl-1H-pyrazole-3-carbaldehyde, with the concomitant formation of manganese(II) oxide and water.

  • Deprotonation of the Active Methylene Compound: A base, such as piperidine or triethylamine, deprotonates the active methylene compound (e.g., malononitrile or diethyl malonate) to generate a nucleophilic carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the in situ generated pyrazole aldehyde, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or by trace amounts of water, yielding a β-hydroxy adduct.

  • Dehydration: The β-hydroxy adduct undergoes base-catalyzed dehydration to form the final, conjugated pyrazole derivative. The formation of the stable, conjugated system is a strong driving force for this elimination step.

Experimental Protocol: Proposed One-Pot Synthesis of (E)-2-((4-methyl-1H-pyrazol-3-yl)methylene)malononitrile

This protocol is a proposed methodology and may require optimization.

4.1. Materials and Equipment

  • This compound (Starting Material)

  • Manganese Dioxide (activated) (Oxidizing Agent)

  • Malononitrile (Active Methylene Compound)

  • Piperidine (Base Catalyst)

  • Dichloromethane (DCM), Anhydrous (Solvent)

  • Sodium Sulfate (anhydrous) (Drying Agent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

  • Rotary evaporator

4.2. Step-by-Step Protocol

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add anhydrous dichloromethane (DCM) to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Under a continuous flow of inert gas, add activated manganese dioxide (MnO₂) (5.0 eq.).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the oxidation by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Upon completion of the oxidation, add malononitrile (1.2 eq.) directly to the reaction mixture.

  • Add piperidine (0.1 eq.) to the flask.

  • Continue to stir the reaction mixture at room temperature.

  • Monitor the formation of the product by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the manganese salts. Wash the celite pad with additional DCM.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (E)-2-((4-methyl-1H-pyrazol-3-yl)methylene)malononitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Key Reaction Parameters

Reactant/Reagent Role Proposed Stoichiometry Notes
This compoundStarting Material1.0 eq.Ensure the starting material is pure and dry.
Manganese Dioxide (activated)Oxidizing Agent5.0 eq.Use freshly activated MnO₂ for best results.
MalononitrileActive Methylene Compound1.2 eq.Can be substituted with other active methylene compounds like diethyl malonate or ethyl cyanoacetate.
PiperidineBase Catalyst0.1 eq.Other bases such as triethylamine or DBU can also be explored.
Dichloromethane (DCM)Solvent-Anhydrous conditions are recommended for the oxidation step.

Visualization of the Proposed Workflow and Mechanism

G cluster_workflow Proposed One-Pot Workflow start Start: this compound in DCM oxidation Stage 1: Add MnO₂, Stir at RT (Oxidation) start->oxidation condensation Stage 2: Add Malononitrile & Piperidine (Knoevenagel Condensation) oxidation->condensation workup Work-up & Purification condensation->workup product Final Product: Pyrazole Derivative workup->product

Caption: Proposed one-pot synthesis workflow.

G cluster_mechanism Proposed Reaction Mechanism alcohol This compound + MnO₂ aldehyde 4-Methyl-1H-pyrazole-3-carbaldehyde (in situ) alcohol->aldehyde Oxidation nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack active_methylene Malononitrile + Piperidine carbanion Carbanion Intermediate active_methylene->carbanion Deprotonation carbanion->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation beta_hydroxy β-Hydroxy Adduct protonation->beta_hydroxy dehydration Dehydration beta_hydroxy->dehydration final_product Final Conjugated Product dehydration->final_product

Caption: Proposed mechanism for the one-pot reaction.

Troubleshooting

Potential Issue Possible Cause Suggested Solution
Incomplete oxidationInactive MnO₂Use freshly activated MnO₂ or increase the stoichiometry.
Low reaction temperatureGently warm the reaction mixture (e.g., to 40 °C).
Formation of side productsOver-oxidation to carboxylic acidEnsure a mild oxidizing agent like MnO₂ is used and avoid prolonged reaction times.
Self-condensation of the aldehydeAdd the active methylene compound and base as soon as the oxidation is complete.
Low yield in the Knoevenagel condensationInappropriate baseScreen other bases such as triethylamine, DBU, or basic alumina.
Steric hindranceIf using a bulky active methylene compound, a stronger base or longer reaction time may be needed.
Difficulty in purificationCo-elution of product and impuritiesOptimize the solvent system for column chromatography; consider crystallization as an alternative purification method.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]

  • Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. [Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. NIH. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of (4-Methyl-1H-pyrazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Pyrazoles and Microwave Synthesis

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including celecoxib (anti-inflammatory), sildenafil (erectile dysfunction), and various agents in oncology and infectious disease research.[1][2] Their prevalence stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. The specific scaffold, (4-Methyl-1H-pyrazol-3-yl)methanol, serves as a crucial building block, offering multiple points for diversification in drug discovery campaigns.

Traditionally, the synthesis of such heterocyclic compounds involves lengthy reaction times, high temperatures using conventional oil-bath heating, and often results in modest yields with significant byproduct formation.[3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[4][5] By utilizing dielectric heating, microwave irradiation delivers energy directly and uniformly to polar molecules within the reaction mixture, leading to dramatic acceleration of reaction rates, improved yields, and enhanced product purity.[6][7][8] This protocol provides a detailed guide to leveraging MAOS for the efficient synthesis of this compound derivatives, tailored for researchers in synthetic chemistry and drug development.

Principles and Mechanism

The Paal-Knorr Pyrazole Synthesis

The most common and adaptable route to the pyrazole core is the Paal-Knorr synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the target molecule, the reaction proceeds between a β-ketoester, such as ethyl 2-methyl-3-oxobutanoate, and hydrazine hydrate.

The Microwave Advantage: Dielectric Heating

Conventional heating relies on slow conduction and convection to transfer energy from an external source to the reaction vessel. In contrast, microwave energy couples directly with molecules possessing a dipole moment.[4][9] This interaction occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the reactants and solvent, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation creates molecular friction, which generates heat rapidly and volumetrically throughout the sample.[7][8]

  • Ionic Conduction: If ions are present, they will migrate in the presence of the electric field. The resistance to this flow results in collisional heating.

This "superheating" effect allows the reaction mixture to reach temperatures far above the solvent's boiling point in sealed, pressurized vessels, dramatically accelerating the reaction rate, often reducing reaction times from hours to mere minutes.[4][10]

Caption: Paal-Knorr reaction pathway for the synthesis of the target pyrazole methanol derivative.

Detailed Experimental Protocols

This section outlines a robust two-step synthesis protocol. The first step is a microwave-assisted cyclocondensation to form the pyrazole ester, followed by a standard reduction to yield the final alcohol.

Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 2-methyl-3-oxobutanoate (1.0 equiv)

  • Hydrazine hydrate (~64% solution, 1.1 equiv)

  • Ethanol (Reagent grade)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Monitored microwave reactor

Procedure:

  • Place a magnetic stir bar into the 10 mL microwave reaction vessel.

  • To the vessel, add ethyl 2-methyl-3-oxobutanoate (e.g., 5 mmol, 720 mg).

  • Add 4 mL of ethanol to dissolve the ketoester.

  • Carefully add hydrazine hydrate (e.g., 5.5 mmol, 275 µL).

  • Seal the vessel with a snap-on cap. Caution: Ensure the vessel is properly sealed to handle the pressure generated during heating.

  • Place the vessel into the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C (Use ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Power: 100-250 W (dynamic power control to maintain temperature)

    • Stirring: High

  • Once the reaction is complete, allow the vessel to cool to below 50 °C before carefully opening it.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified via flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure pyrazole ester as a white solid or pale yellow oil.

Protocol 2: Reduction to this compound

Materials:

  • Ethyl 4-methyl-1H-pyrazole-3-carboxylate (from Protocol 1)

  • Lithium aluminum hydride (LiAlH₄) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Glauber's salt

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (e.g., 8 mmol, 304 mg) in anhydrous THF (20 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the pyrazole ester (e.g., 4 mmol, 616 mg) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise:

    • Water (equal in mL to the mg of LiAlH₄ used, e.g., 0.3 mL)

    • 15% NaOH solution (equal in mL to the mg of LiAlH₄ used, e.g., 0.3 mL)

    • Water (3x in mL to the mg of LiAlH₄ used, e.g., 0.9 mL)

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the solid through a pad of Celite, washing the filter cake with ethyl acetate.

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow and Data

ExperimentalWorkflow cluster_0 Step 1: Pyrazole Ester Synthesis cluster_1 Step 2: Ester Reduction cluster_2 Final Analysis Reagents 1. Mix Reactants (Ketoester, Hydrazine, EtOH) Microwave 2. Microwave Irradiation (120°C, 10 min) Reagents->Microwave Workup1 3. Solvent Evaporation Microwave->Workup1 Purify1 4. Column Chromatography Workup1->Purify1 Reduction 5. LiAlH4 Reduction in THF Purify1->Reduction Intermediate Product Quench 6. Reaction Quench (Fieser workup) Reduction->Quench Workup2 7. Filtration & Extraction Quench->Workup2 Purify2 8. Solvent Removal & Final Purification Workup2->Purify2 Characterization 9. Characterization (NMR, MS, IR) Purify2->Characterization Final Product

Caption: Step-by-step experimental workflow from synthesis to characterization.

Table 1: Representative Reaction Parameters and Outcomes
ParameterCondition ACondition BCondition CRationale & Expected Outcome
Solvent EthanolAcetonitrileSolvent-freeEthanol is a good microwave absorber and common for this reaction. Solvent-free conditions are greener but may require a solid support.[11]
Temperature 100 °C120 °C140 °CHigher temperatures generally lead to shorter reaction times and higher conversion, but may increase byproduct formation.[12] 120 °C is often optimal.
Time 5 min10 min20 minLonger times increase conversion but risk degradation. 10-15 minutes is a typical starting point for optimization.[13]
Expected Yield 75-85%85-95%80-90%Condition B is expected to provide the highest yield of the pyrazole ester intermediate with high purity.[3]

Product Characterization

Confirmation of the final product, this compound, is achieved through standard spectroscopic techniques.

  • ¹H NMR: Expect to see a singlet for the methyl group (CH₃) around δ 2.0-2.2 ppm, a singlet for the methylene protons (CH₂OH) around δ 4.5-4.7 ppm, and a broad singlet for the alcohol proton (OH). The pyrazole ring proton will appear as a singlet further downfield, typically around δ 7.3-7.5 ppm. The NH proton will be a very broad singlet.[14][15]

  • ¹³C NMR: Key signals will include the methyl carbon (~10-12 ppm), the methylene carbon (~55-60 ppm), and the three pyrazole ring carbons (ranging from ~105 to 150 ppm).[16][17]

  • FT-IR: Look for a strong, broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol and the N-H stretch of the pyrazole ring. A C-O stretch will appear around 1050 cm⁻¹.[18]

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight of the product (C₅H₈N₂O = 112.13 g/mol ).

Troubleshooting and Safety

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; incorrect stoichiometry; degradation of product.Increase reaction time or temperature incrementally. Verify the purity and exact concentration of hydrazine hydrate. Ensure efficient cooling during the reduction workup.
Reaction Stalled Insufficient microwave power absorption; non-polar solvent.Switch to a more polar solvent like ethanol or DMF. If using a non-polar solvent, add a small amount of a polar co-solvent or an ionic liquid to improve energy absorption.
Formation of Isomers Use of an unsymmetrical dicarbonyl precursor.The chosen precursor (ethyl 2-methyl-3-oxobutanoate) is designed to yield a single constitutional isomer. If other precursors are used, expect potential isomeric mixtures that require careful chromatographic separation.
Pressure Error in Reactor Improperly sealed vessel; reaction runaway.Stop the reaction immediately. Ensure the vessel cap is correctly sealed. Reduce the reaction scale or concentration.

Safety Precautions:

  • Always operate microwave reactors according to the manufacturer's instructions and behind a protective blast shield.

  • Never use a domestic microwave oven for chemical synthesis.[13]

  • Hydrazine hydrate is highly toxic and corrosive; handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Lithium aluminum hydride (LiAlH₄) is a water-reactive, pyrophoric solid. Handle it under an inert atmosphere and perform the quenching procedure slowly and at 0 °C.

References

  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024). Vertex AI Search.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020).
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). Royal Society of Chemistry.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021).
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). PubMed.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Royal Society of Chemistry.
  • Synthesis of pyrazole derivatives via the microwave reaction of... (2023).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2008). Journal of the Brazilian Chemical Society.
  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. (2021). Letters in Applied NanoBioScience.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2016). Molecules.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological evalu
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2020). Molecules.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances.
  • (4-Methyl-1H-pyrazol-3-yl)
  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011). The Journal of Organic Chemistry.
  • Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. Journal of the Serbian Chemical Society.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules.
  • (1H-Pyrazol-3-yl)methanol. PubChem.
  • Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. (2022). Pharmacia.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for (4-Methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of (4-Methyl-1H-pyrazol-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis.

Synthetic Overview & Workflow

This compound is a valuable building block in drug discovery, notable for its role in the synthesis of various biologically active compounds. A common and reliable synthetic strategy involves a two-step process:

  • Formylation: Introduction of a formyl (-CHO) group at the C3 position of a 4-methylpyrazole precursor. The Vilsmeier-Haack reaction is a highly effective method for this transformation.

  • Reduction: Select[1][2][3][4][5][6]ive reduction of the resulting pyrazole-3-carbaldehyde to the desired primary alcohol.

This workflow is outlined below:

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Analysis & Purification Start 4-Methyl-1H-pyrazole Precursor Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Aldehyde 4-Methyl-1H-pyrazole-3-carbaldehyde Vilsmeier->Aldehyde Aldehyde2 4-Methyl-1H-pyrazole-3-carbaldehyde ReducingAgent Reduction (e.g., NaBH4 in MeOH) Product This compound ReducingAgent->Product Workup Aqueous Workup Product->Workup Aldehyde2->ReducingAgent Purify Purification (Recrystallization or Chromatography) Workup->Purify Analysis Characterization (NMR, MS, MP) Purify->Analysis

Synthetic workflow for this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during the synthesis, focusing on the critical reduction step.

Question: My reduction of 4-Methyl-1H-pyrazole-3-carbaldehyde is giving a very low yield. What are the likely causes?

Answer: Low yield is a common problem that can stem from several factors. Here’s how to diagnose and resolve the issue:

  • Purity of Starting Aldehyde: The Vilsmeier-Haack reaction can sometimes leave behind inorganic salts or acidic residues. Ensure your 4-Methyl-1H-pyrazole-3-carbaldehyde is fully purified before the reduction. Residual acid can neutralize the hydride reagent, and other impurities can lead to side reactions.

  • Activity of the Reducing Agent: Sodium borohydride (NaBH₄) can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or a properly stored container of NaBH₄. For more powerful but sensitive reagents like Lithium Aluminium Hydride (LiAlH₄), ensure it is handled under strictly anhydrous conditions.

  • Reaction Temperatur[7]e: While NaBH₄ reductions are often run at 0 °C to room temperature, the reaction might be sluggish. If you observe incomplete[8] conversion by TLC, allowing the reaction to stir longer at room temperature or gently warming it (e.g., to 40 °C) can improve the yield. However, be cautious, as excessive heat can promote side reactions.

  • Stoichiometry of the Reducing Agent: Aldehyde reductions with NaBH₄ typically require at least 0.25 molar equivalents, as each borohydride ion delivers four hydride ions. However, due to potential decomposition in protic solvents like methanol and to ensure complete reaction, it is standard practice to use a stoichiometric excess (typically 1.1 to 1.5 equivalents).

  • Quenching and Worku[8][9]p: The product, being an alcohol with a pyrazole ring, has moderate polarity and some water solubility. During the aqueous workup, ensure you extract the product thoroughly from the aqueous layer. Using a more polar solvent like ethyl acetate or a mixture including isopropanol can improve extraction efficiency. Saturating the aqueous layer with brine (NaCl) will also decrease the product's solubility in water and drive it into the organic phase.

Question: I'm observing multiple spots on my TLC plate after the reduction. What are these impurities and how can I avoid them?

Answer: The formation of side products is often related to the reactivity of the starting material and the chosen conditions.

  • Unreacted Starting Material: This is the most common "impurity." It indicates an incomplete reaction. See the troubleshooting points for low yield above.

  • Over-reduction Products (less common with NaBH₄): While NaBH₄ is generally selective for aldehydes and ketones, highly reactive impurities or harsh conditions could theoretically lead to other reductions. If using a stronger reage[9][10]nt like LiAlH₄, there's a risk of reducing the pyrazole ring itself, though this typically requires forcing conditions.

  • Formation of Borate Esters: During the reduction with NaBH₄ in an alcohol solvent (like methanol), the initial product is an alkoxyborate complex. This complex must be fully hydrolyzed during the workup (often by adding dilute acid like 1M HCl) to liberate the free alcohol. Incomplete hydrolysis can leave boron-containing species that complicate purification.

  • Side Reactions from Impurities: If the starting aldehyde was produced via a Vilsmeier-Haack reaction, residual DMF or POCl₃-related species could react with the reducing agent. Ensure the aldehyde is pu[11]re before proceeding.

Question: The purification of the final alcohol product is difficult. It seems to be water-soluble and streaks on my silica gel column. What should I do?

Answer: The polar nature of the pyrazole N-H group combined with the hydroxyl group makes this molecule challenging to purify.

  • Recrystallization: This is often the best method for purifying polar, crystalline compounds. Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate, isopropanol, or acetonitrile). You can also try a solvent/anti-solvent system, such as dissolving the product in a minimal amount of hot methanol or ethanol and then slowly adding a less polar solvent like diethyl ether or hexanes until turbidity appears, then allowing it to cool slowly.

  • Column Chromatography Modifications:

    • Deactivate the Silica: The acidic nature of standard silica gel can cause streaking with basic compounds like pyrazoles. Pre-treating your silica gel slurry with 1-2% triethylamine (Et₃N) in your eluent system will neutralize the acidic sites and lead to much better peak shapes.

    • Use a More Polar Eluent System: A standard ethyl acetate/hexane system may not be polar enough. A gradient going from ethyl acetate to 5-10% methanol in dichloromethane (DCM) or ethyl acetate often works well. Adding a small amount (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase can further improve chromatography.

  • Acid-Base Extraction: If you have non-polar impurities, you can dissolve your crude product in an organic solvent (like ethyl acetate), wash with dilute aqueous acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your purified product back into an organic solvent. This is an effective way to separate it from non-basic impurities.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1H-pyrazole-3-carbaldehyde (Vilsmeier-Haack Formylation)

This procedure is adapted from established methods for the formylation of electron-rich heterocycles.

  • Reagent Preparatio[1][4][5]n: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A solid may form.

  • Substrate Addition: Dissolve 4-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable dry solvent (like 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: After addition, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane).

  • Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. A precipitate of the product should form.

  • Isolation: Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum. The crude aldehyde can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.

Protocol 2: Reduction to this compound

The choice of reducing agent depends on the scale and the other functional groups present in the molecule. Sodium borohydride is generally sufficient and safer for this transformation.

ParameterMethod A: [8][9][12]Sodium BorohydrideMethod B: Lithium Aluminium Hydride
Reagent Sodium Borohydride (NaBH₄)Lithium Aluminium Hydride (LiAlH₄)
Equivalents 1.2 - 1.5 eq.1.1 - 1.2 eq.
Solvent Methanol (MeOH) or Ethanol (EtOH)Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 3 hours1 - 2 hours
Workup Quench with water or 1M HCl, extract with EtOAcCautious quench (Fieser workup), extract with EtOAc
Typical Yield >90%>90%
Safety Notes Generates H₂ gas upon quenching.Highly reactive with water. Pyrophoric. Requires inert atmosphere.

Detailed Procedure ([7][13]Method A: Sodium Borohydride):

  • Setup: Dissolve 4-Methyl-1H-pyrazole-3-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Sodium Borohydride (NaBH₄, 1.2 eq.) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor completion by TLC until the starting aldehyde spot has disappeared.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add water or 1M HCl to quench the excess NaBH₄ and hydrolyze the borate esters. Stir for 20 minutes.

  • Solvent Removal: Remove most of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify as needed by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

  • Q: Which reducing agent is better, NaBH₄ or LiAlH₄?

    • A: For this specific transformation (aldehyde to alcohol), Sodium Borohydride (NaBH₄) is the preferred reagent. It is sufficiently reactive to reduce the aldehyde, less expensive, and significantly safer to handle with a much simpler workup procedure. LiAlH₄ is a much strong[8][9]er reducing agent and is generally overkill for this reaction. It should be reserved for[7][14][15] reducing more stubborn functional groups like esters or carboxylic acids, and its use requires strict anhydrous conditions and a more hazardous quenching procedure.

  • Q: How can I confi[13][15]rm the structure and purity of my final product?

    • A: A combination of standard analytical techniques should be used:

      • ¹H NMR: Look for the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new singlet or doublet for the -CH₂OH group (~4.5-5.0 ppm) and a broad singlet for the -OH proton.

      • ¹³C NMR: Confirm the disappearance of the aldehyde carbonyl carbon (~180-190 ppm) and the appearance of the alcohol carbon (~55-65 ppm).

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Melting Point (MP): A sharp melting point is a good indicator of purity for a crystalline solid.

  • Q: What are the key safety precautions when running these reactions?

    • A: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

      • Vilsmeier-Haack: POCl₃ is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood under anhydrous conditions.

      • Sodium Borohydride: Reacts with acidic and protic solvents to produce flammable hydrogen gas. Add the reagent slowly and ensure adequate ventilation.

      • Lithium Aluminium Hydride: This reagent is pyrophoric and reacts violently and exothermically with water and other protic sources. It must be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. The workup procedure must be done with extreme care.

Troublesho[7][13]oting Logic Diagram

G cluster_yield Low Yield / Incomplete Reaction cluster_purity Purity Issues (Multiple Spots) Start Reduction Reaction Problem CheckTLC Check TLC for Starting Material (SM) Start->CheckTLC Streaking Product streaks on silica TLC Start->Streaking SMPresent SM is present CheckTLC->SMPresent Action_AddReagent Add more reducing agent (0.3 eq.) Stir for 1-2 more hours SMPresent->Action_AddReagent Yes NoSM No SM, but low isolated yield SMPresent->NoSM No Action_Warm Consider gentle warming (40°C) Action_AddReagent->Action_Warm Action_Workup Optimize workup: - Saturate aqueous layer with NaCl - Extract with more polar solvent - Perform more extractions NoSM->Action_Workup Action_TLC Modify TLC plate: - Use eluent with 1% Et3N - Use more polar eluent (e.g., DCM/MeOH) Streaking->Action_TLC Yes Action_Recryst Purify by recrystallization Streaking->Action_Recryst No (distinct spots) Action_Column Modify Column: - Add 1% Et3N to eluent - Use neutral alumina instead of silica Action_TLC->Action_Column

A logic diagram for troubleshooting common synthesis issues.

References

  • Royal Society of Chemistry. (2021). Supporting Information for Catalytic Reduction of Aldehydes and Ketones. Available at: [Link]

  • Singh, P., & Kaur, N. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27355–27385. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 55(4), 346-356. Available at: [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-13. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Sokolov, D. N., et al. (2011). Reduction of (+)-usninic acid and its pyrazole derivative by sodium borohydride. Chemistry of Natural Compounds, 47(2), 203-205. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. Available at: [Link]

  • Attaryan, O. S., et al. (2008). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of General Chemistry, 78(3), 508-511. Available at: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry. Sodium Borohydride. Available at: [Link]

  • ResearchGate. (2014). Synthesis and reactions of pyrazole-4-carbaldehydes. Available at: [Link]

  • Quora. (2017). What are the common reactions of the strongest reducing agent LiAlH₄?. Available at: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Tumkevičius, S., et al. (2009). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemija, 20(1), 48-55. Available at: [Link]

  • University of Oxford. Experiment 5: Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • ResearchGate. (2018). Reduction of 9H-carbazole-3-carbaldhyde?. Available at: [Link]

  • Shetty, M. M., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040. Available at: [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available at: [Link]

  • ResearchGate. (2020). Figure 4. 1 H NMR spectra of + and + in methanol-d 4 ,[11] +...[1]. Available at: http[16]s://www.researchgate.net/figure/H-NMR-spectra-of-1-and-3-in-methanol-d-4-2-and-4-in-DMSO-d-6-and-5-2-in-acetone-d-6-The_fig4_342938834

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences, 76(7), 3499-3503. Available at: [Link]

  • Cocco, M. T., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1367-1375. Available at: [Link]

  • Google Patents. (2020). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
  • Teschke, R., et al. (1986). Inhibition of Microsomal Oxidation of Ethanol by Pyrazole and 4-methylpyrazole in Vitro. Increased Effectiveness After Induction by Pyrazole and 4-methylpyrazole. Biochemical Pharmacology, 35(21), 3835-3838. Available at: [Link]

  • Pietruszko, R. (1975). Human Liver Alcohol Dehydrogenase--Inhibition of Methanol Activity by Pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole. Biochemical Pharmacology, 24(17), 1603-1607. Available at: [Link]

  • Teschke, R., et al. (1986). Effect of pyrazole, 4-methylpyrazole and DMSO on the microsomal... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

  • Gherdan, O., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society, 32, 1639-1650. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common side reactions encountered during the synthesis of pyrazole derivatives. Our goal is to move beyond simple protocols and explain the causality behind these challenges, offering robust troubleshooting strategies to enhance the yield, purity, and predictability of your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

1. The Challenge of Regioisomerism in the Knorr Synthesis

Q1: Why is my reaction producing a mixture of two distinct pyrazole products that are difficult to separate?

A1: You are likely encountering the most common side reaction in pyrazole synthesis: the formation of regioisomers. This issue is prevalent when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] The two nitrogen atoms of the substituted hydrazine can each act as a nucleophile, and the two carbonyl carbons of the dicarbonyl compound are distinct electrophilic sites. The initial nucleophilic attack can occur at either carbonyl, leading to two different cyclization pathways and, ultimately, two different pyrazole regioisomers.[2][3]

The outcome is a delicate balance of several factors:

  • Electronic Effects: An electron-withdrawing group (like a trifluoromethyl group) on the dicarbonyl backbone will make the adjacent carbonyl carbon more electrophilic and thus a more favorable site for the initial attack.[2]

  • Steric Effects: A bulky substituent on either the dicarbonyl or the hydrazine will sterically hinder the approach to the nearest carbonyl group, directing the nucleophilic attack to the less hindered site.[2][4]

  • Reaction Conditions (pH): The pH of the reaction medium is critical. Under acidic conditions, the terminal nitrogen of the substituted hydrazine is more protonated and less nucleophilic. This can favor attack by the internal, more sterically hindered nitrogen. Conversely, under neutral or basic conditions, the more accessible and typically more nucleophilic terminal nitrogen is favored to initiate the reaction.[2]

G cluster_0 Reactants cluster_2 Products Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine P1 Pathway A: Attack at Carbonyl 1 Reactants->P1 Electronic Control (e.g., EWG nearby) P2 Pathway B: Attack at Carbonyl 2 Reactants->P2 Steric Control (e.g., bulky group) Iso1 Regioisomer 1 P1->Iso1 Iso2 Regioisomer 2 P2->Iso2

Caption: Competing reaction pathways leading to two regioisomers.

Troubleshooting Guide for Regioisomer Control
ParameterRecommendation & RationaleReferences
Solvent Choice The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity. These solvents can stabilize intermediates through hydrogen bonding, amplifying the intrinsic electronic differences between the two carbonyl groups and favoring a single reaction pathway.[5]
pH Control For Knorr and related syntheses, the choice of an acid or base catalyst is critical.[6] If a mixture is obtained, screen different catalysts. A mild acid like acetic acid may favor one pathway, while neutral or slightly basic conditions may favor another. This is often the most effective parameter to optimize for achieving high regioselectivity.[2]
Temperature Lowering the reaction temperature can enhance selectivity. Higher temperatures provide more energy to overcome the activation barrier for the less-favored pathway, leading to a greater mixture of isomers. Start at room temperature or 0 °C before attempting reflux.[6]
Order of Addition Slowly adding the hydrazine to the solution of the dicarbonyl compound can sometimes improve selectivity by maintaining a low concentration of the nucleophile, which can favor the kinetically controlled product.
2. Incomplete Reactions and Intermediate Formation

Q2: My reaction yield is consistently low, and TLC/LC-MS analysis shows multiple spots that are not my starting materials or the desired pyrazole. What are they?

A2: Low yields are often due to incomplete reactions or the formation of stable intermediates that fail to convert to the final pyrazole product.[6] In the Knorr synthesis, the reaction proceeds through a series of steps, and intermediates can sometimes be isolated.[7]

Common intermediates or byproducts include:

  • Pyrazolines: If the final aromatization step (dehydration) is incomplete, you may isolate pyrazoline byproducts. This is more common in syntheses starting from α,β-unsaturated ketones.[3][8]

  • Hydroxylpyrazolidines / Di-addition Products: The initial cyclization can form a stable five-membered ring intermediate that has not yet eliminated water. In some cases, a second molecule of hydrazine can react, leading to di-addition byproducts.[3][7]

  • Impure Starting Materials: The purity of your starting materials is paramount. Impurities can introduce competing side reactions that consume reagents and complicate purification.[4]

G start Low Yield or Incomplete Conversion purity Step 1: Verify Purity of Starting Materials (>98% by HPLC/NMR) start->purity monitoring Step 2: Monitor Reaction Progress (TLC/LC-MS) purity->monitoring is_complete Is reaction complete? monitoring->is_complete optimize Step 3: Optimize Conditions - Increase Temperature - Increase Time - Screen Catalysts is_complete->optimize No end_success Success: Improved Yield is_complete->end_success Yes optimize->monitoring side_products Step 4: Characterize Byproducts (NMR, MS) optimize->side_products If no improvement end_characterize Action: Isolate & Identify Side Products side_products->end_characterize

Caption: Decision tree for diagnosing and resolving low reaction yields.

3. Unwanted N-Alkylation

Q3: My pyrazole core structure is correct, but I'm observing alkylation on one of the ring nitrogens. Where is the alkyl group coming from?

A3: This is a classic case of a secondary reaction. The N-H of a pyrazole ring is acidic and can be deprotonated by a base, turning the pyrazole into a potent nucleophile.[9] This pyrazole anion can then react with any electrophilic alkylating agents present in your reaction mixture.

Potential sources of alkyl groups include:

  • Alkyl Halide Reagents: If your synthesis involves other steps using alkyl halides, carryover can lead to N-alkylation.

  • Solvents: Some solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can decompose at high temperatures to generate electrophilic species that alkylate the pyrazole.

  • Reagents: Certain reagents, such as dimethyl sulfate, are potent alkylating agents and must be rigorously excluded if N-alkylation is not desired.[9]

When an unsymmetrical pyrazole is alkylated, this can also lead to a mixture of N1 and N2 regioisomers, further complicating the product mixture.[10] The regioselectivity of N-alkylation can often be controlled by the choice of base and solvent.[10][11]

Troubleshooting Guide for Preventing N-Alkylation
StrategyRecommendation & RationaleReferences
Purify Reagents & Solvents Ensure all reagents and solvents are pure and free from contaminating alkylating agents. Use freshly distilled solvents when possible.[4]
Control Temperature Avoid excessive heating, especially when using solvents like DMF, to prevent decomposition and the formation of electrophilic side products.
Use a Protecting Group If the N-H is particularly reactive and the subsequent chemistry is harsh, consider protecting the pyrazole nitrogen with a group like Boc (tert-butyloxycarbonyl), which can be removed later.[4]
4. Ring Opening and Degradation

Q4: Is it possible for the pyrazole ring to break apart during synthesis or workup?

A4: Although the pyrazole ring is an aromatic and generally stable system, it is not indestructible. Ring-opening can occur under specific, typically harsh, conditions. The most common cause is the use of a very strong base.[9][12] A strong base can deprotonate not only the N-H proton but also a C-H proton (most commonly at the C3 or C5 position), leading to a ring-opening cascade.[12][13] Oxidative conditions can also, in some cases, lead to ring cleavage.[12]

To avoid this, it is crucial to maintain careful control over the pH during the reaction and, most importantly, during the aqueous workup. Avoid using strong bases like sodium hydroxide for extractions if your molecule is sensitive; instead, use milder bases like sodium bicarbonate or potassium carbonate.[14]

References
  • Troubleshooting common issues in pyrazole synthesis. (n.d.). Benchchem.
  • Pyrazole - Properties, Synthesis, Reactions etc. (2022, January 29). ChemicalBook.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). ResearchGate.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications.
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). PMC - NIH.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing.
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022, April 4). IJCRT.org.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate.
  • troubleshooting low conversion rates in pyrazole synthesis. (n.d.). Benchchem.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (n.d.). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
  • A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. (2022, August 3).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • Identifying and removing byproducts in pyrazole synthesis. (n.d.). Benchchem.
  • Ring opening of pyrazoles and our design strategy A Carbanion-induced... (n.d.). ResearchGate.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). PMC - NIH.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar.
  • Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (n.d.). ResearchGate.
  • Knorr Pyrazole Synthesis. (n.d.).
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). ResearchGate.
  • N-alkylation method of pyrazole. (n.d.). Google Patents.
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.

Sources

Technical Support Center: Purification of (4-Methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (4-Methyl-1H-pyrazol-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic intermediate. The following sections provide in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial purification approach.

Q1: What are the most effective and commonly used methods for purifying crude this compound?

The two most reliable and widely applicable techniques for purifying this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography is the preferred method for separating the target compound from impurities with different polarities, such as unreacted starting materials or regioisomers that may have formed during synthesis.[1] It offers high resolution and is adaptable to various impurity profiles.

  • Recrystallization is an excellent technique for removing minor impurities from a product that is already substantially pure (>90%). It is particularly effective if your crude product is a solid. Methanol has been reported as a suitable solvent for recrystallizing pyrazole derivatives.[2]

Q2: How do I decide whether to use column chromatography or recrystallization?

The choice depends on the initial purity of your crude product, the nature of the impurities, and the desired scale. The following decision tree provides a logical framework for selecting the optimal technique.

G Diagram 1: Purification Method Selection start Crude this compound Product is_solid Is the crude product a solid? start->is_solid purity Initial purity >90%? is_solid->purity Yes chromatography Primary Method: Flash Column Chromatography is_solid->chromatography No (Oily/Waxy) impurities Are impurities significantly different in polarity? purity->impurities No (<90%) recrystallize Primary Method: Recrystallization purity->recrystallize Yes impurities->chromatography Yes impurities->chromatography No / Unknown polish Optional Polishing Step: Recrystallization chromatography->polish

Caption: Purification method selection flowchart.

Q3: What are the likely impurities I'll need to remove from my this compound synthesis?

Impurities are highly dependent on the synthetic route. However, for common pyrazole syntheses, such as the Knorr synthesis from a 1,3-dicarbonyl compound and hydrazine, you can expect:

  • Unreacted Starting Materials: Residual hydrazine or dicarbonyl precursors.[3] Hydrazine, being basic, can often be removed with a simple acidic wash during the initial workup.[3]

  • Regioisomers: Depending on the substitution pattern of the dicarbonyl starting material, formation of isomeric pyrazoles is possible. These often have very similar polarities, making column chromatography the best method for their removal.[1]

  • Solvent Residues: Residual reaction solvents (e.g., ethanol, acetic acid) which can typically be removed under high vacuum.[2]

Q4: Which analytical techniques are essential for monitoring purity during the process?

  • Thin-Layer Chromatography (TLC): Indispensable for developing a solvent system for column chromatography and for monitoring the separation of fractions.[1]

  • Nuclear Magnetic Resonance (¹H NMR): The primary method for confirming the structure of the final product and assessing its purity by identifying characteristic peaks and the absence of impurity signals.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the molecular weight of the product and detecting trace impurities that may not be visible by NMR.[3]

Troubleshooting Guide

This guide addresses specific experimental problems in a direct "Problem, Cause, and Solution" format.

Problem Encountered Probable Cause(s) Recommended Solution(s)
COLUMN CHROMATOGRAPHY
Poor separation of spots on TLC/column (streaking or co-elution). 1. Inappropriate Solvent System: The polarity of the mobile phase is not optimized to differentiate between your product and the impurity.[1] 2. Column Overloading: Too much crude material was loaded relative to the amount of stationary phase. 3. Sample Insolubility: The compound is precipitating at the top of the column.1. Optimize Mobile Phase: Systematically test different solvent ratios (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol) on TLC to achieve a clear separation (ΔRf > 0.2). Consider adding a small amount of a more polar solvent like methanol to your eluent.[1] 2. Reduce Load: Decrease the amount of material loaded or use a larger column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Use Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like methanol), adsorb it onto a small amount of silica gel, evaporate the solvent to a fine powder, and load this powder onto the column.[1]
Product will not elute from the silica gel column. Mobile Phase is Too Non-Polar: The eluent does not have sufficient polarity to displace the polar this compound from the acidic silica gel.Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. A gradient elution from a less polar to a more polar system is highly effective. For this compound, a gradient of Dichloromethane to 1-10% Methanol in Dichloromethane is a good starting point.
Low product recovery after chromatography. Compound Degradation on Silica: The pyrazole nitrogen and hydroxyl group can interact strongly with the acidic sites on standard silica gel, leading to irreversible adsorption or degradation.Deactivate Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (v/v). This will neutralize the acidic sites and improve recovery. Alternatively, consider using a different stationary phase like neutral alumina.
RECRYSTALLIZATION
No crystals form after cooling the solution. 1. Too Much Solvent Used: The solution is not saturated enough for crystals to form.[6] 2. Lack of Nucleation Sites: The solution is supersaturated but crystallization has not been initiated.1. Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen, then allow it to cool again.[6] 2. Induce Crystallization: Scratch the inside of the flask below the solvent line with a glass rod. If available, add a single, pure seed crystal of your product.
Product "oils out" instead of forming crystals. 1. High Impurity Level: Impurities can significantly depress the melting point of the compound, causing it to separate as a liquid. 2. Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.1. Pre-Purify: Run the crude material through a quick silica gel plug first to remove the bulk of impurities, then attempt recrystallization on the partially purified material. 2. Change Solvent: Select a solvent with a lower boiling point or use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).
Low recovery of crystalline product. 1. Product is Too Soluble: The compound has significant solubility in the solvent even at low temperatures.[6] 2. Excessive Washing: Washing the collected crystals with too much solvent or with solvent that is not ice-cold.1. Optimize Solvent/Temperature: Cool the crystallization flask in an ice-salt bath or freezer to further decrease solubility.[6] Consider a different solvent system where the compound is less soluble when cold. 2. Minimize Washing: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent to rinse away soluble impurities without dissolving your product.[6]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol describes a standard procedure for purifying this compound on a laboratory scale.

G Diagram 2: Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent & TLC prep_sample 2. Prepare Sample (Dry Loading) prep_eluent->prep_sample prep_column 3. Pack Column prep_sample->prep_column run_load 4. Load Sample prep_column->run_load run_elute 5. Elute & Collect Fractions run_load->run_elute analysis_tlc 6. Analyze Fractions by TLC run_elute->analysis_tlc analysis_combine 7. Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap 8. Evaporate Solvent analysis_combine->analysis_evap final_product final_product analysis_evap->final_product Yields Pure Product

Caption: General workflow for flash column chromatography.

  • Eluent Selection: Develop a mobile phase using TLC. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Aim for an Rf value of ~0.25 for the product. A typical system might be 1-5% MeOH in DCM.

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (e.g., 40g of silica for 1g of crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., pure DCM).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[1]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal volume of a suitable solvent (e.g., Methanol).

    • Add 2-3 times the mass of silica gel relative to your crude product.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[1]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fractionation:

    • Carefully add the eluent to the column and begin applying positive air pressure to achieve a steady flow rate.

    • Collect fractions of a consistent volume in test tubes.

    • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., start with 100% DCM, move to 1% MeOH/DCM, then 2% MeOH/DCM, etc.).

  • Analysis:

    • Spot every few fractions on a TLC plate to track the elution of the product.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general method for purifying a solid sample of this compound.

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Water).[2][6]

    • A suitable solvent will dissolve the compound when hot but show low solubility when cold.[6] Methanol is a good first choice.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to avoid low recovery.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[6]

  • Crystallization:

    • Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.[6]

    • Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

References

  • Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
  • ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).
  • NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • BLDpharm. (n.d.). 1196041-64-1|this compound.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.).
  • PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol.
  • PubChem. (n.d.). (1-methyl-1H-pyrazol-3-yl)methanol.
  • ChemicalBook. (n.d.). (1H-PYRAZOL-4-YL)METHANOL CAS#: 25222-43-9.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Google Patents. (n.d.). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • NIH. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid.
  • ChemicalBook. (2025, July 24). (1-Methyl-1H-pyrazol-3-yl)methanol.
  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.).
  • YouTube. (2023, June 18). Purification of Organic Liquids - a quick guide!
  • Benchchem. (n.d.). Technical Support Center: Purification of Volatile Alcohols.
  • MDPI. (n.d.). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate.
  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018, November 19).
  • ResearchGate. (2022, November 2). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource.

Sources

Improving the yield of reactions involving (4-Methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methyl-1H-pyrazol-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when using this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction yields and purity.

Section 1: N-Functionalization: Mastering Regioselectivity and Yield

The dual nucleophilicity of the pyrazole nitrogen atoms is the most common challenge in reactions involving this scaffold. Achieving high yield and regioselectivity is critical for downstream success.

FAQ 1.1: My N-alkylation/N-arylation reaction with this compound is giving low yields. What are the primary causes and how can I fix it?

Answer:

Low yields in N-alkylation or N-arylation reactions of pyrazoles typically stem from three main factors: suboptimal base/solvent combination, steric hindrance, or competing side reactions.

  • Inappropriate Base Selection: The base must be strong enough to deprotonate the pyrazole N-H (pKa ≈ 14) but not so strong that it causes decomposition or side reactions with your alkylating/arylating agent. A reliable starting point is using a carbonate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent.[1] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary to drive the reaction to completion.

  • Solvent Effects: The choice of solvent is critical and influences both reaction rate and regioselectivity.[1]

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the best choice. They effectively solvate the cation of the pyrazolate salt, leaving a highly nucleophilic "naked" anion, which accelerates the reaction rate.

    • Protic Solvents (Ethanol, Methanol): These can solvate the pyrazolate anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.

  • Reaction Temperature: Many N-alkylations can be performed at room temperature, but sluggish reactions often benefit from moderate heating (e.g., 50-80 °C). However, excessive heat can lead to decomposition or the formation of undesired byproducts.

Troubleshooting Workflow for Low N-Alkylation Yield

G start Low Yield in N-Alkylation base_check Is the base strong enough? (e.g., K2CO3, Cs2CO3, NaH) start->base_check solvent_check Is the solvent polar aprotic? (e.g., DMF, DMSO, MeCN) base_check->solvent_check Yes result Improved Yield base_check->result No. Switch to stronger base (e.g., K2CO3 -> NaH) temp_check Is temperature optimized? (Start at RT, gently heat to 50-80°C) solvent_check->temp_check Yes solvent_check->result No. Switch to DMF or DMSO temp_check->result Yes temp_check->result No. Incrementally increase T and monitor by TLC/LCMS

Caption: Decision workflow for troubleshooting low N-alkylation yields.

FAQ 1.2: I'm getting a mixture of N1 and N2 alkylated isomers. How can I control the regioselectivity?

Answer:

Controlling N1 vs. N2 regioselectivity is a classic challenge in pyrazole chemistry and is governed by a delicate interplay of steric and electronic factors.[1][2] For this compound, the C3-hydroxymethyl and C4-methyl groups create a distinct steric environment around the N1 and N2 positions.

  • Steric Hindrance: The N2 position is generally less sterically hindered than the N1 position, which is flanked by the C5-proton and the C3-hydroxymethyl group. Therefore, bulky alkylating agents will preferentially react at the N2 position.[1] Conversely, smaller alkylating agents (like methyl iodide) can produce mixtures.

  • Solvent and Cation Effects: The choice of base and solvent can dramatically influence the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve regioselectivity in some pyrazole syntheses, a principle that can be applied to alkylations.[3] The counter-ion of the base (e.g., K⁺, Na⁺, Cs⁺) can also coordinate with the pyrazole nitrogens, influencing the accessibility of each site.

Factor Favors N1 Isomer (more hindered) Favors N2 Isomer (less hindered) Rationale
Alkylating Agent Small electrophiles (e.g., MeI, EtBr) may give mixtures, but specific conditions can favor N1.Bulky electrophiles (e.g., isopropyl bromide, benzyl bromide).The larger group will preferentially attack the more accessible nitrogen atom.[1]
Base/Solvent System Conditions promoting thermodynamic control may favor the N1 product.K₂CO₃ in DMF/DMSO is a common starting point often favoring the less hindered product.The specific ion-pairing and solvation environment dictates the relative nucleophilicity of N1 vs. N2.[4]
Protecting Groups Use of a removable directing group at one nitrogen forces alkylation at the other.Not applicable.A multi-step but highly effective strategy for unambiguous synthesis.

Experimental Protocol: General Procedure for Base-Mediated N-Alkylation

  • To a solution of this compound (1.0 eq) in dry DMF (0.2 M), add K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Stir the reaction at room temperature (or heat to 50 °C if no reaction is observed) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: Protecting Group Strategies and Hydroxymethyl Functionalization

The primary alcohol of this compound can interfere with certain reactions or be the target for further modification.

FAQ 2.1: The hydroxymethyl group is interfering with my desired reaction on the pyrazole ring. What protecting groups are suitable?

Answer:

Protecting the hydroxymethyl group is essential when performing reactions that are incompatible with a primary alcohol, such as those involving strong bases (e.g., lithiation for C-functionalization) or organometallic reagents. The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove with high yield.

Protecting Group Reagents for Protection Stability Reagents for Deprotection Comments
tert-Butyldimethylsilyl (TBDMS) Ether TBDMS-Cl, Imidazole, DMFStable to most bases, mild oxidants/reductants. Labile to acid and fluoride.TBAF in THF; or HCl in MeOHExcellent general-purpose protection. Orthogonal to many N-protecting groups.
Benzyl (Bn) Ether NaH, then BnBr, DMF/THFVery robust. Stable to acid, base, many oxidants/reductants.H₂, Pd/C (Hydrogenolysis)Useful when acidic or fluoride conditions must be avoided.
Tetrahydropyranyl (THP) Ether Dihydropyran (DHP), PPTS (cat.), DCMStable to base, nucleophiles, and organometallics. Labile to acid.p-TsOH in MeOH; or aqueous HClCreates a new stereocenter, which can complicate NMR analysis. A green, solvent-free protection method has been reported for the pyrazole N-H using this group.[5]

Note on N-H Protection: In some cases, particularly when using strong bases like n-BuLi for C-H functionalization, it is necessary to protect the pyrazole N-H as well. Common protecting groups for the pyrazole nitrogen include Boc, PMB, and Trityl groups, each with specific removal conditions.[6][7][8] A Boc group on a pyrazole can be selectively removed using NaBH₄ in ethanol.[9]

Section 3: Navigating Palladium-Catalyzed Cross-Coupling Reactions

To use this compound in cross-coupling, it must first be functionalized, typically by converting it to a halopyrazole (e.g., 5-bromo-4-methyl-1H-pyrazol-3-yl)methanol).

FAQ 3.1: My Suzuki-Miyaura coupling with a bromo-derivative of my pyrazole is giving low yields, and I see significant dehalogenation. How can I improve this?

Answer:

This is a frequent issue in the Suzuki coupling of electron-rich heterocycles like pyrazoles. The primary culprits are protodeboronation of the boronic acid and reductive dehalogenation of your halopyrazole.[10][11]

  • Dehalogenation: This side reaction is often more pronounced with iodo-pyrazoles compared to bromo- or chloro-derivatives.[11] If you are using an iodo-pyrazole, switching to the bromo- version is highly recommended. The mechanism involves the palladium catalyst and a hydrogen source in the reaction.

  • Protodeboronation: This side reaction consumes your boronic acid, converting it to the corresponding arene, and is often promoted by high temperatures and prolonged reaction times in the presence of a base and water.[12]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but often, more specialized ligands are required for challenging substrates.[13] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination step over side reactions.

  • Base and Solvent System: Anhydrous conditions can help suppress protodeboronation. Using a base like K₃PO₄ or CsF and a solvent system like dioxane/water or toluene/water is a good starting point. The choice of base can be critical and must be optimized.

Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Aryl-X PdII_Aryl Aryl-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Dehalogenation Reductive Dehalogenation PdII_Aryl->Dehalogenation PdII_Aryl_R Aryl-Pd(II)-R L2 Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Aryl-R (Desired Product) RedElim->Product ArylH Aryl-H (Side Product) Dehalogenation->ArylH Protodeboronation Protodeboronation RH R-H (Side Product) Protodeboronation->RH Boronic R-B(OH)2 Boronic->Transmetal + Base Boronic->Protodeboronation

Caption: Suzuki-Miyaura cycle showing key failure points: dehalogenation and protodeboronation.

FAQ 3.2: I am attempting a Buchwald-Hartwig amination on a halo-pyrazole derivative, but the reaction is sluggish. What conditions should I use?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to electron-rich heterocycles requires careful selection of the catalyst system.[14]

  • Ligand is Key: The success of this reaction is highly dependent on the phosphine ligand. First-generation ligands like P(o-tol)₃ are often insufficient. More advanced, sterically hindered, and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are generally required to facilitate the challenging reductive elimination step from the palladium center.[14][15]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.

  • Substrate Reactivity: The reactivity of the halide is crucial. Aryl bromides are generally good substrates. For alkylamines, particularly those with β-hydrogens, β-hydride elimination can be a competing side reaction, leading to low yields.[16] In such cases, a copper-catalyzed system (e.g., CuI) might be a more effective alternative.[17]

Section 4: Purification Strategies

FAQ 4.1: My crude product is a mixture of isomers and byproducts. What are the best methods for purifying pyrazole derivatives?

Answer:

Purification of pyrazole derivatives can be challenging due to their polarity and potential for interaction with silica gel.

Technique Description Best For Expert Tip
Column Chromatography The most common method.Separating isomers and removing most impurities.Pyrazoles can streak on silica gel. Deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%) to neutralize acidic sites.[18]
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.Purifying solid products, especially for removing minor impurities after chromatography.A mixture of a soluble solvent (like ethanol or ethyl acetate) and an anti-solvent (like hexanes or water) is often effective.[18]
Acid-Base Extraction Exploiting the basicity of the pyrazole ring.Removing non-basic organic impurities.Dissolve the crude mixture in an organic solvent (e.g., DCM), wash with dilute acid (e.g., 1M HCl) to protonate and extract the pyrazole into the aqueous layer. Then, basify the aqueous layer and re-extract the purified product.[19][20]

References

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]

  • 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Taylor & Francis Online. Available at: [Link]

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. PubMed Central. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. Available at: [Link]

  • Derivatives of pyrazole 1 protected at the endocyclic pyrazole nitrogen and hydroxyl group. ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. Available at: [Link]

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. Available at: [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. IJPSR. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • N-methylation of pyrazole. Reddit. Available at: [Link]

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. ResearchGate. Available at: [Link]

  • A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. MDPI. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Available at: [Link]

  • Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles, particularly the challenge of controlling regioselectivity. The formation of a specific regioisomer is critical, as different isomers can possess vastly different biological activities and pharmacological properties.[1] This guide provides direct, actionable advice in a question-and-answer format to overcome challenges in your experimental work.

Frequently Asked Questions (FAQs)
Q1: I am reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine and getting a mixture of two regioisomers. Why is this happening?

A1: This is a classic and fundamental challenge in pyrazole synthesis, most notably in the Knorr pyrazole synthesis.[2][3] The formation of two regioisomers occurs because the reaction involves the condensation of two unsymmetrical reactants. The substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2), and the 1,3-dicarbonyl has two non-equivalent carbonyl carbons.

The reaction proceeds via a series of condensation and cyclization steps. The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons.[4][5] Since either nitrogen can attack either carbonyl, two distinct reaction pathways are possible, leading to two different constitutional isomers, as illustrated below.[6] Controlling which pathway is favored is the key to achieving regioselectivity.

Q2: How do the electronic and steric properties of my substrates influence which regioisomer is formed?

A2: The inherent properties of your starting materials provide the first level of control. The outcome is governed by a delicate balance of electronic and steric effects.[1][2]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant. An electron-withdrawing group (EWG), such as a trifluoromethyl (CF₃) group, increases the partial positive charge on the adjacent carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack by the hydrazine.[1][6][7] Conversely, an electron-donating group (EDG) deactivates the adjacent carbonyl.

  • Steric Effects: Large, bulky substituents on either the 1,3-dicarbonyl or the hydrazine will create steric hindrance.[6] The reaction will preferentially occur at the less sterically hindered carbonyl group. For example, if your dicarbonyl has a methyl group at one end and a bulky tert-butyl group at the other, the hydrazine will preferentially attack the methyl-substituted carbonyl carbon.

Q3: What is the most effective way to modify my reaction conditions (solvent, pH, temperature) to favor a single isomer?

A3: Modifying reaction conditions is often the most powerful tool for controlling regioselectivity, as it allows you to influence the reaction kinetics and thermodynamics.[8]

  • Solvent Choice: The solvent can have a dramatic impact on the regioisomeric ratio.[1] Standard solvents like ethanol may give poor selectivity. However, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the preference for one regioisomer.[3][9] These solvents can stabilize intermediates or transition states selectively through hydrogen bonding.

  • pH / Catalyst: The acidity of the reaction medium is critical.[2]

    • Acidic Conditions: Under acidic catalysis (e.g., using acetic acid or TFA), the reaction is generally initiated by protonation of a carbonyl group, activating it for attack.[4][10] Furthermore, the nucleophilicity of the two hydrazine nitrogens can be modulated. The more substituted nitrogen is typically less basic and less likely to be protonated, potentially altering which nitrogen initiates the attack.[6]

    • Neutral/Basic Conditions: In neutral or basic media, the regioselectivity can be completely different, or even inverted, compared to acidic conditions.[6]

  • Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control. A lower temperature typically favors the kinetically controlled product (the one formed fastest), while a higher temperature can allow the system to equilibrate to the more stable, thermodynamically controlled product. It is often worthwhile to screen a range of temperatures, from 0 °C to reflux.

Q4: I need to improve my regioselectivity beyond what I can achieve by modifying conditions. Can specialized catalysts help?

A4: Yes. While simple acid or base catalysis is common, a variety of modern catalytic systems have been developed to achieve high regioselectivity. These methods often provide access to specific isomers that are difficult to obtain through classical methods.

  • Metal Catalysis: Numerous transition-metal catalysts (e.g., copper, ruthenium, iron) have been employed to direct the regioselectivity of pyrazole synthesis through different mechanistic pathways, such as [3+2] cycloaddition reactions.[11][12][13] For example, copper-catalyzed sydnone-alkyne cycloadditions can provide excellent regioselectivity for 1,4-disubstituted pyrazoles.[14]

  • Organocatalysis: Chiral or achiral small organic molecules can catalyze pyrazole formation with high selectivity.

  • Enzyme-Catalyzed Systems: Biocatalysis, for instance using immobilized lipases, has been reported for the regioselective one-pot synthesis of 1,3,5-trisubstituted pyrazoles.[13]

Q5: How can I reliably determine the structure and measure the ratio of the two regioisomers in my product mixture?

A5: Accurate structural assignment and quantification are crucial. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each regioisomer. By carefully integrating the proton signals corresponding to each isomer in the crude reaction mixture, you can determine the product ratio.[9]

  • 2D NMR (NOESY/ROESY): For unambiguous structural proof, a Nuclear Overhauser Effect (NOE) experiment is the gold standard.[16] An NOE is observed between protons that are close in space (< 5 Å). For example, you can often see an NOE correlation between the protons of the N1-substituent and the protons of the C5-substituent. The presence or absence of this correlation allows for definitive assignment of the regioisomers.[16]

  • Other Techniques: While NMR is primary, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help separate and identify isomers, and X-ray crystallography of a purified sample provides absolute structural confirmation.

Troubleshooting Workflow & Logic Diagram

If you are observing poor regioselectivity, follow this systematic workflow to diagnose and solve the issue. Each step is linked to the corresponding FAQ for more detailed information.

TroubleshootingWorkflow Troubleshooting Regioselectivity in Pyrazole Synthesis cluster_analysis Step 1: Analysis cluster_optimization Step 2: Optimization cluster_advanced Step 3: Advanced Methods start Poor Regioselectivity Observed (Mixture of Isomers) check_sm Verify Starting Material Purity & Stability (NMR, LC-MS) start->check_sm confirm_structure Confirm Isomer Structures & Ratio (See Protocol 1: NMR Analysis) check_sm->confirm_structure If pure... screen_conditions Systematically Screen Reaction Conditions (See Protocol 2: Screening) confirm_structure->screen_conditions screen_solvent Solvent Screen (EtOH, TFE, DMF, Dioxane) screen_conditions->screen_solvent screen_temp Temperature Screen (0 °C, RT, Reflux) screen_solvent->screen_temp screen_ph pH / Catalyst Screen (None, AcOH, TFA) screen_temp->screen_ph explore_catalysis Explore Alternative Catalytic Methods (Cu, Fe, Ru Catalysis) screen_ph->explore_catalysis If selectivity is still poor... end_goal Desired Regioisomer Achieved screen_ph->end_goal explore_catalysis->end_goal

Caption: A workflow for troubleshooting poor regioselectivity.

Summary of Factors Influencing Regioselectivity

The following table summarizes how key variables can be adjusted to favor a specific regioisomeric outcome in the reaction between an unsymmetrical 1,3-dicarbonyl (R¹-CO-CH₂-CO-R²) and a substituted hydrazine (R³-NH-NH₂).

FactorConditionFavored Attack Site on DicarbonylRationale
Electronic Effects R¹ is a strong Electron-Withdrawing Group (EWG) (e.g., CF₃)Carbonyl adjacent to R¹The EWG increases the electrophilicity of the adjacent carbonyl carbon, making it the primary site for nucleophilic attack.[1]
Steric Effects R¹ is a bulky group (e.g., t-butyl); R² is small (e.g., methyl)Carbonyl adjacent to R²The hydrazine preferentially attacks the less sterically hindered carbonyl group.[1][6]
Reaction pH Acidic (e.g., AcOH, TFA)Highly substrate-dependentProtonation of a carbonyl activates it. It can also alter the relative nucleophilicity of the hydrazine nitrogens, potentially reversing selectivity.[6]
Solvent Fluorinated Alcohol (e.g., TFE, HFIP)Often enhances selectivity significantlySpecific solvation and hydrogen bonding can selectively stabilize one of the competing reaction pathway transition states.[3][9]
Temperature Low TemperatureKinetically favored productFavors the product that is formed fastest, which may not be the most stable isomer.
Temperature High Temperature (Reflux)Thermodynamically favored productAllows the reaction to reach equilibrium, favoring the most stable isomer.
Key Experimental Protocols
Protocol 1: Unambiguous Regioisomer Structure Determination by NMR Spectroscopy

Objective: To definitively assign the structures of the two regioisomers produced in the reaction.

Methodology:

  • Sample Preparation: Isolate a small sample of the product mixture via column chromatography to obtain pure samples of each isomer. If separation is difficult, use the crude mixture. Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[15]

  • 1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Identify distinct signals for each isomer. For a crude mixture, carefully integrate corresponding peaks to determine the isomeric ratio.

  • 2D NOESY Acquisition: Acquire a 2D NOESY (or ROESY) spectrum. This experiment reveals through-space correlations between protons.

  • Data Analysis:

    • Identify Key Protons: Locate the signals for the protons on the N1-substituent (e.g., N-phenyl) and the C3 and C5 substituents (e.g., C-methyl).

    • Look for NOE Cross-Peaks: In one isomer, you should observe an NOE cross-peak between the N1-substituent protons and the C5-substituent protons, indicating they are on the same side of the ring.

    • Assign Structures: The isomer exhibiting this N1/C5 correlation is the 1,5-disubstituted pyrazole. The other isomer, which will lack this specific correlation, is the 1,3-disubstituted pyrazole.[16]

Protocol 2: Systematic Screening of Reaction Conditions for Optimal Regioselectivity

Objective: To efficiently identify the optimal solvent, temperature, and catalyst for maximizing the yield of the desired regioisomer.

Methodology:

  • Setup: Arrange a matrix of parallel reactions in small vials (e.g., 2 mL microwave vials) with stir bars. Use a consistent scale for each reaction (e.g., 0.1 mmol of the limiting reagent).

  • Reactant Addition: To each vial, add the 1,3-dicarbonyl compound (1.0 eq).

  • Variable Matrix:

    • Solvents: Add your chosen solvents to sets of vials (e.g., 3 vials with Ethanol, 3 with 2,2,2-Trifluoroethanol (TFE), 3 with DMF). Use a consistent volume (e.g., 1 mL).

    • Catalysts: To each solvent set, add a different catalyst: one vial with no catalyst, one with acetic acid (1.0 eq), and one with trifluoroacetic acid (0.1 eq).

  • Hydrazine Addition: Add the substituted hydrazine (1.0-1.1 eq) to each vial.

  • Temperature Screening: Run the entire matrix at three different temperatures:

    • Run 1: 0-5 °C (ice bath)

    • Run 2: Room Temperature (~23 °C)

    • Run 3: Reflux (using a condenser or sealed caps)

  • Monitoring and Analysis:

    • Monitor reaction progress by TLC or LC-MS at set time points (e.g., 1h, 4h, 24h).

    • Once the reaction is complete (starting material consumed), take a small aliquot from each vial, dilute it, and analyze by ¹H NMR or LC-MS to determine the conversion and regioisomeric ratio.

  • Evaluation: Compare the results across the matrix to identify the condition that provides the highest selectivity for your desired pyrazole isomer.

References
  • Benchchem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Benchchem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Benchchem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533.
  • Salehi, B., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(20), 6096.
  • Smith, J. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8, 41-46.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Knochel, P., et al. (2019). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 21(15), 6133–6137.
  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Benchchem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Benchchem. (2025). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
  • Tang, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Slideshare. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Retrieved from [Link]

  • Rossi, A., et al. (2023).
  • Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791.
  • Benchchem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • Royal Society of Chemistry. (2022). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 44(30), 12937-12953.
  • MDPI. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(18), 5898.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
  • Benchchem. (2025). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.
  • Rossi, A., et al. (2022).
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Senanayake, C. H., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107–3109.
  • Insuasty, B., et al. (2015).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues commonly encountered during the synthesis and storage of pyrazole compounds. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical, field-proven insights to help you navigate the intricacies of pyrazole chemistry with confidence.

PART 1: Understanding Pyrazole Stability - A Proactive Approach

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] While often considered a stable aromatic system, its reactivity and susceptibility to degradation can be influenced by a variety of factors, including substitution patterns, reaction conditions, and storage environment. A proactive understanding of these factors is crucial for successful and reproducible research.

This guide is structured in a question-and-answer format to directly address the specific challenges you may face. We will explore the "why" behind the "how," providing not just solutions but also the fundamental principles that govern pyrazole stability.

PART 2: Troubleshooting Guide - Synthesis-Related Instability

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is giving a low yield and a complex mixture of products. What are the likely causes and how can I troubleshoot this?

A1: Low yields and product mixtures in pyrazole synthesis are common challenges that often stem from several key factors:

  • Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two or more regioisomers is a frequent issue.[4][5] The electronic and steric properties of the substituents on both starting materials dictate the regioselectivity of the reaction.[5]

  • Incomplete Reaction or Side Reactions: Suboptimal reaction conditions such as temperature, reaction time, or catalyst choice can lead to incomplete conversion of starting materials or the formation of unwanted side products.[6] For instance, incomplete cyclization can result in pyrazoline intermediates as byproducts.[4]

  • Degradation of Starting Materials or Products: The stability of both the reactants and the pyrazole product under the reaction conditions is critical. For example, some hydrazines are prone to decomposition, especially at elevated temperatures.[4]

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionMonitor reaction progress by TLC or LC-MS. Consider increasing reaction time or temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[6]
Suboptimal catalystFor Knorr and Paal-Knorr syntheses, ensure the appropriate acid or base catalyst is used in the correct stoichiometry.[6]
Mixture of Isomers Use of unsymmetrical starting materialsCarefully select starting materials to favor the formation of a single isomer if possible. Employ purification techniques like column chromatography or fractional crystallization to separate isomers.
Colored Impurities Hydrazine decomposition or product oxidationUse freshly distilled or high-purity hydrazine.[4] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Treatment of the crude product with activated charcoal can sometimes remove colored impurities.[4]
Presence of Pyrazolines Incomplete aromatizationEnsure the reaction conditions promote the final aromatization step. This may involve the choice of solvent, temperature, or the presence of an oxidizing agent if necessary.[7]

Experimental Protocol: Optimizing Regioselectivity in Pyrazole Synthesis

  • Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., ethanol, acetic acid, toluene, DMF). The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the reaction pathway.

  • Temperature Control: Run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux). Lower temperatures may favor the kinetic product, while higher temperatures may favor the thermodynamic product.

  • Catalyst Variation: If using a catalyst, screen different acids (e.g., acetic acid, HCl, p-toluenesulfonic acid) or bases (e.g., sodium acetate, triethylamine) and vary their concentrations.

  • Order of Addition: Investigate the effect of adding the hydrazine to the dicarbonyl compound versus the reverse order of addition.

  • Reaction Monitoring: At each set of conditions, monitor the reaction progress and the ratio of regioisomers by TLC, GC-MS, or ¹H NMR spectroscopy.

Q2: I suspect my pyrazole ring is opening during my reaction, especially when using a strong base. How can I confirm this and prevent it?

A2: Ring opening of the pyrazole nucleus is a known degradation pathway, particularly in the presence of strong bases.[8][9] Deprotonation at the C3 position can initiate a cascade of reactions leading to cleavage of the ring.[8][10]

Confirmation of Ring Opening:

  • Spectroscopic Analysis: Look for the disappearance of the characteristic pyrazole signals in ¹H and ¹³C NMR spectra and the appearance of new signals corresponding to an open-chain structure.

  • Mass Spectrometry: Analyze the reaction mixture by LC-MS or GC-MS to identify fragments or new molecular ions consistent with ring-opened products.

Prevention Strategies:

  • Base Selection: If a base is required, use a milder, non-nucleophilic base such as potassium carbonate or cesium carbonate instead of strong bases like sodium hydroxide or sodium ethoxide.

  • Protecting Groups: If the N-H proton is the site of unwanted deprotonation, consider protecting the pyrazole nitrogen with a suitable protecting group (e.g., BOC, tosyl) before subjecting it to strongly basic conditions.

  • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the degradation reaction.

Logical Relationship Diagram: Pyrazole Ring Opening

G Pyrazole Pyrazole Derivative Deprotonation Deprotonation at C3 (Strong Base) Pyrazole->Deprotonation [OH⁻] RingOpening Ring Opening Deprotonation->RingOpening Degradation Formation of Acyclic Products RingOpening->Degradation

Caption: Base-mediated ring opening of the pyrazole core.

PART 3: Troubleshooting Guide - Storage-Related Instability

Frequently Asked Questions (FAQs)

Q3: I have a pyrazole-containing compound that has changed color and shows new spots on TLC after being stored for a few months. What could be the cause?

A3: The degradation of pyrazole compounds during storage is often due to sensitivity to environmental factors such as air, light, and moisture.

  • Oxidation: The pyrazole ring and its substituents can be susceptible to oxidation, especially if they contain electron-rich moieties.[11][12] This can lead to the formation of N-oxides or hydroxylated derivatives, which are often colored.[12] The presence of atmospheric oxygen can be sufficient to initiate these processes over time.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in some pyrazole derivatives, leading to isomerization, ring contraction, or other rearrangements.[13][14]

  • Hydrolysis: If your compound has hydrolytically labile functional groups (e.g., esters, amides), exposure to moisture can lead to their cleavage.[6][15] Some pyrazoles are also hygroscopic, readily absorbing water from the atmosphere, which can accelerate degradation.

Recommended Storage Conditions:

Parameter Recommendation Rationale
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize contact with oxygen and prevent oxidative degradation.
Light Store in amber vials or protect from light.To prevent photochemical reactions.
Temperature Store at a low temperature (e.g., 4 °C or -20 °C).To reduce the rate of all potential degradation reactions.
Moisture Store in a desiccator or with a desiccant.To prevent hydrolysis and degradation due to absorbed water.

Experimental Workflow: Assessing Long-Term Stability

Caption: Workflow for evaluating the long-term stability of pyrazole compounds.

Q4: How do different substituents on the pyrazole ring affect its stability?

A4: Substituents can have a profound impact on the electronic properties and, consequently, the stability of the pyrazole ring.

  • Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the ring, making it more susceptible to electrophilic attack and oxidation. However, they can also stabilize the ring through resonance.[16]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro or trifluoromethyl decrease the electron density of the ring, making it more resistant to oxidation but potentially more susceptible to nucleophilic attack.[17] EWGs can also influence the acidity of the N-H proton.

  • Steric Effects: Bulky substituents can sterically hinder the approach of reactants, potentially increasing the kinetic stability of the compound. They can also influence the preferred tautomeric form.[5]

Influence of Substituents on Pyrazole Properties:

Substituent Type Effect on Ring Electronics Impact on Stability
Electron-Donating Increases electron densityMore prone to oxidation, may be less stable to electrophiles.
Electron-Withdrawing Decreases electron densityMore stable to oxidation, potentially less stable to nucleophiles.
Sterically Bulky Hinders access to the ringCan increase kinetic stability.
Hydrogen-Bonding Can form intra- or intermolecular H-bondsCan influence tautomeric equilibrium and crystal packing, affecting stability.[16]

PART 4: Conclusion and Best Practices

The successful synthesis and storage of pyrazole compounds hinge on a thorough understanding of their potential stability issues. By anticipating challenges such as regioisomer formation, ring opening, oxidation, and photodegradation, researchers can implement proactive strategies to mitigate these risks. Careful control of reaction conditions, thoughtful selection of reagents and purification methods, and adherence to appropriate storage protocols are paramount. This guide provides a foundational framework for troubleshooting common problems, but it is essential to consider the unique properties of each pyrazole derivative on a case-by-case basis.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed - NIH. [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. ResearchGate. [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PMC - PubMed Central. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters - ACS Publications. [Link]

Sources

Technical Support Center: (4-Methyl-1H-pyrazol-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (4-Methyl-1H-pyrazol-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, mitigate, and remove common byproducts from your reaction mixtures. Our approach is rooted in explaining the chemical principles behind these challenges, enabling you to make informed decisions in your experimental work.

Section 1: N-Alkylation Reactions - The Challenge of Regioisomers

The N-alkylation of the pyrazole ring is a fundamental transformation. However, the presence of two reactive nitrogen atoms in the unsymmetrical pyrazole ring of this compound often leads to the formation of a mixture of N1 and N2 regioisomers. Controlling and separating these isomers is one of the most common challenges researchers face.

Frequently Asked Questions (N-Alkylation)

Q1: I performed an N-alkylation on this compound and my crude ¹H NMR spectrum shows two distinct sets of peaks for my desired product. What are these byproducts?

A1: You are most likely observing a mixture of the N1 and N2 alkylated regioisomers. The pyrazole anion, formed upon deprotonation, can be alkylated at either of the two ring nitrogen atoms. The ratio of these isomers is highly dependent on your reaction conditions.[1][2][3]

  • N1-alkylation occurs at the nitrogen adjacent to the methanol-bearing carbon.

  • N2-alkylation occurs at the nitrogen adjacent to the methyl-bearing carbon.

These isomers often have very similar physical properties, making them challenging to separate. Their identification can be confirmed using 2D NMR techniques like HMBC and NOESY.

Q2: How can I control the regioselectivity of the N-alkylation to minimize the formation of the unwanted isomer?

A2: Achieving high regioselectivity is key to simplifying purification. Several factors influence the N1:N2 ratio.[1][2]

  • Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom. The N1 position is generally more sterically hindered due to the adjacent hydroxymethyl group.[4][5]

  • Base and Solvent System: The choice of base and solvent can dramatically alter the outcome.

    • For N1-selectivity: Using sodium hydride (NaH) in a less-polar, coordinating solvent like tetrahydrofuran (THF) often favors N1 alkylation. This is because the sodium cation can coordinate with the N2 nitrogen and the oxygen of the hydroxymethyl group, sterically blocking the N2 position and directing the electrophile to N1.[2] Recently, the use of bulky α-halomethylsilanes as "masked" methylating agents has been shown to provide excellent N1 selectivity.[6]

    • For N2-selectivity: Using stronger, more dissociating bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can favor the thermodynamically more stable N2 product.[2]

  • Alternative Chemistries: For certain substrates, Mitsunobu conditions have been shown to favor N2-alkylation.[2]

Q3: My reaction produced an inseparable mixture of N1 and N2 isomers. What is the best strategy for purification?

A3: When a mixture of regioisomers is formed, chromatographic separation is the most effective solution.

Protocol 1: Flash Column Chromatography for N1/N2 Isomer Separation This is the most common and effective method for separating pyrazole regioisomers.[3]

  • Adsorbent: Use standard silica gel (230-400 mesh).

  • Sample Preparation: Adsorb your crude product onto a small amount of silica gel for dry loading. This prevents band broadening.

  • Solvent System Selection (Eluent): This is the critical step. The polarity difference between the isomers is often small.

    • Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or acetone.

    • Use Thin Layer Chromatography (TLC) to screen for an eluent system that gives the best possible separation (ΔRf) between the two spots corresponding to your isomers. A typical starting point for these compounds is a Hexane:Ethyl Acetate gradient.

  • Elution: Run the column using a shallow gradient of your chosen solvent system. For example, you might start with 10% Ethyl Acetate in Hexanes and slowly increase to 40% over many column volumes.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure fractions of each isomer.

Section 2: Oxidation of the Methanol Group

Oxidizing the primary alcohol of this compound to the corresponding aldehyde (4-methyl-1H-pyrazole-3-carbaldehyde) is a common synthetic step. However, this reaction can be plagued by incomplete conversion or over-oxidation.

Frequently Asked Questions (Oxidation)

Q1: After performing an oxidation, my TLC plate shows three spots. One is my starting material, but what are the other two?

A1: The three spots typically correspond to:

  • Starting Material: Unreacted this compound.

  • Desired Product: The target aldehyde, 4-methyl-1H-pyrazole-3-carbaldehyde.

  • Over-oxidation Byproduct: The corresponding carboxylic acid, 4-methyl-1H-pyrazole-3-carboxylic acid.[7]

The relative positions on the TLC plate are shown in the table below.

CompoundStructureTypical TLC Rf Value
Carboxylic AcidR-COOHLowest Rf (most polar)
Alcohol (SM)R-CH₂OHIntermediate Rf
AldehydeR-CHOHighest Rf (least polar)
Table 1: Typical TLC profile for the oxidation of this compound in a moderately polar eluent (e.g., 50% Ethyl Acetate/Hexanes).

Q2: How can I selectively remove the carboxylic acid byproduct and the unreacted alcohol?

A2: A combination of an acid-base extraction followed by column chromatography is a highly effective strategy.

Protocol 2: Purification via Extraction and Chromatography

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Byproduct Removal: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Repeat the wash 2-3 times.

    • Causality: This step works because the carboxylic acid is acidic, while the alcohol and aldehyde are not (or are significantly less so). The pyrazole NH is weakly acidic but typically not deprotonated by bicarbonate.

  • Aqueous Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting mixture of the aldehyde and remaining starting material using flash column chromatography as described in Protocol 1. The aldehyde (less polar) will typically elute before the starting alcohol (more polar).

Q3: How can I prevent the formation of the carboxylic acid byproduct in the first place?

A3: The key is to use a mild and controlled oxidizing agent that is selective for the conversion of primary alcohols to aldehydes.

  • Recommended Method: A highly effective method is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with an oxidant like FeCl₃·6H₂O. This system is known for high yields of aldehydes with no significant over-oxidation.[7]

  • Other Mild Oxidants: Other common choices include Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent like DCM. These reagents are generally effective but can be more expensive and require careful handling.[8]

Section 3: General Troubleshooting and Purification Workflows

This section provides visual workflows to guide your decision-making process during purification.

Workflow 1: Troubleshooting N-Alkylation Reactions

start Crude N-Alkylation Product tlc Analyze by TLC/LC-MS start->tlc one_spot Single Major Spot? tlc->one_spot purify Proceed to Standard Purification (Aqueous Workup, Chromatography) one_spot->purify Yes two_spots Two Spots with Similar Rf? one_spot->two_spots No end Pure Product purify->end two_spots->purify No (Distinct Spots) isomers Likely N1/N2 Regioisomers two_spots->isomers Yes optimize_sep Optimize TLC Separation (Test different solvent systems, e.g., Hex/EtOAc, DCM/MeOH) isomers->optimize_sep column Perform Flash Column Chromatography (Use shallow gradient, collect small fractions) optimize_sep->column column->end start Crude Oxidation Product analysis Analyze by TLC/LC-MS start->analysis check_acid Carboxylic Acid Byproduct Present? analysis->check_acid extract Perform Acid-Base Extraction (Wash with aq. NaHCO₃) check_acid->extract Yes chrom_only Proceed Directly to Chromatography check_acid->chrom_only No check_sm Unreacted Starting Material (SM) Present? extract->check_sm chrom_only->check_sm column Perform Flash Column Chromatography (Separate Aldehyde from SM) check_sm->column Yes end Pure Aldehyde check_sm->end No column->end

Caption: Decision tree for purifying the aldehyde from an oxidation reaction.

References

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • NRO Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Reddit user discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Yaroshenko, V. V., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 25(3), 1835.
  • Cunningham, D., & O'Gorman, P. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 12, 2038–2049.
  • Gembus, V., et al. (2022).
  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Blomstrand, R., et al. (1973). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences, 70(2), 590-593.
  • National Center for Biotechnology Information. (1973). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. PubMed Central. Retrieved from [Link]

  • Dowling, M. S., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3747–3753.
  • Elmaaty, T. A., & El-Taweel, F. M. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Kulkarni, S. K., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5369-5372.
  • Amazon S3. (2024). Supporting Information: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

Sources

Navigating the Maze: A Technical Support Center for Pyrazole Nitrogen Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole nitrogen protection strategies. As a Senior Application Scientist, I've designed this guide to be a dynamic resource, moving beyond a simple list of procedures to provide a deeper understanding of the "why" behind the chemistry. Here, you will find not just protocols, but also troubleshooting guidance and answers to frequently asked questions, all grounded in established scientific principles and field-proven experience. The goal is to empower you to make informed decisions in your synthetic campaigns, anticipate challenges, and efficiently navigate the complexities of pyrazole chemistry.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with pyrazole protecting groups.

Q1: How do I choose the right protecting group for my pyrazole?

The selection of a protecting group is a critical decision that hinges on the overall synthetic strategy. Key factors to consider include the stability of the protecting group to downstream reaction conditions, the ease and selectivity of its removal, and the potential for steric or electronic effects to influence subsequent reactions. A thorough analysis of your planned synthetic route is paramount. For instance, if your synthesis involves strongly basic conditions, an acid-labile group like Boc or Trityl would be a suitable choice. Conversely, for reactions requiring acidic conditions, a base-labile or fluoride-labile group like SEM would be more appropriate.

Q2: I'm observing a mixture of N1 and N2 isomers during the protection of my substituted pyrazole. How can I improve the regioselectivity?

Regioselectivity in the N-protection of substituted pyrazoles is a common challenge governed by a delicate interplay of steric and electronic factors.[1]

  • Steric Hindrance: Bulky substituents on the pyrazole ring will generally direct the incoming protecting group to the less sterically hindered nitrogen atom. For example, a large group at the 3-position will favor protection at the N1 position.

  • Electronic Effects: The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms, thereby directing the protecting group.

  • Protecting Group Size: The steric bulk of the protecting group itself can significantly influence regioselectivity. Larger protecting groups will preferentially react at the less hindered nitrogen.

To improve regioselectivity, consider using a bulkier protecting group or modifying the reaction conditions (e.g., temperature, solvent) to enhance the steric differentiation between the two nitrogen atoms.

Q3: My deprotection reaction is incomplete. What are the common causes and how can I resolve this?

Incomplete deprotection can be frustrating. The most common culprits are:

  • Insufficient reagent or reaction time: Ensure you are using a sufficient excess of the deprotecting agent and allow the reaction to proceed for an adequate duration. Monitoring the reaction by TLC or LC-MS is crucial.

  • Steric hindrance: A sterically congested environment around the protecting group can impede the approach of the deprotecting reagent. In such cases, longer reaction times, elevated temperatures, or a less sterically demanding deprotecting agent might be necessary.

  • Inappropriate solvent: The solvent must be able to dissolve both the substrate and the deprotecting agent. For acid-catalyzed deprotections, aprotic solvents like dichloromethane (DCM) are common.

If you are still facing issues, a change in the deprotection strategy might be required. For example, if acidic deprotection of a Boc group is sluggish, a milder method using NaBH4 in ethanol could be a viable alternative for certain substrates.[2]

Protecting Group Selection Workflow

The following diagram illustrates a general workflow for selecting a suitable protecting group for your pyrazole.

G start Start: Need to protect pyrazole N-H downstream_conditions Analyze downstream reaction conditions start->downstream_conditions acidic Acidic conditions expected? downstream_conditions->acidic basic Basic conditions expected? acidic->basic Yes boc_trityl Consider Boc or Trityl acidic->boc_trityl No sem Consider SEM basic->sem No thp Consider THP basic->thp Yes organometallic Organometallic reagents? fluoride Fluoride source compatible? organometallic->fluoride Yes/No fluoride->sem Yes deprotection Evaluate deprotection conditions fluoride->deprotection No boc_trityl->organometallic sem->organometallic thp->organometallic orthogonal Orthogonal to other protecting groups? deprotection->orthogonal orthogonal->downstream_conditions No, re-evaluate final_choice Select optimal protecting group orthogonal->final_choice Yes

Caption: Decision workflow for pyrazole N-protecting group selection.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting advice for specific protecting groups.

Boc (tert-Butoxycarbonyl) Group

The Boc group is a widely used, acid-labile protecting group.

Issue 1: Low yield during Boc protection.

  • Cause A: Incomplete reaction. The reaction of pyrazole with di-tert-butyl dicarbonate (Boc₂O) can be sluggish.

    • Solution: Ensure the use of a suitable base (e.g., triethylamine, DMAP) to deprotonate the pyrazole and increase its nucleophilicity. The reaction may require stirring at room temperature for several hours or gentle heating. Monitor the reaction progress by TLC.

  • Cause B: Formation of di-Boc protected pyrazole. This can occur if the reaction conditions are too harsh or if an excess of Boc₂O is used.

    • Solution: Use a stoichiometric amount of Boc₂O and a milder base. Running the reaction at a lower temperature can also help to minimize the formation of the di-Boc product.

Issue 2: Incomplete deprotection of N-Boc pyrazole with acid.

  • Cause A: Insufficient acid strength or concentration.

    • Solution: Increase the concentration of the acid (e.g., TFA in DCM) or switch to a stronger acid (e.g., HCl in dioxane). However, be mindful of the acid sensitivity of other functional groups in your molecule.

  • Cause B: Steric hindrance.

    • Solution: Increase the reaction time and/or temperature. If the issue persists, consider alternative deprotection methods. A novel and mild method for the deprotection of N-Boc imidazoles and pyrazoles involves the use of sodium borohydride (NaBH₄) in ethanol, which can be highly selective.[2]

Issue 3: Side reactions during acidic deprotection.

  • Cause: Cationic side reactions. The tert-butyl cation generated during deprotection can alkylate other nucleophilic sites in the molecule.

    • Solution: Use a cation scavenger, such as triisopropylsilane (TIS) or anisole, in the deprotection mixture.

SEM (2-(Trimethylsilyl)ethoxymethyl) Group

The SEM group is stable to a wide range of conditions and can be cleaved with fluoride ions or strong acids.

Issue 1: Difficulty in achieving complete SEM protection.

  • Cause: Inactive SEM-Cl or inefficient base.

    • Solution: Use freshly distilled or high-purity SEM-Cl. For the base, sodium hydride (NaH) in an aprotic solvent like DMF or THF is generally effective. Ensure the NaH is fresh and the solvent is anhydrous.

Issue 2: Low yield or incomplete deprotection with fluoride.

  • Cause A: Inefficient fluoride source.

    • Solution: Tetrabutylammonium fluoride (TBAF) is a common fluoride source. Ensure it is anhydrous, as water can inhibit the reaction. Using TBAF in a polar aprotic solvent like THF or DMF is recommended.

  • Cause B: Formation of side products. Deprotection of SEM can sometimes lead to the formation of formaldehyde, which can react with other functional groups.

    • Solution: Perform the reaction at a lower temperature and monitor it closely to avoid prolonged reaction times. A buffered fluoride source might also be beneficial.

Issue 3: Challenges with acidic deprotection of SEM.

  • Cause: Harsh conditions required. Cleavage of the SEM group with acid typically requires strong conditions (e.g., concentrated HCl in ethanol), which may not be compatible with other functional groups.

    • Solution: If your molecule is acid-sensitive, fluoride-mediated deprotection is the preferred method.

THP (Tetrahydropyranyl) Group

The THP group is an acid-labile protecting group, often introduced under "green" conditions.[3][4]

Issue 1: Low yield during THP protection.

  • Cause A: Inefficient acid catalysis. The reaction of dihydropyran (DHP) with pyrazole requires an acid catalyst.

    • Solution: Use a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) or a Lewis acid. For a greener approach, solvent- and catalyst-free protection by heating a mixture of pyrazole and DHP can be effective.[3][4]

  • Cause B: Polymerization of DHP. Dihydropyran can polymerize under strongly acidic conditions.

    • Solution: Use only a catalytic amount of acid and control the reaction temperature.

Issue 2: Incomplete deprotection of N-THP pyrazole.

  • Cause: Insufficiently acidic conditions.

    • Solution: Use a stronger acid or increase the reaction temperature. A common method is to use a mild acid like pyridinium p-toluenesulfonate (PPTS) in a protic solvent like ethanol at reflux.

Issue 3: Instability of the THP-protected pyrazole.

  • Cause: The THP group is an acetal and can be unstable to even mildly acidic conditions.

    • Solution: Be mindful of the pH during workup and purification. Avoid silica gel chromatography if possible, as it can be acidic enough to cause deprotection. Neutral alumina can be a better alternative. The THP-protected compound may also be unstable to storage over long periods.[5]

Comparative Stability of Pyrazole N-Protecting Groups

Protecting GroupStrong Acid (e.g., HCl, H₂SO₄)Mild Acid (e.g., AcOH, PPTS)Strong Base (e.g., NaOH, NaH)Mild Base (e.g., K₂CO₃, Et₃N)Organometallics (e.g., n-BuLi, Grignards)Oxidizing Agents (e.g., KMnO₄, m-CPBA)Reducing Agents (e.g., H₂/Pd, LiAlH₄)Fluoride (e.g., TBAF)
Boc LabileStableStableStableStableStableStableStable
SEM LabileStableStableStableStableStableStableLabile
THP LabileLabileStableStableStableStableStableStable
Trityl LabileStableStableStableStableStableStableStable

Note: Stability is relative and can be influenced by specific reaction conditions and the substrate itself. This table serves as a general guideline.

Experimental Protocols

Protocol 1: N-Boc Protection of Pyrazole

This protocol is a general procedure and may require optimization for specific substrates.

  • Dissolve the pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) or a stoichiometric amount of triethylamine (Et₃N) (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected pyrazole.

Protocol 2: Acidic Deprotection of N-Boc Pyrazole
  • Dissolve the N-Boc protected pyrazole (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA) (10-50% v/v) to the solution at 0 °C. If the substrate is sensitive to cationic side reactions, add a scavenger like triisopropylsilane (TIS) (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pyrazole. Further purification by chromatography or recrystallization may be necessary.

Protocol 3: N-SEM Protection of Pyrazole
  • Suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) (approx. 0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Add the pyrazole (1.0 eq) portion-wise to the suspension.

  • Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Fluoride-Mediated Deprotection of N-SEM Pyrazole
  • Dissolve the N-SEM protected pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Mechanistic Insights

Understanding the mechanisms of protection and deprotection allows for more rational troubleshooting and optimization of reaction conditions.

Mechanism of N-Boc Protection and Deprotection

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acidic) Pyrazole Pyrazole Pyrazole Anion Pyrazole Anion Pyrazole->Pyrazole Anion Base N-Boc Pyrazole N-Boc Pyrazole Pyrazole Anion->N-Boc Pyrazole + Boc₂O Protonated N-Boc Pyrazole Protonated N-Boc Pyrazole N-Boc Pyrazole->Protonated N-Boc Pyrazole + H⁺ Pyrazole + CO₂ + t-Bu⁺ Pyrazole + CO₂ + t-Bu⁺ Protonated N-Boc Pyrazole->Pyrazole + CO₂ + t-Bu⁺ Fragmentation

Caption: General mechanism for N-Boc protection and acidic deprotection.

Mechanism of N-SEM Deprotection with Fluoride

G N-SEM Pyrazole N-SEM Pyrazole Pentacoordinate Silicon Intermediate Pentacoordinate Silicon Intermediate N-SEM Pyrazole->Pentacoordinate Silicon Intermediate + F⁻ Pyrazole + TMS-F + Ethylene + Formaldehyde Pyrazole + TMS-F + Ethylene + Formaldehyde Pentacoordinate Silicon Intermediate->Pyrazole + TMS-F + Ethylene + Formaldehyde β-Elimination

Caption: Fluoride-mediated deprotection of N-SEM pyrazole.

References

  • Wipf, P., & Kim, Y. (2001). Total Synthesis of (+)-Plicamine and (+)-Plicane. The Journal of Organic Chemistry, 66(5), 1543–1553.
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24419–24426.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Goikhman, R., Jacques, T., & Sames, D. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 131(9), 3057–3069.
  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
  • Chandra, T., Broderick, W. E., & Broderick, J. B. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132–143.
  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10.
  • Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry – A European Journal, 23(15), 3409-3416.
  • Costa, M. S., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42.
  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International journal of molecular sciences, 26(1), 10335.

Sources

Technical Support Center: Navigating the Challenges of Pyrazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning pyrazole synthesis from the bench to a larger scale. Pyrazoles are a cornerstone of modern pharmaceuticals and agrochemicals, making their efficient and safe large-scale production a critical objective.[1][2][3]

Scaling up any chemical synthesis is rarely a linear process. Issues that are manageable at the gram-scale can become significant obstacles at the kilogram-scale. This resource provides a structured, in-depth troubleshooting guide and a series of frequently asked questions to address the specific challenges you may encounter. Our goal is to equip you with the scientific rationale and practical solutions needed to ensure your scale-up is successful, safe, and reproducible.

Troubleshooting Guide: From Benchtop Hiccups to Pilot Plant Headaches

This section addresses specific, common problems encountered during the scale-up of pyrazole synthesis, particularly focusing on the widely used condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative (e.g., the Knorr Pyrazole Synthesis).[4][5]

Problem 1: My reaction yield dropped significantly after moving from a 1L flask to a 50L reactor. What's going wrong?

This is one of the most common challenges in process scale-up. A drop in yield is typically a symptom of underlying issues with mass and heat transfer that are not apparent on a smaller scale.[6]

Answer:

Several factors, often interconnected, can lead to a decrease in yield upon scale-up. Let's break down the most likely culprits:

  • Inadequate Mixing and Mass Transfer: In a large reactor, achieving the same level of homogeneity as in a small flask is difficult.[6] Inefficient stirring can create localized "hot spots" or areas with high concentrations of reactants. This can lead to an increase in side reactions and the formation of impurities, which consumes your starting materials and reduces the yield of the desired product.[6][7]

    • Solution:

      • Characterize Your Mixing: Evaluate the impact of the stirrer speed and impeller design on reaction performance.

      • Modify Reagent Addition: Instead of adding the hydrazine all at once, a slow, controlled subsurface addition into a well-agitated area of the reactor can maintain low transient concentrations and minimize side reactions.[6]

  • Poor Heat Transfer and Temperature Control: The surface-area-to-volume ratio decreases dramatically as you increase the reactor size.[6] This makes it much harder to remove the heat generated by the often exothermic condensation reaction.[8][9] Uncontrolled temperature spikes can degrade starting materials, intermediates, or the final product, and can favor the formation of undesired byproducts.[6]

    • Solution:

      • Accurate Temperature Monitoring: Ensure your temperature probe is correctly placed to measure the internal reaction temperature, not the jacket temperature.

      • Improve Heat Removal: Ensure your reactor's cooling system is adequate for the scale and the exothermicity of the reaction. Consider using a more dilute solution to increase the thermal mass of the system, which can help absorb the heat generated.[9]

  • Incomplete Reactions: A reaction that appears complete on a small scale might stall on a larger one.

    • Solution:

      • Monitor Reaction Progress: Use in-process controls like TLC, HPLC, or LC-MS to confirm the complete consumption of the limiting starting material before initiating work-up.[7]

      • Re-optimize Conditions: A slight increase in reaction time or temperature may be necessary to drive the reaction to completion at a larger scale, provided the product is stable under these conditions.

Problem 2: The reaction is highly exothermic and becoming difficult to control. What are the risks and how can I manage them?

Exothermic reactions, particularly those involving hydrazine, are a primary safety concern during scale-up.[8][9] Hydrazine is a high-energy, toxic compound that can decompose, sometimes explosively, at elevated temperatures.[9][10]

Answer:

Managing the exotherm is non-negotiable for a safe scale-up. A thermal runaway can lead to a catastrophic failure of the reactor.[9]

  • Primary Risks:

    • Thermal Runaway: The reaction rate increases with temperature, which in turn generates more heat. If this cycle is not broken by efficient cooling, the reaction can accelerate out of control.[9]

    • Hydrazine Decomposition: Hydrazine can decompose violently, especially in the presence of certain metals or at high temperatures.[9]

    • Over-pressurization: Rapid temperature increases can boil the solvent, leading to a dangerous build-up of pressure in the reactor.

  • Mitigation Strategies:

    • Controlled Reagent Addition: The most effective control is to add the hydrazine derivative slowly and controllably to the 1,3-dicarbonyl compound. The rate of addition should be tied to the cooling capacity of the reactor, ensuring the temperature remains within a safe, defined range. This is known as a semi-batch process.

    • Sufficient Dilution: Running the reaction at a lower concentration provides a larger thermal mass to absorb the heat of reaction, making temperature spikes less dramatic.[9] Dilute solutions of hydrazine are inherently safer.[11]

    • Ensure Adequate Cooling: Before starting the scale-up, confirm that the reactor's cooling system is fully operational and capable of handling the calculated heat output of the reaction.

    • Reaction Calorimetry: For large-scale or commercial manufacturing, performing reaction calorimetry studies (e.g., using an RC1 calorimeter) is essential. This provides critical data on the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR), allowing you to design a safe process.

Below is a workflow for managing potential exothermic events.

Exotherm_Management Start Start of Hydrazine Addition Monitor_Temp Continuously Monitor Internal Temperature Start->Monitor_Temp Temp_Check Temperature within Safe Operating Limits? Monitor_Temp->Temp_Check Continue_Addition Continue Slow Addition Temp_Check->Continue_Addition Yes Temp_High Temperature Rising Towards Limit Temp_Check->Temp_High No Continue_Addition->Monitor_Temp End Reaction Complete Continue_Addition->End All Hydrazine Added Action_1 Stop Reagent Addition Immediately Temp_High->Action_1 Action_2 Apply Maximum Cooling Action_1->Action_2 Post_Action_Check Temperature Stabilized? Action_2->Post_Action_Check Resume Resume Addition at a Slower Rate Post_Action_Check->Resume Yes Quench Emergency Quench Procedure Post_Action_Check->Quench No Resume->Monitor_Temp

Caption: Workflow for managing exothermic reactions during scale-up.

Problem 3: I'm getting a mixture of regioisomers. How can I improve the selectivity?

When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different pyrazole regioisomers is a common problem.[12] While this may be a minor issue on a small scale where chromatographic separation is feasible, it becomes a major challenge for large-scale purification.

Answer:

Regioselectivity is governed by the relative reactivity of the two carbonyl groups in your 1,3-dicarbonyl starting material. The initial nucleophilic attack of the hydrazine can occur at either carbonyl, leading to different isomers.[5][13]

  • Understanding the Cause: The selectivity is influenced by a delicate balance of steric and electronic factors. For example, a ketone is generally more electrophilic than an ester. Within two ketone groups, the less sterically hindered one is often attacked preferentially.

  • Strategies for Control:

    • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity. Higher temperatures provide more energy to overcome the activation barrier for the formation of the less-favored isomer.

    • pH Control/Catalyst Choice: The reaction is often acid-catalyzed.[4] Screening different acids (e.g., acetic acid vs. a mineral acid like HCl) or adjusting the pH can alter the relative rates of attack at the two carbonyls. In some cases, the reaction kinetics can be complex, with evidence of autocatalysis.[12]

    • Solvent Screening: The polarity of the solvent can influence the transition states leading to the different isomers. A screen of different solvents (e.g., protic vs. aprotic) may reveal conditions that favor one isomer.

    • Protecting Group Strategy: In some cases, it may be necessary to redesign the synthesis. This could involve using a starting material where one of the carbonyl groups is protected, forcing the reaction to proceed with the desired regiochemistry, followed by a deprotection step.

Problem 4: My product won't crystallize properly during work-up, or it oils out. How can I achieve a clean, filterable solid?

Product isolation is a critical final step. A procedure that works well in a beaker with a magnetic stir bar may fail in a large, jacketed reactor.

Answer:

Crystallization is a thermodynamically and kinetically controlled process. Scale-up introduces changes in cooling rates, agitation, and nucleation that can disrupt a previously reliable procedure.

  • Common Causes for Poor Crystallization:

    • Presence of Impurities: Even small amounts of impurities can inhibit crystal growth, leading to oiling out or the formation of fine powders that are difficult to filter.

    • Supersaturation Rate: Cooling a large reactor too quickly can generate a high level of supersaturation, favoring rapid nucleation of many small crystals (or oiling out) over slow, controlled growth of large, pure crystals.

    • Solvent Choice: The ideal solvent system should provide high solubility at elevated temperatures and low solubility at ambient or cool temperatures.

  • Troubleshooting Steps for Isolation:

    • Solvent/Anti-Solvent System: If direct crystallization is failing, consider using a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent, then slowly add an "anti-solvent" in which the product is insoluble to induce crystallization.

    • Controlled Cooling Profile: Implement a slow, linear cooling ramp instead of simply setting the cooling jacket to its lowest temperature. For example, cool from 80 °C to 20 °C over 4-6 hours.

    • Seeding: Once the solution is slightly supersaturated, add a small amount of pure, crystalline product ("seed crystals"). This provides a template for crystal growth and can lead to a more consistent particle size and morphology.

    • Purification via Salt Formation: Pyrazoles are basic and can be purified by forming an acid addition salt.[14][15] Dissolve the crude pyrazole in a suitable solvent, add an acid (like HCl or H₂SO₄), and crystallize the resulting salt.[14] The pure salt can then be neutralized to recover the free base. This is an excellent method for removing non-basic impurities.

Problem Potential Causes Recommended Solutions
Low Yield Inefficient mixing, poor heat transfer, incomplete reaction.[6][7]Improve agitation, control exotherm with slow addition, monitor reaction to completion with IPCs.[6][7]
Exothermic Runaway Rapid reagent addition, insufficient cooling, high concentration.[6][9]Use semi-batch addition, ensure adequate cooling capacity, use sufficient solvent.[9][11]
Poor Regioselectivity Use of unsymmetrical 1,3-dicarbonyls.[12]Optimize temperature and catalyst, screen different solvents, consider a protecting group strategy.[9]
Isolation Issues Presence of impurities, rapid cooling, poor solvent choice.Use a solvent/anti-solvent system, implement a controlled cooling profile, use seeding, consider purification via salt formation.[14]

Caption: Summary of common scale-up challenges and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when selecting a solvent for pyrazole synthesis scale-up?

A: Solvent selection goes beyond just solubility. For scale-up, you must consider:

  • Safety: Flash point, toxicity, and environmental impact are paramount. Avoid solvents with low flash points or high toxicity where possible.

  • Boiling Point: The boiling point should be high enough to allow for a suitable reaction temperature range but low enough for easy removal during work-up without degrading the product.

  • Work-up and Isolation: Does the product crystallize well from this solvent? Does it form problematic azeotropes with water? Is it compatible with extraction procedures?

  • Cost and Availability: The cost of the solvent becomes a significant factor at large scales.

  • Green Chemistry: Consider greener alternatives like water, ethanol, or recyclable catalysts to minimize environmental impact.[1][2][16][17]

Q2: How can I safely handle hydrazine and its derivatives at scale?

A: Hydrazine is highly toxic and a suspected carcinogen; exposure must be minimized.[9][10][18][19]

  • Engineering Controls: Always handle hydrazine and its volatile derivatives in a well-ventilated area, preferably within a closed system (e.g., pumping from a drum directly into the reactor).

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large-scale transfers, a respirator may be required.[20]

  • Spill Preparedness: Have a spill kit ready that is specifically designed for hydrazine. This often includes materials for neutralization.

  • Use Dilute Solutions: Whenever possible, use aqueous solutions of hydrazine (e.g., hydrazine hydrate) instead of anhydrous hydrazine. Dilution significantly mitigates flammability and decomposition hazards.[11]

Q3: What are some "green chemistry" considerations for scaling up pyrazole synthesis?

A: Green chemistry aims to make chemical processes more sustainable.[2][16] For pyrazole synthesis, consider:

  • Alternative Solvents: Explore the use of water, ethanol, or polyethylene glycol (PEG) as reaction media.[17]

  • Catalysis: Use of recyclable, heterogeneous catalysts can simplify purification and reduce waste.[2][17]

  • Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption, though scaling up microwave reactors presents its own challenges.[21][22] Flow chemistry is another powerful technique that can improve safety and efficiency.[12][23][24]

  • Atom Economy: Choose synthetic routes that maximize the incorporation of starting material atoms into the final product, minimizing waste.[1][2]

Experimental Protocol: Example of a Scale-Up-Ready Knorr-Type Pyrazole Synthesis

This protocol is a generalized example and must be adapted and optimized for your specific substrates and equipment. A thorough risk assessment must be conducted before any scale-up operation.[20]

Reaction: Phenylhydrazine + Ethyl Acetoacetate → 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Reactor Preparation:

    • Ensure the 50L glass-lined reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

    • Charge the reactor with ethanol (20 L).

    • Begin agitation at a speed determined to provide good mixing (e.g., 150 RPM).

    • Add ethyl acetoacetate (1.30 kg, 10.0 mol).

  • Controlled Reagent Addition:

    • In a separate, clean vessel, prepare a solution of phenylhydrazine (1.08 kg, 10.0 mol) in ethanol (5 L).

    • Set the reactor jacket temperature to 20 °C.

    • Using a metering pump, add the phenylhydrazine solution to the reactor subsurface over a period of 2-3 hours. CRITICAL STEP: Monitor the internal temperature closely. The rate of addition should be adjusted to ensure the internal temperature does not exceed 35 °C.

  • Reaction and Monitoring:

    • Once the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and hold for 4 hours.

    • Take a sample for in-process control (IPC) via HPLC to confirm the consumption of ethyl acetoacetate (<1% remaining). If the reaction is incomplete, continue refluxing for another 1-2 hours and re-test.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 50 °C.

    • Slowly add water (15 L) over 1 hour. The product should begin to precipitate.

    • Implement a controlled cooling ramp for crystallization: Cool the slurry from 50 °C to 5 °C over 4 hours.

    • Hold the slurry at 5 °C with gentle agitation for at least 2 hours to maximize crystallization.

  • Filtration and Drying:

    • Filter the product using a suitable filter (e.g., Nutsche filter).

    • Wash the filter cake with a cold (0-5 °C) mixture of ethanol/water (1:1, 2 x 5 L).

    • Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Visualizing the Core Reaction: The Knorr Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[25] Understanding these steps is key to troubleshooting side reactions and regioselectivity issues.

Knorr_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product R1_NHNH2 Hydrazine (R-NH-NH₂) Attack 1. Nucleophilic attack on a carbonyl carbon R1_NHNH2->Attack Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Attack Condensation1 2. Condensation to form hydrazone intermediate Attack->Condensation1 Cyclization 3. Intramolecular attack on second carbonyl Condensation1->Cyclization Hemiaminal Cyclic Hemiaminal Intermediate Cyclization->Hemiaminal Condensation2 4. Dehydration and Aromatization Hemiaminal->Condensation2 Pyrazole Pyrazole Ring Condensation2->Pyrazole

Caption: General mechanism of the Knorr pyrazole synthesis.

References
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Bentham Science. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Chemistry. Available at: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. Available at: [Link]

  • A mechanism of pyrazole forming reaction. ResearchGate. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. Available at: [Link]

  • Safety and Handling of Hydrazine. DTIC. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • LESSON LEARNED - HYDRAZINE MONOHYDRATE EXPLOSION. UF EHS. Available at: [Link]

  • Pyrazole Removal From Water. Arvia Technology. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]

  • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. ACS Publications. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Hydrazine Toxicology. NCBI Bookshelf. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available at: [Link]

Sources

Technical Support Center: Analytical Methods for (4-Methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for analytical methods involving (4-Methyl-1H-pyrazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when monitoring reactions with this versatile heterocyclic building block. The inherent polarity and potential for tautomerism of the pyrazole core necessitate a nuanced approach to analytical method development. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most common and specific problems you may encounter during your analysis. The solutions provided are grounded in fundamental chromatographic and spectroscopic principles.

Question 1: My this compound peak shows poor retention (elutes near the void volume) and significant tailing on my standard C18 column. How can I improve the chromatography?

Answer:

This is a classic issue when analyzing polar, nitrogen-containing heterocyclic compounds like this compound on traditional reversed-phase columns. The problem stems from two main factors: the compound's high polarity, leading to insufficient interaction with the nonpolar stationary phase, and secondary interactions between the basic nitrogen atoms and acidic residual silanols on the silica surface, which causes peak tailing.

Here is a systematic approach to resolve this:

  • Optimize the Mobile Phase:

    • pH Control: The pyrazole ring has a basic character. Operating the mobile phase at a mid-range pH (e.g., pH 6-7 using a phosphate buffer) can suppress the protonation of the pyrazole nitrogens, minimizing interaction with silanols. Conversely, a low pH (e.g., 2.5-3.5 using formic or phosphoric acid) will fully protonate the analyte, which can sometimes lead to more consistent interactions and better peak shape, especially on modern, highly end-capped columns. You must experiment to find the optimal pH for your specific reaction mixture.

    • Reduce Aqueous Content: While it may seem counterintuitive for a polar analyte, sometimes a mobile phase with a lower percentage of aqueous solvent (e.g., starting with 90% organic) can improve retention on certain columns if the primary retention mechanism can be shifted. However, for this molecule, increasing aqueous content is more likely to be necessary on a suitable column.

  • Select an Appropriate Column Chemistry: A standard C18 column is often not the best choice. Consider these alternatives:

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature helps to shield the residual silanols and improves the "wettability" of the stationary phase, allowing for stable operation in highly aqueous mobile phases and providing better retention and peak shape for polar compounds.

    • "Aqueous" C18 Columns: These are specifically designed for use with up to 100% aqueous mobile phases without undergoing phase collapse, which can cause drastic retention time shifts.[1] They are ideal for retaining very polar analytes.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): If reversed-phase methods fail, HILIC is an excellent alternative. It uses a polar stationary phase (like bare silica or a diol phase) with a high organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar compounds.

Experimental Protocol: Initial HPLC Method Development for Polar Pyrazoles

  • Column Selection: Start with a polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 15 min: 95% B

    • Time 17 min: 95% B

    • Time 17.1 min: 5% B

    • Time 20 min: End run

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detector: UV at 210 nm (or an appropriate wavelength for your derivative)

  • Analysis & Optimization: Based on the initial chromatogram, adjust the gradient slope to better resolve the starting material, intermediates, and final product. If peak shape is still poor, switch to a phosphate buffer at pH 7.

Table 1: Comparison of HPLC Column Chemistries for Polar Analytes

Column TypePrimary Retention MechanismIdeal Mobile PhaseAdvantages for this compound
Standard C18Hydrophobic Interaction5-95% OrganicWidely available, but often provides poor retention and peak shape.
Polar-EmbeddedHydrophobic & Polar Interactions0-100% OrganicImproved peak shape, stable in high aqueous content, alternative selectivity.[1]
Aqueous C18Hydrophobic Interaction0-100% OrganicPrevents phase collapse in 100% aqueous, excellent for very polar analytes.[1]
HILICPartitioning>80% OrganicExcellent retention for compounds that don't retain in reversed-phase.

Diagram: HPLC Troubleshooting Workflow for Poor Peak Shape

HPLC_Troubleshooting start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_system Is the issue system-wide? (Inject a standard like caffeine) start->check_system system_issue System Problem (Extra-column broadening, leak, flow issue) check_system->system_issue Yes column_issue Column/Method Problem check_system->column_issue No check_mobile_phase Check Mobile Phase (pH correct? Freshly prepared? Miscible?) column_issue->check_mobile_phase mp_ok Mobile Phase OK check_mobile_phase->mp_ok Yes mp_bad Adjust Mobile Phase (Change pH, buffer, or remake) check_mobile_phase->mp_bad No check_column Evaluate Column Chemistry (Is it suitable for polar analytes?) mp_ok->check_column mp_bad->check_mobile_phase column_bad Switch to Polar-Embedded, Aqueous C18, or HILIC Column check_column->column_bad No column_ok Method Optimized check_column->column_ok Yes column_bad->column_ok

Caption: A logical workflow for diagnosing and solving HPLC peak shape issues.

Question 2: The N-H proton of my pyrazole ring is either very broad or completely absent in my ¹H NMR spectrum. Is my compound degrading?

Answer:

This is a very common observation for N-H protons on heterocyclic rings and it rarely indicates compound degradation. The phenomenon is due to two primary factors:

  • Chemical Exchange: The N-H proton is acidic and can rapidly exchange with other labile protons in the sample, such as residual water in the deuterated solvent, or with other pyrazole molecules.[2] This rapid exchange on the NMR timescale (milliseconds) leads to significant signal broadening, sometimes to the point where the peak merges with the baseline. If you are using a protic solvent like D₂O or CD₃OD, the N-H proton will exchange with deuterium and become completely invisible in the ¹H spectrum.[2]

  • Quadrupole Moment of Nitrogen: The adjacent ¹⁴N nucleus has a nuclear quadrupole moment (I=1). This provides an efficient relaxation pathway for the attached proton, which shortens its relaxation time (T1) and leads to a broader signal.[2]

Troubleshooting & Confirmation:

  • Use a Dry, Aprotic Solvent: Ensure you are using a high-purity, dry, aprotic deuterated solvent like DMSO-d₆, CDCl₃, or THF-d₈. DMSO-d₆ is often an excellent choice as the N-H proton can form a hydrogen bond with the sulfoxide oxygen, slowing down exchange and resulting in a sharper, more observable peak.

  • Low Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, often resulting in a significantly sharper N-H signal.

  • Concentration Effects: The rate of intermolecular exchange is concentration-dependent. Acquiring spectra at different concentrations may alter the peak width.

Question 3: I've synthesized a substituted pyrazole, but the NMR signals are confusing and seem to show multiple species or broadened peaks. What's happening?

Answer:

This is often indicative of pyrazole tautomerism. Unsymmetrically substituted pyrazoles can exist as two different tautomers in solution, where the N-H proton resides on one of the two nitrogen atoms. If the rate of interconversion between these tautomers is intermediate on the NMR timescale, you will observe broadened, averaged signals. If the exchange is slow, you will see two distinct sets of signals, one for each tautomer.

Definitive Analysis Workflow:

  • 2D NMR Spectroscopy: These experiments are essential for unambiguous assignment.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool here. It shows correlations between protons and carbons that are 2 or 3 bonds away. The N-H proton will show a correlation to the C3 and C5 carbons, helping to identify them and, by extension, the position of other substituents relative to the N-H group.[2]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between protons. For example, you can observe NOEs between the protons of a substituent and the adjacent ring protons, confirming its position and helping to distinguish tautomers.[3]

  • Low-Temperature NMR: As with the exchange problem, lowering the temperature can slow the tautomeric interconversion. This can "freeze out" the individual tautomers, causing the broad, averaged signals to resolve into two sharp, distinct sets of signals, allowing you to identify and quantify each species.[2]

Diagram: Workflow for Distinguishing Pyrazole Tautomers

Tautomer_Workflow start Ambiguous NMR Spectrum (Broad/Averaged Signals) low_temp_nmr Acquire Low-Temperature NMR Spectra start->low_temp_nmr signals_resolve Do Signals Resolve into Two Distinct Sets? low_temp_nmr->signals_resolve yes_resolve Yes: Tautomeric Equilibrium is Slow. Integrate to Determine Ratio. signals_resolve->yes_resolve Yes no_resolve No: Exchange Remains Too Fast. signals_resolve->no_resolve No run_2d_nmr Acquire 2D NMR (HMBC, NOESY) at Room Temp yes_resolve->run_2d_nmr Optional: Confirm Assignments no_resolve->run_2d_nmr assign_structure Use HMBC/NOESY Correlations to Assign Structure of Major Tautomer run_2d_nmr->assign_structure

Caption: A workflow for using variable temperature and 2D NMR to resolve pyrazole tautomers.

Frequently Asked Questions (FAQs)
What is the best initial analytical method to monitor a reaction with this compound?

For real-time or quasi-real-time reaction monitoring, UPLC/HPLC-UV is typically the most practical and robust choice. It provides quantitative data on the consumption of starting materials and the formation of products and byproducts. A rapid generic gradient method (e.g., 2-5 minutes) can often be developed to track reaction progress. Thin Layer Chromatography (TLC) is an excellent, low-cost complementary technique for quick qualitative checks at the bench. LC-MS is the gold standard, providing both separation and mass information simultaneously, which is invaluable for identifying unexpected intermediates or side products.

How can I confirm the regiochemistry of a substitution on the pyrazole ring?

This is a structural elucidation problem where NMR spectroscopy is indispensable. A combination of 1D ¹H, ¹³C, and 2D NMR experiments is required. The key experiment is HMBC , which reveals long-range (2-3 bond) C-H correlations. For example, to confirm if a new substituent is at the N1 or N2 position, you would look for HMBC correlations from the protons on the substituent to the C3 and C5 carbons of the pyrazole ring. The presence or absence of these correlations provides definitive proof of connectivity. NOESY experiments can provide powerful complementary data based on spatial proximity.[2][3]

What are the expected mass spectrometry fragmentation patterns for this compound?

In Electron Impact (EI) mass spectrometry, pyrazoles typically exhibit fragmentation patterns involving the loss of stable neutral molecules. Common fragmentation pathways for pyrazole derivatives include the loss of HCN, N₂, and radicals from substituents. For this compound, you might expect to see:

  • A strong molecular ion peak (M⁺).

  • Loss of a hydrogen radical ([M-H]⁺).

  • Loss of the hydroxymethyl group (·CH₂OH).

  • Cleavage of the pyrazole ring, leading to the loss of N₂ or HCN.[4]

In soft ionization techniques like Electrospray Ionization (ESI), you will primarily observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[5] Fragmentation (MS/MS) of the [M+H]⁺ ion would be required to elicit structural information.

Are there any specific sample preparation considerations for analyzing this compound?

Yes. Given its polarity, this compound is highly soluble in polar solvents like water, methanol, and DMSO.

  • For HPLC: Always dissolve and inject your sample in a solvent that is as close in composition to the initial mobile phase as possible to avoid peak distortion. If your sample is in a strong organic solvent like DMSO but your mobile phase starts at 95% water, you must dilute the sample significantly in the mobile phase before injection.

  • For NMR: Use high-purity deuterated solvents to minimize interfering signals, especially from water, which can obscure labile protons. As mentioned, dry DMSO-d₆ is often a good choice for observing N-H protons.[2]

  • General: Ensure all samples are filtered through a 0.22 or 0.45 µm syringe filter before HPLC injection to prevent particulates from clogging the system or column.[6]

References
  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). ResearchGate. Available at: [Link]

  • Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]

  • HPLC Troubleshooting Guide. Criver. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available at: [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. Available at: [Link]

  • 4-Methylpyrazole: A Controlled Study of Safety in Healthy Human Subjects After Single, Ascending Doses. PubMed. Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Available at: [Link]

  • Separation of Pyrazole, 4-chloro-3-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Stability of 4H-pyrazoles in physiological environments. ResearchGate. Available at: [Link]

  • Bioorthogonal 4H-pyrazole “click” reagents. DSpace@MIT. Available at: [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanol. PubChem. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. Available at: [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available at: [Link]

  • (1H-Pyrazol-3-yl)methanol. PubChem. Available at: [Link]

  • (1-methyl-1H-pyrazol-3-yl)methanol. PubChem. Available at: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

  • A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate. PubChem. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its synthetic accessibility and favorable drug-like properties have made it a cornerstone in the development of targeted therapies for a range of diseases, particularly cancer.[1] This guide provides a comparative analysis of three prominent FDA-approved pyrazole-based kinase inhibitors: Crizotinib, Ruxolitinib, and Erdafitinib. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery and development endeavors.

The Rise of Pyrazole in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has proven to be an exceptional pharmacophore for designing kinase inhibitors.[4] Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases contributes to the high potency and selectivity of many pyrazole-containing drugs.[5][6]

Comparative Analysis of Key Pyrazole-Based Kinase Inhibitors

This section provides a head-to-head comparison of Crizotinib, Ruxolitinib, and Erdafitinib, focusing on their target kinases, clinical indications, potency, and pharmacokinetic profiles.

Crizotinib: A Multi-Targeted ALK, ROS1, and MET Inhibitor

Crizotinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and MET receptor tyrosine kinases.[7][8][9] It is primarily indicated for the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[8][10]

Mechanism of Action: In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein (e.g., EML4-ALK) with constitutive kinase activity, driving uncontrolled cell proliferation and survival.[7][9] Crizotinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and downstream signaling through pathways such as PI3K/Akt and MAPK.[11][12]

Signaling Pathway Inhibition by Crizotinib:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Cell Survival, Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Proliferation, Differentiation Crizotinib Crizotinib Crizotinib->ALK Inhibition

Caption: Crizotinib inhibits the ALK fusion protein, blocking downstream signaling pathways.

Ruxolitinib: A JAK1/2 Inhibitor for Myeloproliferative Neoplasms

Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[1][13] It is approved for the treatment of myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK-STAT signaling.[13][14]

Mechanism of Action: The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune function.[6][15] In myeloproliferative neoplasms, mutations often lead to constitutive activation of JAK2, driving excessive blood cell production.[16] Ruxolitinib inhibits JAK1 and JAK2 by competing with ATP, thereby blocking the phosphorylation and activation of STAT proteins and subsequent gene transcription.[1][13][15]

Signaling Pathway Inhibition by Ruxolitinib:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Transcription Gene Transcription STAT_dimer->Transcription Cell Proliferation, Inflammation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Ruxolitinib inhibits JAK1/2, disrupting the JAK-STAT signaling pathway.

Erdafitinib: A Pan-FGFR Inhibitor for Urothelial Carcinoma

Erdafitinib is a potent, oral inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[2][5][17] It is indicated for the treatment of locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations.[16]

Mechanism of Action: FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][8][18] Genetic alterations in FGFRs can lead to their constitutive activation, promoting tumor growth.[5] Erdafitinib inhibits FGFR signaling by blocking the kinase activity of these receptors.[2][5]

Signaling Pathway Inhibition by Erdafitinib:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1-4 FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Cell Proliferation, Angiogenesis Akt Akt PI3K->Akt Akt->Transcription Cell Survival Erdafitinib Erdafitinib Erdafitinib->FGFR Inhibition

Caption: Erdafitinib inhibits FGFRs, blocking downstream signaling pathways.

Comparative Data Summary

The following tables summarize the key comparative data for Crizotinib, Ruxolitinib, and Erdafitinib.

Table 1: Potency (IC50) of Pyrazole-Based Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
CrizotinibALK~50[19]
c-MET-[20]
ROS1-[20]
RuxolitinibJAK13.3[2][7][16]
JAK22.8[2][7][16]
ErdafitinibFGFR11.2[5][21]
FGFR22.5[5][21]
FGFR33.0[5][21]
FGFR45.7[5][21]

Table 2: Comparative Pharmacokinetic Parameters

ParameterCrizotinibRuxolitinibErdafitinibReference(s)
Tmax (hours) 4.0~1.02-4[1][3][22]
Half-life (hours) 42~359-76.4[1][3][13]
Bioavailability (%) 43>95Not Determined[7][22]
Protein Binding (%) 9197>99[7][22][23]
Metabolism CYP3A4/5CYP3A4CYP2C9, CYP3A4[7][10][23]
Apparent Clearance (CL/F) (L/h) 60.1-64.5 (at steady state)17.7 (female), 22.1 (male)0.200[1][3][14]

Experimental Protocols for Evaluating Pyrazole-Based Kinase Inhibitors

To ensure the scientific integrity of your research, it is crucial to employ robust and validated experimental protocols. This section provides detailed, step-by-step methodologies for key assays used to characterize kinase inhibitors.

Experimental Workflow Overview

G Biochemical Biochemical Kinase Assay (Potency - IC50) CellViability Cell Viability Assay (Cellular Efficacy - GI50) Biochemical->CellViability PhosphoProtein Western Blot (Target Engagement) CellViability->PhosphoProtein Pharmacokinetics Pharmacokinetic Studies (ADME Properties) PhosphoProtein->Pharmacokinetics

Caption: A typical experimental workflow for evaluating kinase inhibitors.

Biochemical Kinase Assay (Luminescence-Based)

This assay determines the in vitro potency (IC50) of an inhibitor against a purified kinase. It measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor (e.g., Crizotinib) and DMSO (vehicle control)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A 10-point, 3-fold serial dilution is recommended.

  • Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO to the appropriate wells of the assay plate.

    • Add 2.5 µL of the kinase solution (diluted in kinase assay buffer) to each well.

    • Incubate for 10-30 minutes at room temperature to allow for inhibitor-kinase binding.

  • Kinase Reaction Initiation:

    • Add 5 µL of a 2X substrate/ATP mixture (prepared in kinase assay buffer) to each well to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[24]

Cell Viability Assay (MTT/MTS)

This assay measures the effect of an inhibitor on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line expressing the target kinase (e.g., H3122 cells for ALK)

  • Complete cell culture medium

  • Test inhibitor and DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear tissue culture plates

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor or DMSO for a specified period (e.g., 72 hours).

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[25][26] Then, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.[25][26]

    • For MTS assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[11][25]

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[11][25][26]

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for Phospho-Protein Analysis

This technique is used to assess the on-target activity of a kinase inhibitor by measuring the phosphorylation status of the target kinase or its downstream substrates.

Materials:

  • Cancer cell line expressing the target kinase

  • Test inhibitor and DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations and for different time points. Lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein to confirm equal protein loading.

Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the design of potent and selective kinase inhibitors. The comparative analysis of Crizotinib, Ruxolitinib, and Erdafitinib highlights the diverse range of kinases that can be effectively targeted using this versatile chemical entity. By understanding their distinct mechanisms of action and employing the robust experimental protocols detailed in this guide, researchers can confidently advance their kinase inhibitor discovery programs and contribute to the development of next-generation targeted therapies.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available from: [Link]

  • BALVERSA™ (erdafitinib) HCP. Mechanism of Action. Available from: [Link]

  • Jakafi® (ruxolitinib). Mechanism of action. Available from: [Link]

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. Available from: [Link]

  • Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. Minicule. Available from: [Link]

  • Erdafitinib Monograph for Professionals. Drugs.com. Available from: [Link]

  • Ruxolitinib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link]

  • Crizotinib: A comprehensive review. PMC. Available from: [Link]

  • What is the mechanism of Erdafitinib?. Patsnap Synapse. Available from: [Link]

  • What is the mechanism of Crizotinib?. Patsnap Synapse. Available from: [Link]

  • What is the mechanism of Ruxolitinib Phosphate?. Patsnap Synapse. Available from: [Link]

  • Pharmacokinetics (PK) of the pan-FGFR inhibitor erdafitinib in urothelial carcinoma. ResearchGate. Available from: [Link]

  • BALVERSA - Mechanism of Action. J&J Medical Connect. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. ResearchGate. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI. National Center for Biotechnology Information. Available from: [Link]

  • In vitro kinase assay. Protocols.io. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available from: [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]

  • Prediction of trough concentration and ALK occupancy in plasma and cerebrospinal fluid using physiologically based pharmacokinetic modeling of crizotinib, alectinib, and lorlatinib. Frontiers. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available from: [Link]

  • In vitro kinase assay | Protocols.io. Protocols.io. Available from: [Link]

  • The pharmacokinetic parameters of crizotinib and 2-keto crizotinib in rats (n = 5, mean ± SD). ResearchGate. Available from: [Link]

  • 202192Orig1s000. accessdata.fda.gov. Available from: [Link]

  • (a) Represented FDA-approved drugs containing a pyrazole nucleus. (b).... ResearchGate. Available from: [Link]

  • Clinical Implications of the Pharmacokinetics of Crizotinib in Populations of Patients with Non-Small Cell Lung Cancer. PubMed. Available from: [Link]

  • Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation. National Institutes of Health. Available from: [Link]

  • Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces. PMC. Available from: [Link]

  • A Network Map of FGF-1/FGFR Signaling System. PMC. Available from: [Link]

  • Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. PMC. Available from: [Link]

  • Dose-escalation trial of the ALK, MET & ROS1 inhibitor, crizotinib, in patients with advanced cancer. PubMed. Available from: [Link]

  • Therapy Detail - CKB CORE. Genomenon. Available from: [Link]

  • ASCO GU 2018: Erdafitinib, (FGFR) a Pan-fibroblast Growth Factor Receptor Inhibitor, in Patients with Metastatic or Unresectable Urothelial Carcinoma and FGFR Alterations. UroToday. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of (4-Methyl-1H-pyrazol-3-yl)methanol Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][3][4] The (4-Methyl-1H-pyrazol-3-yl)methanol core represents a versatile and promising scaffold for the development of novel therapeutic agents. Its structure allows for strategic modifications at multiple positions, enabling the fine-tuning of pharmacological properties to target specific biological pathways implicated in cancer.

This guide provides a comparative overview of the in vitro evaluation of hypothetical derivatives of this compound. We will explore how subtle chemical modifications can influence cytotoxic and target-specific activities, detail the gold-standard experimental protocols used for their evaluation, and explain the scientific rationale behind these methodologies. Our focus is to equip researchers with the knowledge to design and interpret in vitro studies for this promising class of compounds.

Comparative In Vitro Performance of Pyrazole Derivatives

The therapeutic potential of a this compound derivative is profoundly influenced by the nature of the substituents appended to its core structure. To illustrate this, we will compare three hypothetical derivatives (PZ-M-01, PZ-M-02, and PZ-M-03) where modifications are made at the methanol hydroxyl group and the N1 position of the pyrazole ring. The goal is to understand how these changes impact their anticancer efficacy against various human cancer cell lines and their inhibitory activity against specific protein kinases, which are common targets for pyrazole-based inhibitors.[5][6][7]

The data presented below is representative of typical findings in the field and is intended to guide structure-activity relationship (SAR) studies. The primary endpoints for comparison are the half-maximal inhibitory concentration (IC50) values obtained from cell viability and kinase inhibition assays.

Data Summary: Cytotoxicity and Kinase Inhibition
DerivativeStructural ModificationTarget Cell LineCell Viability IC50 (µM) [MTT Assay]Target KinaseKinase Inhibition IC50 (nM)
PZ-M-01 Parent Scaffold: this compoundMCF-7 (Breast)> 50CDK2> 1000
A549 (Lung)> 50EGFR> 1000
HCT-116 (Colon)> 50JAK2> 1000
PZ-M-02 -OH converted to -O-(4-chlorophenyl) ether; N1-HMCF-7 (Breast)1.88[8]CDK2980[8]
A549 (Lung)5.17[9]EGFR24[9]
HCT-116 (Colon)9.5JAK2850
PZ-M-03 -OH converted to -O-(4-chlorophenyl) ether; N1-phenylMCF-7 (Breast)0.46CDK296[10]
A549 (Lung)1.53[9]EGFR15
HCT-116 (Colon)3.81[10]JAK23.5[6]
Analysis of Structure-Activity Relationships (SAR)

The parent scaffold, PZ-M-01 , shows negligible cytotoxic activity, which is a common baseline for small heterocyclic cores. This highlights the necessity of functionalization to impart biological activity.

PZ-M-02 demonstrates a significant leap in potency. The conversion of the methanol's hydroxyl group to a 4-chlorophenyl ether introduces a larger, lipophilic moiety. This modification is a well-established strategy in kinase inhibitor design to enhance binding within the often hydrophobic ATP-binding pocket of kinases like EGFR and CDK2.[8][9] The chlorine atom can form halogen bonds or occupy specific pockets, further improving affinity. The potent activity against the A549 lung cancer cell line (IC50 = 5.17 µM) correlates well with its strong inhibition of EGFR (IC50 = 24 nM), a key driver in this cancer type.[9]

PZ-M-03 builds upon the modifications of PZ-M-02 by adding a phenyl group at the N1 position of the pyrazole ring. This substitution dramatically enhances its activity across the board. The N1-phenyl group can engage in additional hydrophobic or π-stacking interactions within the target's active site. This is reflected in the sub-micromolar cytotoxicity against MCF-7 cells and the potent, single-digit nanomolar inhibition of JAK2 kinase (IC50 = 3.5 nM).[6] Such potent, target-specific inhibition often translates to superior cellular efficacy and makes PZ-M-03 a promising lead candidate for further development.[6][10]

Core Experimental Protocols: A Self-Validating System

The trustworthiness of in vitro data hinges on robust and well-validated experimental protocols. Below are detailed methodologies for the key assays used to evaluate these pyrazole derivatives.

Cell Viability Assessment: MTT and XTT Assays

The initial screening of potential anticancer compounds invariably involves assessing their effect on cell viability and proliferation. The MTT and XTT assays are foundational colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[11]

Causality Behind Choice: The principle rests on the activity of mitochondrial dehydrogenases in living, metabolically active cells.[11][12] These enzymes reduce a tetrazolium salt to a colored formazan product.[13] The amount of color produced is directly proportional to the number of viable cells.[11] The XTT assay is often preferred for high-throughput screening as its formazan product is water-soluble, eliminating the need for a separate solubilization step required in the MTT assay.[11]

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed Cells (e.g., 1x10⁴ cells/well in a 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) to allow attachment A->B C 3. Treat Cells (Add serially diluted pyrazole derivatives) B->C D 4. Incubate (Desired exposure time, e.g., 48h or 72h) C->D E 5. Add MTT Reagent (Final concentration ~0.5 mg/mL) D->E F 6. Incubate (2-4h, 37°C) for formazan crystal formation E->F G 7. Solubilize Crystals (Add 100 µL of DMSO or other solvent) F->G H 8. Read Absorbance (570 nm using a microplate reader) G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed MTT Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium) and incubate for 24 hours to ensure cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds. Include vehicle-only controls (e.g., <0.5% DMSO).[11]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO, or an SDS-HCl solution) to each well to dissolve the crystals.[13] Mix thoroughly by gentle shaking for 15 minutes.[11]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Detection: Caspase-3/7 and Annexin V Assays

To determine if cell death occurs via apoptosis, a programmed and controlled mechanism, specific markers are measured. The activation of "executioner" caspases like caspase-3 and -7 is a hallmark of apoptosis.[14] Another early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which can be detected by the binding of fluorescently labeled Annexin V.[14][15]

Causality Behind Choice: Measuring these distinct events provides a multi-faceted confirmation of apoptosis.[16] Caspase activity assays directly measure the function of key enzymes in the apoptotic cascade, while Annexin V staining identifies a critical change in cell membrane architecture that signals for phagocytosis.[14][15]

Logical Relationship: Apoptosis Markers

Apoptosis_Markers cluster_cell Apoptotic Cell cluster_detection Detection Method Apoptotic_Stimulus Apoptotic Stimulus (e.g., PZ-M-03) Caspase_Activation Caspase-3/7 Activation (Executioner Phase) Apoptotic_Stimulus->Caspase_Activation PS_Flipping Phosphatidylserine (PS) Translocation Apoptotic_Stimulus->PS_Flipping Cell_Death Cell Death Caspase_Activation->Cell_Death Caspase_Assay Fluorogenic DEVD Substrate (Cleaved to produce fluorescence) Caspase_Activation->Caspase_Assay detected by PS_Flipping->Cell_Death AnnexinV_Assay Fluorescent Annexin V (Binds to exposed PS) PS_Flipping->AnnexinV_Assay detected by

Caption: Detection of key early (PS translocation) and executioner (Caspase-3/7) events in apoptosis.

General Protocol for Caspase-3/7 Activity Assay (Plate-Based):

  • Cell Culture and Treatment: Seed and treat cells in a 96-well, opaque-walled plate as described for the viability assay. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or similar) according to the manufacturer's instructions. This reagent typically contains a luminogenic caspase-3/7 substrate (e.g., containing the DEVD sequence) in a buffer optimized for caspase activity.[15]

  • Cell Lysis and Substrate Cleavage: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. This lyses the cells and initiates the cleavage of the substrate by active caspase-3/7.

  • Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Luminescence is proportional to the amount of active caspase-3/7. Normalize the results to the vehicle control.

Target-Specific Evaluation: In Vitro Kinase Inhibition Assay

To confirm that a compound's cytotoxic effect is mediated by the inhibition of a specific kinase, a direct enzymatic assay is required. These cell-free assays measure the ability of a compound to block the phosphorylation of a substrate by the target kinase.

Causality Behind Choice: A direct kinase inhibition assay isolates the interaction between the compound and the enzyme, removing the complexities of cellular uptake, metabolism, and off-target effects.[17] This is crucial for confirming the mechanism of action and for optimizing inhibitor potency and selectivity. The ADP-Glo™ assay is a common method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17]

General Workflow: Kinase Inhibition Screening

Kinase_Workflow A 1. Prepare Reaction Mix (Kinase, Substrate, ATP, Buffer) B 2. Add Test Compound (Serially diluted PZ derivatives) A->B C 3. Initiate Kinase Reaction (Incubate at 30°C) B->C D 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Convert ADP to ATP (Add Kinase Detection Reagent) D->E F 6. Generate Luminescent Signal (Luciferase/Luciferin reaction) E->F G 7. Read Luminescence (Plate-reading luminometer) F->G

Caption: General workflow for an in vitro kinase assay using the ADP-Glo™ system.

Abbreviated Protocol for ADP-Glo™ Kinase Assay:

  • Kinase Reaction: In a 384-well plate, combine the target kinase (e.g., JAK2), its specific substrate, and ATP in a reaction buffer. Add the test compound (e.g., PZ-M-03) at various concentrations.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for phosphorylation.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP acts as a substrate for luciferase, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence, which is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: A lower signal in the presence of the compound indicates inhibition of the kinase. Calculate IC50 values by plotting the percent inhibition against the compound concentration.

Conclusion

The in vitro evaluation of this compound derivatives requires a systematic and multi-faceted approach. As demonstrated by our comparative analysis of hypothetical derivatives, strategic chemical modifications can transform a biologically inert scaffold into a potent and selective anticancer agent. The combination of broad cytotoxicity screening using assays like MTT, followed by mechanistic studies to confirm apoptosis and direct enzymatic assays to verify target engagement, forms a robust workflow for identifying and optimizing promising lead compounds. The protocols and rationale detailed in this guide provide a framework for researchers to conduct these evaluations with scientific integrity, ultimately advancing the development of novel pyrazole-based therapeutics.

References

  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT - Benchchem. BenchChem.
  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety - ACS Publications. ACS Publications.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. MDPI.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Unknown Source.
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. Indian Academy of Sciences.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. National Institutes of Health.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem. BenchChem.
  • Apoptosis Protocols | Thermo Fisher Scientific - RU. Thermo Fisher Scientific.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. MDPI.
  • Protocol for Cell Viability Assays - BroadPharm. BroadPharm.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. National Institutes of Health.
  • Protocol IncuCyte® Apoptosis Assay - UiB. University of Bergen.
  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. ACS Publications.
  • Introduction to XTT assays for cell-viability assessment - Abcam. Abcam.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications. ACS Publications.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. National Institutes of Health.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. National Institutes of Health.
  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. National Institutes of Health.
  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol - Creative Diagnostics. Creative Diagnostics.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. National Institutes of Health.
  • Incucyte® Apoptosis Assays for Live-Cell Analysis - Sartorius. Sartorius.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. Royal Society of Chemistry.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. MDPI.
  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. National Institutes of Health.
  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed. National Institutes of Health.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. SpringerLink.
  • Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl) - Semantic Scholar. Semantic Scholar.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - ResearchGate. ResearchGate.

Sources

Comparative Guide to Structure-Activity Relationships of (4-Methyl-1H-pyrazol-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of features: it can act as both a hydrogen bond donor and acceptor, and its various positions are amenable to substitution, allowing for precise tuning of steric, electronic, and pharmacokinetic properties.[2] This versatility has led to the development of pyrazole-based drugs for a wide range of diseases, including cancer and inflammatory conditions.[3][4]

This guide focuses on the structure-activity relationship (SAR) of a specific, highly adaptable pyrazole scaffold: (4-Methyl-1H-pyrazol-3-yl)methanol and its analogs. We will dissect how targeted chemical modifications to this core structure influence its interaction with various biological targets, primarily protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology.[3] By synthesizing data from numerous studies, this guide provides a comparative analysis of analog performance, offering field-proven insights for researchers and professionals in drug development.

The Core Scaffold: A Platform for Targeted Modifications

The this compound core serves as an excellent starting point for generating diverse chemical libraries. Its key structural features offer multiple vectors for chemical modification, each playing a distinct role in target engagement.

Caption: Key modification points on the pyrazole scaffold.

  • N1-Position: The pyrrole-like nitrogen can act as a crucial hydrogen bond donor. Substitution at this position can modulate lipophilicity and block this interaction, which can be beneficial or detrimental depending on the target's binding pocket.

  • C3-Methanol Group: The hydroxyl group is a potent hydrogen bond donor and acceptor. This group can be modified into ethers, esters, or, more significantly, amides, to explore different interactions and vector orientations.[5]

  • C4-Methyl Group: This group often occupies a small hydrophobic pocket. Altering its size (e.g., to H, cyclopropyl, or cyclobutyl) can probe the limits of this pocket and impact binding affinity.[3]

  • C5-Position: This position is frequently substituted with aryl or heteroaryl rings. These appended rings can form π-π stacking interactions, access deeper pockets, and serve as platforms for further substitutions to enhance potency and selectivity.[2]

Comparative SAR Analysis: Pyrazole Analogs as Kinase Inhibitors

Kinases are one of the most successfully targeted enzyme families in drug discovery. Pyrazole-containing compounds have emerged as potent inhibitors for various kinases, including c-Jun N-terminal kinase (JNK), Aurora kinases, and Janus kinases (JAKs).[3][5] The following sections compare how modifications at each key position of the pyrazole scaffold affect inhibitory activity against these targets.

Impact of N1-Position Substitution

The N1 position of the pyrazole ring is critical for establishing interactions with the hinge region of many kinases. While often unsubstituted to preserve its hydrogen-bonding capability, strategic substitution can enhance selectivity or other drug-like properties.

  • Observation: In a study of meprin α and β inhibitors, substitution on the N1 nitrogen with lipophilic groups like methyl or phenyl resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted analog.[6]

  • Causality: This suggests the N-H moiety is a critical hydrogen bond donor for interacting with the target protein's backbone. Capping this group removes a key binding interaction, thus reducing potency. However, in other contexts, N1-alkylation is a common strategy to block metabolism or modulate physical properties.

The C3-Methanol Group and its Bioisosteres

The C3-methanol group is a versatile handle for modification. Its conversion to an amide has proven to be a particularly effective strategy for enhancing kinase inhibitory activity.

  • Observation: A series of pyrazole derivatives bearing an amide group at the C3 position exhibited potent JNK-1 inhibitory activity, with several analogs showing IC50 values below 10 μM.[5]

  • Causality: The conversion of the methanol to a carboxamide introduces an additional hydrogen bond donor (the N-H of the amide) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for more extensive and directionally specific interactions within the ATP-binding site of the kinase, often leading to a significant increase in potency.

Probing Hydrophobic Pockets at the C4-Position

The small methyl group at C4 typically interacts with a hydrophobic region of the binding site. Exploring the size and shape of this pocket by varying the C4 substituent can yield significant gains in potency.

  • Observation: In the development of pyrazole-based CDK inhibitors, SAR studies revealed that a cyclobutyl group at the C4-position was more optimal for activity than hydrogen, methyl, isopropyl, or even other cyclic groups like cyclopropyl and cyclopentyl.[3]

  • Causality: This finding indicates the presence of a well-defined hydrophobic pocket that perfectly accommodates the size and conformation of the cyclobutyl ring. Smaller or larger groups lead to suboptimal van der Waals contacts or steric clashes, respectively, thereby reducing binding affinity.

C5-Aryl Substitutions for Potency and Selectivity

Substitution at the C5 position, typically with an aromatic ring, is a powerful strategy to enhance potency through additional hydrophobic and π-π stacking interactions.

  • Observation: For a series of Aurora A kinase inhibitors, a nitro group on the C5-phenyl ring was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents.[3]

  • Causality: The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially enhancing binding interactions. Furthermore, the nitro group itself can act as a hydrogen bond acceptor. Substituents on this aryl ring can be fine-tuned to achieve selectivity between different kinases, which often have subtle differences in the regions surrounding the ATP-binding site.

Summary of Kinase SAR Data

The table below summarizes the structure-activity relationships for pyrazole-based analogs against various kinase targets, compiled from multiple studies.

Modification Site Modification Target Kinase Effect on Activity (IC50) Rationale / Key Interaction Reference
N1-Position H → Methyl, PhenylMeprinsDecreaseLoss of critical N-H hydrogen bond donation.[6]
C3-Position Methanol → AmideJNK-1IncreaseIntroduction of additional H-bond donor/acceptor groups.[5]
C4-Position Methyl → CyclobutylCDKsIncreaseOptimal fit in a specific hydrophobic pocket.[3]
C5-Aryl Ring Phenyl → 4-NitrophenylAurora AIncreaseFavorable electronic properties and potential H-bonding.[3]
C5-Aryl Ring Phenyl → BiphenylCDKsIncreaseEnhanced hydrophobic interactions and better fit.[3]

Visualizing Key SAR Principles for Kinase Inhibition

The following diagram illustrates the general trends observed in the SAR of this compound analogs as kinase inhibitors.

SAR_Trends cluster_core Pyrazole Core cluster_mods Structural Modifications Core This compound Scaffold N1 N1-Position Unsubstituted (N-H) Core->N1 Increases Potency (H-bond donor) C3 C3-Position Amide > Methanol Core->C3 Increases Potency C4 C4-Position Cyclobutyl > Methyl Core->C4 Increases Potency C5 C5-Position Aryl with EWG/Biphenyl Core->C5 Increases Potency N1_neg N1-Position Alkylation/Arylation Core->N1_neg Decreases Potency

Caption: General SAR trends for pyrazole-based kinase inhibitors.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, robust and well-validated experimental protocols are essential. Below is a representative protocol for a generic in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower ATP levels indicate higher kinase activity. The addition of an effective inhibitor will result in less ATP being consumed.

Materials:

  • Kinase of interest (e.g., JNK-1, Aurora A)

  • Kinase-specific substrate peptide

  • Test compounds (analogs) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution (concentration at or near the Km for the specific kinase)

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include control wells with DMSO only (for 0% and 100% inhibition controls).

  • Kinase Reaction Setup:

    • Prepare a kinase/substrate master mix in kinase buffer.

    • Add 5 µL of the kinase/substrate mix to each well containing the test compounds.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compound binding to the kinase.

  • Initiation of Reaction:

    • Prepare an ATP solution in kinase buffer.

    • Add 5 µL of the ATP solution to all wells to start the kinase reaction. For 100% inhibition controls, add buffer without ATP.

    • Incubate the plate for 1 hour at room temperature.

  • Termination and Signal Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.

Workflow Visualization

Kinase_Assay_Workflow start Start plate 1. Compound Plating (Serial dilutions in 384-well plate) start->plate add_kinase 2. Add Kinase/Substrate Mix plate->add_kinase pre_incubate 3. Pre-incubation (15 min) add_kinase->pre_incubate add_atp 4. Add ATP to Initiate Reaction pre_incubate->add_atp incubate 5. Incubate (60 min) add_atp->incubate stop_reagent 6. Add Stop Reagent (e.g., ADP-Glo™) incubate->stop_reagent detect_reagent 7. Add Detection Reagent stop_reagent->detect_reagent read 8. Read Luminescence detect_reagent->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for a luminescent kinase inhibition assay.

Conclusion and Future Outlook

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective modulators of various biological targets, especially protein kinases. The structure-activity relationship studies consistently highlight several key principles:

  • The unsubstituted N1-position is often crucial for maintaining a hydrogen bond donor interaction.

  • Bioisosteric replacement of the C3-methanol with an amide group is a highly effective strategy for enhancing potency.

  • The C4- and C5-positions offer rich opportunities for tuning potency and selectivity by tailoring substituents to fit specific hydrophobic pockets and form additional interactions.

Future research will likely focus on applying these established SAR principles to new biological targets and leveraging advanced computational modeling to predict optimal substitutions.[7] The continued exploration of this versatile pyrazole scaffold promises to yield novel therapeutic agents with improved efficacy and safety profiles for treating a multitude of human diseases.

References

  • Doma, A., Kulkarni, R., Palakodety, R., Sastry, G.N., Sridhara, J., & Garlapati, A. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: Synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6209-6219. [Link]

  • Li, X., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4966. [Link]

  • Farghaly, H. G., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry. [Link]

  • Singh, T., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(16), 4785. [Link]

  • Faria, J. V., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Biomolecules, 11(7), 957. [Link]

  • Lee, H., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Bulletin of the Korean Chemical Society, 37(10), 1649-1655. [Link]

  • Khan, I., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Tropical Journal of Natural Product Research, 7(8), 3698-3704. [Link]

  • Ilies, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 14(1), 1-16. [Link]

  • Zhang, X., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. RSC Advances, 9(29), 16465-16477. [Link]

  • Jautze, V., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 332-345. [Link]

  • Warnier, M., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry, 218, 113386. [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 772-811. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-796. [Link]

  • Fushimi, N., et al. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598-6612. [Link]

  • El-gohary, N. S., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Heliyon, 9(6), e17109. [Link]

  • Shonberg, J., et al. (2023). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. RSC Medicinal Chemistry, 14(6), 1111-1125. [Link]

  • Arbačiauskienė, E., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure-activity relationships. RSC Advances, 13(12), 7897-7912. [Link]

  • Barden, D. T., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters, 20(10), 3076-3079. [Link]

Sources

The Art of Selectivity: A Comparative Guide to Kinase Inhibitors Derived from (4-Methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase drug discovery, the pyrazole scaffold stands as a privileged structure, a foundational blueprint for a multitude of potent and selective inhibitors.[1][2] Specifically, derivatives of (4-Methyl-1H-pyrazol-3-yl)methanol have emerged as a promising starting point for crafting molecules that can precisely target kinases implicated in a vast array of diseases, most notably cancer.[3] However, the journey from a promising scaffold to a clinically effective drug is paved with the challenge of achieving exquisite selectivity. A kinase inhibitor's ability to discriminate between its intended target and the hundreds of other kinases within the human kinome is paramount to minimizing off-target effects and ensuring a favorable therapeutic window.[4]

This guide provides an in-depth, comparative analysis of the selectivity profiles of kinase inhibitors derived from or related to the this compound core. We will dissect the structure-activity relationships that govern their selectivity and delve into the state-of-the-art experimental methodologies used to profile these interactions. Our focus is not merely on presenting data but on illuminating the scientific rationale behind the experimental choices, empowering you to design and interpret your own kinase inhibitor discovery campaigns with greater confidence and precision.

The Pyrazole Core: A Versatile Anchor for Kinase Inhibition

The pyrazole ring system offers a unique combination of features that make it an ideal anchor for engaging the ATP-binding site of kinases. Its aromatic nature allows for favorable pi-stacking interactions, while the strategically positioned nitrogen atoms can act as both hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase domain.[3][5] The inherent versatility of the pyrazole scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency and, crucially, selectivity.[6][7]

Small modifications to the pyrazole ring or its substituents can have profound effects on the inhibitor's selectivity profile. For instance, the introduction of a methyl ester can dramatically reduce the number of off-target hits while maintaining high potency for the intended target.[6] This highlights the delicate interplay between chemical structure and biological activity, a central theme we will explore throughout this guide.

I. Methodologies for Unmasking Selectivity: A Comparative Overview

To truly understand the character of a kinase inhibitor, we must employ a suite of sophisticated profiling technologies. Each method offers a unique lens through which to view the complex interactions between a small molecule and the kinome. The choice of methodology is not arbitrary; it is dictated by the specific questions being asked, from broad, initial screens to deep, quantitative characterization of on- and off-target binding. Here, we compare three of the most powerful and widely adopted platforms: KINOMEscan, NanoBRET, and KiNativ.

KINOMEscan®: A Global View of Kinase Binding Affinity

The KINOMEscan platform provides a broad, unbiased assessment of a compound's binding affinity against a large panel of purified, recombinant kinases.[8] This technology operates on the principle of a competitive binding assay, where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is then quantified, providing a measure of the test compound's affinity.

Causality Behind the Choice: KINOMEscan is an invaluable tool in the early stages of drug discovery for several reasons. It provides a comprehensive, kinome-wide view of a compound's binding profile, allowing for the early identification of both on-target and potential off-target liabilities.[6] Because the assay is performed in a cell-free system with purified components, it measures direct binding affinity (dissociation constant, Kd), independent of cellular factors such as membrane permeability and intracellular ATP concentrations. This provides a "clean" assessment of a compound's intrinsic binding properties.

Experimental Workflow: KINOMEscan Profiling

cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_detection Quantification cluster_analysis Data Analysis Test_Compound Test Compound (e.g., Pyrazole Derivative) Incubation Incubation of Kinase, Test Compound, and Immobilized Ligand Test_Compound->Incubation Kinase_Panel Panel of Purified Kinases (Immobilized Ligand) Kinase_Panel->Incubation Washing Wash to Remove Unbound Components Incubation->Washing Elution Elution of Bound Kinase Washing->Elution qPCR Quantification of Kinase via qPCR Elution->qPCR Kd_Calculation Calculation of Kd Values (Binding Affinity) qPCR->Kd_Calculation Selectivity_Profile Generation of Selectivity Profile Kd_Calculation->Selectivity_Profile

Caption: KINOMEscan Experimental Workflow.

NanoBRET™: Quantifying Target Engagement in Live Cells

While cell-free assays provide valuable information about intrinsic binding affinity, they do not fully recapitulate the complex environment of a living cell. The NanoBRET (Bioluminescence Resonance Energy Transfer) Target Engagement assay bridges this gap by enabling the direct measurement of compound binding to a specific kinase target within intact, living cells.[9][10][11] The assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that enters the cell and engages the target will displace the tracer, leading to a decrease in the BRET signal.[12][13]

Causality Behind the Choice: The primary advantage of NanoBRET is its ability to provide a quantitative measure of target engagement in a physiologically relevant context.[14] This allows researchers to assess not only if a compound binds to its target in cells but also its apparent affinity in the presence of endogenous ATP and other cellular components. This is a critical step in validating that a compound has the desired cellular activity and can inform dose-selection for further in vivo studies.

Experimental Protocol: NanoBRET Kinase Selectivity Profiling

Materials:

  • HEK293 cells

  • NanoBRET® K192 Kinase Vector Panel (containing 192 kinase-NanoLuc® fusion vectors)[9]

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® TE Intracellular Kinase Assay reagents (including NanoBRET® Tracer K-10 and Nano-Glo® Substrate)[10]

  • Test compound (serially diluted)

  • White, 384-well assay plates

Procedure:

  • Cell Plating and Transfection:

    • Seed HEK293 cells in 384-well plates at a density of 2 x 10^4 cells per well in 20 µL of DMEM with 10% FBS.

    • For each well, prepare a transfection mix containing the appropriate kinase-NanoLuc® fusion vector from the K192 panel and a transfection carrier DNA in Opti-MEM®.

    • Add the transfection reagent to the DNA mixture, incubate for 10-20 minutes at room temperature, and then add 5 µL of the final transfection mix to the cells.

    • Incubate the plates for 20-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Add 5 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 2 hours at 37°C in a humidified 5% CO2 incubator.

  • Tracer and Substrate Addition:

    • Prepare a detection reagent master mix containing the NanoBRET® Tracer K-10 and Nano-Glo® Substrate in Opti-MEM®. The tracer concentration will vary for different kinases as specified in the K192 system protocol.[12]

    • Add 10 µL of the detection reagent to each well.

  • Data Acquisition:

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).

    • Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.

  • Data Analysis:

    • Plot the NanoBRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of tracer binding.

KiNativ™: Profiling Inhibitor Interactions with Native Kinases

The KiNativ™ platform offers a unique approach by profiling inhibitor binding to endogenous kinases in their native cellular environment.[2] This chemoproteomic strategy utilizes an ATP-biotin probe that covalently labels a conserved lysine residue in the active site of ATP-binding proteins, including kinases.[15] By pre-incubating cell lysates with a test inhibitor, one can measure the degree to which the inhibitor prevents the labeling of specific kinases by the probe. The biotinylated peptides are then enriched and quantified by mass spectrometry.

Causality Behind the Choice: KiNativ provides a powerful method for understanding how an inhibitor interacts with the native, endogenously expressed kinome. This is particularly important because recombinant kinases used in many screening platforms may not fully recapitulate the post-translational modifications, subcellular localization, or protein-protein interactions of their native counterparts. By assessing target engagement in a complex biological matrix, KiNativ can reveal context-dependent differences in inhibitor selectivity and provide a more accurate prediction of a compound's cellular efficacy.[2]

Experimental Workflow: KiNativ Kinase Profiling

cluster_prep Sample Preparation cluster_labeling Competitive Labeling cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis Cell_Lysate Cell Lysate (Containing Native Kinases) Incubation Incubate Lysate with Inhibitor Cell_Lysate->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Probe_Addition Add ATP-Biotin Probe Incubation->Probe_Addition Digestion Tryptic Digestion Probe_Addition->Digestion Enrichment Streptavidin Enrichment of Biotinylated Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Quantification Quantification of Labeled Peptides LC_MS->Quantification Selectivity_Profile Generation of Inhibitor Selectivity Profile Quantification->Selectivity_Profile

Caption: KiNativ Experimental Workflow.

II. Comparative Selectivity Profiles of Pyrazole-Based Kinase Inhibitors

The true measure of a kinase inhibitor's utility lies in its selectivity profile. A highly selective inhibitor is a precision tool, allowing for the dissection of specific signaling pathways with minimal confounding off-target effects. Conversely, a more promiscuous inhibitor may have therapeutic applications where targeting multiple nodes in a disease network is advantageous. Here, we present a comparative analysis of the selectivity of several pyrazole-based kinase inhibitors, drawing upon data from large-scale profiling studies.

Table 1: Comparative Selectivity of Pyrazole-Based Kinase Inhibitors

Inhibitor (Scaffold)Primary Target(s)Profiling MethodNumber of Kinases ProfiledSelectivity Score (S10 @ 1µM)*Key Off-Targets (>90% Inhibition)Reference
Compound 1 (N-(1H-pyrazol-3-yl) pyrimidin-4-amine)PromiscuousKINOMEscan359>0.9337 kinases inhibited[6]
Tozasertib (N-(1H-pyrazol-3-yl) pyrimidin-4-amine)Aurora KinasesKINOMEscan~400~0.05Aurora A, Aurora B, ABL1, LCK, SRC[16]
Compound 43d (3-Amino-1H-pyrazole derivative)CDK16DSF & NanoBRET~100Low (2 kinases with ΔTm >5°C)PCTAIRE and PFTAIRE family kinases[6]
Compound 8 (4-(Pyrazol-3-yl)-pyrimidine)JNK3Biochemical AssayN/ASelective vs. p38Not specified[7]

*Selectivity Score (S10 @ 1µM) is the fraction of kinases inhibited by more than 90% at a 1µM concentration.

Analysis of Selectivity Data:

The data presented in Table 1 clearly illustrates the profound impact of chemical modifications on the selectivity of pyrazole-based inhibitors. Compound 1 , a simple N-(1H-pyrazol-3-yl)pyrimidin-4-amine, is highly promiscuous, inhibiting a vast majority of the kinases it was tested against.[6] This compound serves as an excellent starting point for medicinal chemistry efforts aimed at improving selectivity.

In contrast, Tozasertib , which shares a similar core structure but features additional substitutions, demonstrates significantly improved selectivity for Aurora kinases.[16] This highlights how the exploration of chemical space around the pyrazole core can effectively "tune" the inhibitor's selectivity profile.

Compound 43d represents a remarkable example of successful selectivity optimization.[6] Through rational design, a promiscuous scaffold was transformed into a highly selective inhibitor of CDK16 and its close family members. This was achieved by introducing specific substitutions on the pyrazole ring that disfavored binding to a wide range of other kinases.

Finally, Compound 8 , a 4-(pyrazol-3-yl)-pyrimidine, was found to be a potent inhibitor of JNK3 with high selectivity against the closely related p38 kinase.[7] This demonstrates that even within the same kinase family, subtle structural changes can lead to significant differences in binding affinity.

III. Structure-Activity Relationships (SAR) and the Rational Design of Selective Inhibitors

The comparative data presented above underscores a fundamental principle in kinase inhibitor design: the structure-activity relationship (SAR). By systematically modifying the chemical structure of a lead compound and assessing the impact on its biological activity, medicinal chemists can rationally design more potent and selective inhibitors.

For pyrazole-based inhibitors, several key structural features have been shown to influence selectivity:

  • Substituents on the Pyrazole Ring: As demonstrated with Compound 43d, the nature of the substituent at the N1 and C5 positions of the pyrazole ring can dramatically impact kinome-wide selectivity.[6] Bulky or charged groups can create steric clashes or unfavorable electrostatic interactions with off-target kinases, thereby enhancing selectivity for the desired target.

  • The Linker Region: The moiety connecting the pyrazole core to other parts of the inhibitor plays a crucial role in orienting the molecule within the ATP-binding pocket. The length, rigidity, and chemical nature of this linker can be optimized to maximize interactions with the target kinase while minimizing binding to others.

  • The "Solvent-Exposed" Region: The portion of the inhibitor that extends out of the ATP-binding pocket and interacts with the solvent-exposed surface of the kinase offers a prime opportunity for introducing selectivity-enhancing modifications. These modifications can exploit differences in the surface topology of different kinases to achieve highly specific interactions.

IV. Conclusion: Navigating the Path to Selective Kinase Inhibition

The journey from a promising chemical scaffold like this compound to a highly selective kinase inhibitor is a testament to the power of iterative design, synthesis, and biological evaluation. The pyrazole core provides a robust and versatile starting point, but it is the careful and rational decoration of this scaffold that ultimately dictates the inhibitor's selectivity profile.

By leveraging a combination of powerful profiling technologies such as KINOMEscan, NanoBRET, and KiNativ, researchers can gain a comprehensive understanding of how their compounds interact with the kinome, both in vitro and in the complex environment of a living cell. This multi-faceted approach, grounded in a deep understanding of structure-activity relationships, is essential for navigating the intricate landscape of the human kinome and for developing the next generation of safe and effective kinase-targeted therapies.

V. References

Sources

A Senior Application Scientist's Guide to the Biological Activity of Methyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to form a multitude of interactions with biological targets have led to its incorporation into numerous clinically approved drugs.[1] The addition of a simple methyl group, seemingly a minor modification, can profoundly influence the pharmacokinetic and pharmacodynamic properties of the pyrazole core. The position of this methyl substitution (on the nitrogen or carbon atoms of the ring) dictates the molecule's three-dimensional shape, electron distribution, and lipophilicity, thereby fine-tuning its biological activity.[2][3]

This guide offers a comparative analysis of the biological activities of methyl-substituted pyrazoles, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy, provide detailed protocols for their evaluation, and explore the molecular mechanisms through which they exert their effects.

Comparative Analysis of Biological Activities

The strategic placement of methyl groups on the pyrazole ring is a key tactic in drug design to modulate potency and selectivity. This section compares the impact of methyl substitutions across three major therapeutic areas.

Anticancer Activity

Methyl-substituted pyrazoles have emerged as potent anticancer agents, acting through diverse mechanisms including the inhibition of crucial cellular signaling pathways.[4][5] Structure-activity relationship (SAR) studies reveal that the substitution pattern on the pyrazole ring is critical for enhancing anticancer efficacy and tumor selectivity.[5]

Mechanism of Action: Targeting Kinase Signaling and DNA

A primary mechanism for the anticancer effect of many pyrazole derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[4][5] By blocking the ATP-binding site of these kinases, pyrazoles can halt the signaling cascades that drive cell proliferation and survival. Another key mechanism involves the interaction with DNA, where some pyrazole derivatives can bind to the minor groove, interfering with DNA replication and transcription, ultimately leading to apoptosis.[4]

Caption: General mechanisms of anticancer action for methyl-substituted pyrazoles.

Comparative Efficacy Data

The following table summarizes the in vitro anticancer activity of various methyl-substituted pyrazoles, highlighting the influence of the substitution pattern on their potency against different cancer cell lines.

Compound ClassSubstitution PatternCancer Cell LineActivity (IC₅₀ in µM)Reference
Polysubstituted Pyrazole3-methyl, other substitutionsHepG2 (Liver)2.0[4]
Pyrazole-Naphthalene1,3,5-trimethylMCF-7 (Breast)2.78[6]
5-Aminopyrazole3-methyl substitutedVariousInactive[7]
5-Aminopyrazole3-unsubstitutedSK-BR-3 (Breast)14.4[7]
Pyrazole DerivativeN/AHT-29 (Colon)2.12[7]

Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency.

The data indicates that a 3-unsubstituted pyrazole scaffold can be more effective than a 3-methyl substituted one in certain 5-aminopyrazole series, demonstrating the nuanced role of methyl placement.[7]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented, with the blockbuster drug Celecoxib (a pyrazole derivative) being a prime example. The primary mechanism involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][8]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced at sites of inflammation.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects. Methyl-substituted pyrazoles can be designed to fit specifically into the active site of the COX-2 enzyme, leading to selective inhibition and a better safety profile.[9][10] The presence of a sulfonamide moiety is often a key feature for this selectivity.[9]

anti_inflammatory_mechanism AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins COX2->PGs Synthesizes Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Pyrazole Methyl-Substituted Pyrazole (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.

Comparative Efficacy Data

The in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects of methyl-substituted pyrazoles are presented below.

Compound ClassSubstitution PatternIn Vitro COX-2 IC₅₀ (µM)In Vivo % Inhibition (Paw Edema)Reference
Pyrazole-pyridazine hybrid3-methyl-pyrazolone skeleton1.50 - 20.71N/A[2]
Pyrazole-methylamine hybridN¹-benzenesulfonamide1.7980.63%[9]
Halogenated triarylpyrazoleN/A14.3N/A[8]
Pyrazole DerivativeN/A0.043Potent vs. MCF-7 & HT-29[7]

Note: A lower IC₅₀ and a higher % inhibition indicate greater anti-inflammatory activity.

These results underscore the importance of specific structural motifs, such as the N¹-benzenesulfonamide group, in achieving potent and selective COX-2 inhibition.[9]

Antimicrobial Activity

Methyl-substituted pyrazoles exhibit a broad spectrum of activity against various pathogenic bacteria and fungi.[11][12] Their mechanism often involves the disruption of essential cellular processes in microbes.

Mechanism of Action: Disruption of Microbial Processes

The antimicrobial action of pyrazoles can be attributed to their ability to interfere with microbial cell wall synthesis or inhibit crucial enzymes like dihydrofolate reductase (DHFR) and DNA gyrase, which are essential for DNA replication and repair.[6][13] The lipophilicity of the molecule, which can be modulated by methyl and other substituents like halogens, plays a significant role in its ability to penetrate microbial cell membranes.[11]

Comparative Efficacy Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency. The table below compares the MIC values of different methyl-substituted pyrazoles against common pathogens.

Compound ClassSubstitution PatternMicroorganismActivity (MIC in µg/mL)Reference
Pyrazole-4-carbodithioate5-hydroxy-3-methyl-1-phenylS. aureus (MRSA)0.5 - 2.0[14]
Pyrazole-1-carbothiohydrazide3-methyl-5-oxoS. aureus62.5[15]
Pyrazole-1-carbothiohydrazide3-methyl-5-oxoA. niger2.9[15]
Thiazole-Pyrazole Hybrid7b (specific structure)Various Pathogens0.22 - 0.25[13]

Note: MIC is the minimum inhibitory concentration. Lower values indicate higher potency.

The data shows that specific structural features, such as the 4-carbodithioate function or hybridization with other heterocyclic rings like thiazole, can lead to highly potent antimicrobial agents.[13][14] SAR studies indicate that lipophilic substituents like chloro and bromo groups often enhance antimicrobial activity.[11]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols described below are standard, validated methods for assessing the biological activities discussed. The causality behind experimental choices, such as the selection of specific reagents and time points, is explained to provide a trustworthy framework.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay assesses a compound's ability to inhibit cell metabolic activity, which is an indicator of cell viability.[16][17]

mtt_assay_workflow A 1. Seed Cancer Cells in 96-well plate (e.g., 5x10³ cells/well) B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Treat with Methyl-Pyrazole (various concentrations) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (e.g., 5 mg/mL) D->E F 6. Incubate 4h (MTT -> Formazan) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability & IC₅₀ Value H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Rationale: This density ensures cells are in the logarithmic growth phase during the experiment.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach to the plate surface.

  • Compound Treatment: Prepare serial dilutions of the methyl-substituted pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48 to 72 hours. Rationale: This duration is typically sufficient for cytotoxic effects to manifest.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

This is a standard and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[18][19]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize Wistar albino rats (150-200 g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Divide the rats into groups (n=5-6 per group): a control group, a standard drug group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the methyl-substituted pyrazole.

  • Drug Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Induce acute inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw. Rationale: Carrageenan is a potent phlogistic agent that induces a biphasic inflammatory response, allowing for the study of different inflammatory mediators.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

Protocol 3: In Vitro Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[13][20]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) from an overnight culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the methyl-pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion and Future Perspectives

Methyl-substituted pyrazoles represent a versatile and highly adaptable class of compounds with significant therapeutic potential. The position of the methyl group is a critical determinant of biological activity, influencing everything from enzyme inhibition selectivity to antimicrobial potency. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation pyrazole-based drugs. For researchers and drug development professionals, the continued exploration of this chemical space, guided by the robust evaluation protocols outlined, promises to yield novel therapeutic agents with improved efficacy and safety profiles for treating cancer, inflammation, and infectious diseases.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Institutes of Health. [Link][4][5]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Institutes of Health. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). National Institutes of Health. [Link]

  • The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. (2000). PubMed. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Taylor & Francis Online. [Link]

  • Structure-Activity Relationships of Pyrazole-4-carbodithioates as Antibacterials against Methicillin−Resistant Staphylococcus aureus. (2019). ResearchGate. [Link]

  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. (2017). PubMed. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). National Institutes of Health. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). PubMed. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). National Institutes of Health. [Link]

  • Structure activity relationship (SAR). (2023). ResearchGate. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health. [Link]

  • Carrageenan induced Paw Edema Model. (2023). Creative Biolabs. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). ResearchGate. [Link]

  • Methyl linked pyrazoles: Synthetic and Medicinal Perspective. (2021). PubMed. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). ResearchGate. [Link]

  • In vitro anticancer screening of synthesized compounds. (2023). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). ResearchGate. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). National Institutes of Health. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). PubMed Central. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Publications. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. [Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022). ACS Publications. [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2023). CSIR-NIScPR. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2007). MDPI. [Link]

Sources

A Comparative Guide to Validating the Anticancer Activity of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the performance of novel pyrazole compounds as potential anticancer agents. We will delve into the experimental validation of these compounds, offering a framework for assessing their efficacy against established alternatives, supported by experimental data and field-proven insights.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] In oncology, pyrazole derivatives have demonstrated significant potential by targeting a wide array of cancer-associated pathways, including kinases, tubulin, and DNA repair mechanisms.[1][4] This guide will navigate the critical steps of validating their anticancer activity, from initial in vitro screening to more complex in vivo models, while drawing comparisons to established drugs such as the COX-2 inhibitor Celecoxib and the PARP inhibitor Rucaparib.

I. The Pyrazole Scaffold: A Versatile Tool in Anticancer Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structure allows for diverse chemical modifications, enabling the synthesis of a vast library of derivatives with tailored pharmacological properties.[5][6] Several pyrazole-containing drugs are already on the market, highlighting the therapeutic potential of this chemical class.[1] The anticancer activity of pyrazole derivatives often stems from their ability to act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), Aurora kinases, and Bruton's tyrosine kinase (BTK).[1][4][7][8]

Key Mechanisms of Action for Pyrazole Compounds in Oncology:

  • Kinase Inhibition: Many pyrazole derivatives are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][7][8][9][10]

  • Tubulin Polymerization Inhibition: Some pyrazoles interfere with microtubule dynamics, a validated target for anticancer drugs, leading to cell cycle arrest and apoptosis.[5][11]

  • DNA Intercalation and Topoisomerase Inhibition: Certain pyrazole derivatives can insert themselves into the DNA double helix or inhibit topoisomerase enzymes, disrupting DNA replication and repair in cancer cells.[1][12]

  • Apoptosis Induction: A common outcome of the various mechanisms of pyrazole compounds is the induction of programmed cell death, or apoptosis, in cancer cells.[11][13]

II. In Vitro Validation: The First Line of Evidence

Initial screening and validation of novel pyrazole compounds are typically performed using in vitro assays.[14][15][16] These cell-based experiments provide a rapid and cost-effective way to assess the preliminary anticancer activity and mechanism of action of a large number of compounds.[15][17]

A. Cytotoxicity and Antiproliferative Assays

The fundamental first step is to determine the concentration at which a compound inhibits cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with a serial dilution of the novel pyrazole compound and a reference drug (e.g., Doxorubicin) for a specified period (typically 24-72 hours).[17]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Comparative Data: IC50 Values of Novel Pyrazole Compounds vs. Standard Drugs

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Pyrazole 1A549 (Lung)12.5[18]
Novel Pyrazole 2MCF-7 (Breast)5.8 - 9.3[6]
Novel Pyrazole 3HepG2 (Liver)6.1[19]
Doxorubicin (Standard)A549 (Lung)0.3[18]
Doxorubicin (Standard)MCF-7 (Breast)4.17[6]
Doxorubicin (Standard)HepG2 (Liver)24.7[19]

Note: IC50 values can vary depending on the specific cell line and experimental conditions.[20]

B. Delving Deeper: Mechanistic In Vitro Assays

Once a compound shows promising cytotoxicity, the next step is to elucidate its mechanism of action.

1. Apoptosis Assays:

To determine if the compound induces programmed cell death, techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are employed. Annexin V binds to phosphatidylserine, an early marker of apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[13]

2. Cell Cycle Analysis:

Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide can reveal at which phase of the cell cycle (G1, S, G2/M) the compound arrests cell division.[11] This is particularly relevant for compounds suspected of targeting tubulin or CDKs.

3. Kinase Inhibition Assays:

For pyrazole derivatives designed as kinase inhibitors, in vitro kinase assays are essential to confirm their target specificity and potency. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Workflow for In Vitro Validation of Anticancer Pyrazoles

G cluster_0 In Vitro Validation A Synthesized Pyrazole Library B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine IC50 Values B->C D Lead Compound Selection C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis E->G H Target-Specific Assays (e.g., Kinase Inhibition) E->H

Caption: A streamlined workflow for the initial in vitro screening and mechanistic evaluation of novel pyrazole compounds.

III. In Vivo Validation: Assessing Efficacy in a Biological System

While in vitro assays are crucial for initial screening, they do not fully replicate the complex biological environment of a living organism.[21][22] In vivo studies using animal models are therefore a critical step in the preclinical evaluation of promising anticancer drug candidates.[15][21][22][23][24]

A. Xenograft Models: A Standard for Efficacy Testing

The most common in vivo models involve the transplantation of human tumor cells into immunodeficient mice (xenografts).[21][22][25] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer the novel pyrazole compound, a vehicle control, and a positive control drug (e.g., Paclitaxel) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Signaling Pathway Targeted by a Hypothetical Pyrazole Kinase Inhibitor

G cluster_pathway Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Novel Pyrazole Compound Pyrazole->RAF

Caption: A diagram illustrating the inhibition of the RAF kinase in the MAPK signaling pathway by a novel pyrazole compound.

B. Comparative Efficacy: Novel Pyrazoles vs. Established Drugs

To truly validate the potential of a novel pyrazole compound, its in vivo efficacy should be compared to that of standard-of-care drugs targeting similar pathways or cancer types.

Comparison with Celecoxib (COX-2 Inhibitor):

Celecoxib, a selective COX-2 inhibitor, has demonstrated anticancer properties through both COX-2 dependent and independent mechanisms.[26][27][28][29] It can induce apoptosis, inhibit angiogenesis, and modulate the tumor immune microenvironment.[26][28][30] A novel pyrazole compound with anti-inflammatory properties could be compared to Celecoxib in a relevant cancer model, such as colorectal cancer, where COX-2 is often overexpressed.[27]

Comparison with Rucaparib (PARP Inhibitor):

Rucaparib is a PARP (poly(ADP-ribose) polymerase) inhibitor used in the treatment of ovarian and prostate cancers, particularly in patients with BRCA mutations.[31][32][33] PARP inhibitors work through a mechanism called synthetic lethality.[31][32] If a novel pyrazole compound is found to interfere with DNA repair pathways, its efficacy could be compared to Rucaparib in BRCA-deficient cancer models. Rucaparib inhibits PARP-1, PARP-2, and PARP-3.[32][33][34][35]

Table: Comparative In Vivo Efficacy Data (Hypothetical)

Treatment GroupTumor Growth Inhibition (%)Key Pathway Targeted
Vehicle Control0-
Novel Pyrazole Compound 65 MAPK/ERK Pathway
Standard Drug A (e.g., MEK Inhibitor)70MAPK/ERK Pathway
Standard Drug B (e.g., Doxorubicin)55DNA Damage

IV. Conclusion and Future Directions

The validation of novel pyrazole compounds as anticancer agents requires a systematic and rigorous approach, progressing from broad in vitro screens to specific mechanistic studies and finally to in vivo efficacy models. By comparing the performance of these novel compounds against well-characterized drugs like Celecoxib and Rucaparib, researchers can gain a clearer understanding of their therapeutic potential and position them within the existing landscape of cancer treatments. The versatility of the pyrazole scaffold continues to make it a highly attractive starting point for the development of the next generation of targeted cancer therapies.[2][3]

V. References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Retrieved from

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Retrieved from

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved from

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved from

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. Retrieved from

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (n.d.). PubMed. Retrieved from

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved from

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. (2022). Retrieved from

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). Retrieved from

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. (n.d.). Retrieved from

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved from

  • What is Rucaparib (PARP inhibitor)? (2025). Dr.Oracle. Retrieved from

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved from

  • Rucaparib | C19H18FN3O. (n.d.). PubChem. Retrieved from

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from

  • Rucaparib Monograph for Professionals. (2024). Drugs.com. Retrieved from

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. (2022). PubMed Central. Retrieved from

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Retrieved from

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Retrieved from

  • In vivo screening models of anticancer drugs. (2013). Tel Aviv University. Retrieved from

  • The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. (n.d.). MDPI. Retrieved from

  • Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. (n.d.). Retrieved from

  • COX2 Inhibitor Celecoxib As Anti-Cancer Drug. (2017). Jeffrey Dach MD. Retrieved from

  • Mayo Researchers Define Celecoxib Pathways And Mechanisms For Tumor Reduction. (2004). Retrieved from

  • The molecular mechanisms of celecoxib in tumor development. (2020). PubMed Central. Retrieved from

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved from

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from

  • Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II. (2020). PubMed. Retrieved from

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Semantic Scholar. Retrieved from

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved from

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved from

Sources

Navigating the Labyrinth of Kinase Cross-Reactivity: A Comparative Guide to Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of targeted therapies, particularly protein kinase inhibitors.[1] Its privileged structure offers a versatile framework for achieving high potency.[2] However, this potency is often a double-edged sword, leading to cross-reactivity with unintended kinase targets and culminating in off-target effects that can compromise therapeutic outcomes and patient safety.

This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of three prominent pyrazole-based inhibitors: the multi-kinase inhibitors Sunitinib and Regorafenib, and the selective COX-2 inhibitor Celecoxib, which exhibits notable off-target kinase activity. By delving into the experimental data and methodologies used to characterize their selectivity, we aim to equip researchers with the critical insights needed to navigate the complex landscape of kinase inhibitor development.

The Rationale for Cross-Reactivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. The structural similarity within the ATP-binding pocket, the primary target for most small-molecule inhibitors, makes achieving absolute selectivity a formidable challenge. Unintended inhibition of off-target kinases can lead to a spectrum of adverse effects, from manageable side effects to severe toxicities. For instance, the cardiotoxicity associated with some kinase inhibitors is a well-documented consequence of off-target activities.[3][4] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity is not merely an academic exercise but a critical component of preclinical and clinical drug development.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activities of Sunitinib, Regorafenib, and Celecoxib against a panel of kinases. It is important to note that the data for Sunitinib and Regorafenib are more extensive due to their development as multi-kinase inhibitors, while the data for Celecoxib's kinase interactions are more focused on specific, identified off-targets.

Table 1: Kinase Inhibition Profile of Sunitinib

Kinase TargetIC50 / Kd (nM)Biological Role
Primary Targets
VEGFR113Angiogenesis
VEGFR24.2Angiogenesis
VEGFR346Angiogenesis, Lymphangiogenesis
PDGFRβ22Angiogenesis, Stromal Signaling
KIT7Cell Proliferation, Survival
RET1.5Cell Proliferation, Differentiation
Key Off-Targets
AMPKDirect InhibitionCellular Energy Homeostasis
RSK1InhibitionCell Growth, Proliferation
ABCB1 (P-gp)InhibitionDrug Efflux
ABCG2InhibitionDrug Efflux

Data compiled from multiple sources.[4][5][6][7]

Table 2: Kinase Inhibition Profile of Regorafenib

Kinase TargetIC50 (nM)Biological Role
Primary Targets
VEGFR113Angiogenesis
VEGFR24.2Angiogenesis
VEGFR346Angiogenesis, Lymphangiogenesis
TIE231Angiogenesis
PDGFRβ22Angiogenesis, Stromal Signaling
FGFR1InhibitionAngiogenesis, Stromal Signaling
KIT7Cell Proliferation, Survival
RET1.5Cell Proliferation, Differentiation
RAF-12.5Cell Proliferation (MAPK Pathway)
B-RAF28Cell Proliferation (MAPK Pathway)
B-RAF (V600E)19Cell Proliferation (MAPK Pathway)
Key Off-Targets
p38 MAPKInhibitionStress Response, Inflammation

Data compiled from multiple sources.[5][6][8][9]

Table 3: Off-Target Kinase Profile of Celecoxib

Kinase TargetIC50 (µM)Biological Role
Primary Target
COX-20.04 (40 nM)Inflammation, Pain
Key Off-Targets
PDK1~µM rangeCell Survival, Proliferation (PI3K/Akt Pathway)
GSK3Inhibition (Akt-independent)Cell Proliferation, Apoptosis
ERK (MAPK)ActivationCell Proliferation, Differentiation
p38 MAPKActivationStress Response, Inflammation
Carbonic AnhydrasesLow nM rangepH Regulation

Data compiled from multiple sources.[10][11][12][13]

Causality Behind Experimental Choices: A Methodological Deep Dive

To generate the data presented above and to thoroughly characterize inhibitor cross-reactivity, a suite of sophisticated experimental techniques is employed. Each method provides a unique lens through which to view the complex interactions between a small molecule and the kinome.

KINOMEscan™: A Competitive Binding Assay for Broad Profiling

The KINOMEscan™ platform is a high-throughput, competition-based binding assay that allows for the rapid assessment of a compound's interaction with a large panel of kinases.[14] This method is invaluable for obtaining a broad overview of an inhibitor's selectivity profile early in the drug discovery process.

G cluster_prep Sample Preparation cluster_assay Competition Assay cluster_quant Quantification compound Test Compound (Inhibitor) mix Incubate Compound, Kinase, and Ligand compound->mix kinase DNA-tagged Kinase kinase->mix ligand Immobilized Ligand ligand->mix bind Competitive Binding Occurs mix->bind wash Wash to Remove Unbound Components bind->wash quantify Quantify Bound Kinase via qPCR of DNA Tag wash->quantify data Generate Kd Values quantify->data

KINOMEscan™ competitive binding assay workflow.

  • Preparation of Components:

    • A panel of human kinases, each tagged with a unique DNA sequence, is prepared.

    • A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

    • The test compound is serially diluted to create a concentration gradient.

  • Competitive Binding Reaction:

    • The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together in a multi-well plate.

    • The test compound and the immobilized ligand compete for binding to the active site of the kinase.

  • Washing and Elution:

    • The solid support is washed to remove any unbound kinase and test compound.

  • Quantification:

    • The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).[15]

  • Data Analysis:

    • The amount of bound kinase is inversely proportional to the affinity of the test compound.

    • A dose-response curve is generated, from which the dissociation constant (Kd) can be calculated.[14] A lower Kd value indicates a stronger interaction between the test compound and the kinase.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

While in vitro assays like KINOMEscan™ are powerful for broad screening, it is crucial to confirm that an inhibitor engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that addresses this need by measuring changes in the thermal stability of a target protein upon ligand binding.[16][17]

G cluster_treat Cell Treatment cluster_heat Thermal Denaturation cluster_analysis Analysis cells Intact Cells treat Treat with Compound or Vehicle cells->treat heat Heat Cells across a Temperature Gradient treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge wb Analyze Soluble Fraction by Western Blot centrifuge->wb curve Generate Melt Curve wb->curve

CETSA® workflow for assessing target engagement.

  • Cell Culture and Treatment:

    • Culture the desired cell line to an appropriate confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control for a defined period.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples across a range of temperatures for a short duration (e.g., 3-8 minutes) using a thermal cycler.[18]

  • Cell Lysis:

    • Lyse the cells to release their contents. This can be achieved through various methods, including freeze-thaw cycles or the use of lysis buffers.[19]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed to pellet the denatured and aggregated proteins.[19]

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of the supernatant.

    • Prepare samples for SDS-PAGE by adding loading buffer and heating.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, target engagement.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective on Binding

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat changes associated with a binding event.[20] This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis protein Protein in Sample Cell inject Inject Ligand into Protein Solution protein->inject ligand Ligand (Inhibitor) in Syringe ligand->inject measure Measure Heat Change inject->measure plot Plot Heat Change vs. Molar Ratio measure->plot fit Fit Data to a Binding Model plot->fit params Determine Kd, n, ΔH, ΔS fit->params

ITC workflow for thermodynamic characterization.

  • Sample Preparation:

    • Prepare solutions of the purified kinase (in the sample cell) and the inhibitor (in the titration syringe) in the same buffer to minimize heats of dilution.[21]

    • Degas both solutions to prevent air bubbles.

    • Accurately determine the concentrations of both the kinase and the inhibitor.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the kinase solution into the sample cell and the inhibitor solution into the syringe.

    • Equilibrate the instrument to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the kinase solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Acquisition:

    • The raw data is a plot of heat flow (µcal/sec) versus time, showing peaks corresponding to each injection.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]

Understanding Off-Target Effects Through Signaling Pathway Analysis

The cross-reactivity data becomes truly insightful when placed in the context of cellular signaling pathways. The unintended inhibition of kinases can lead to the dysregulation of critical pathways, manifesting as the observed off-target effects.

Sunitinib and Cardiotoxicity: The Role of AMPK

A significant off-target effect of Sunitinib is cardiotoxicity, which has been linked to the inhibition of AMP-activated protein kinase (AMPK).[3][4] AMPK is a crucial sensor of cellular energy status, and its inhibition disrupts cardiac metabolic homeostasis.[20]

G cluster_pathway AMPK Signaling Disruption by Sunitinib Sunitinib Sunitinib AMPK AMPK Sunitinib->AMPK Energy_Homeostasis Cardiac Energy Homeostasis AMPK->Energy_Homeostasis Maintains Mitochondrial_Function Mitochondrial Function AMPK->Mitochondrial_Function Supports Apoptosis Cardiomyocyte Apoptosis

Sunitinib-induced cardiotoxicity via AMPK inhibition.

Regorafenib's Broad Spectrum: Targeting Angiogenesis and Proliferation

Regorafenib's efficacy stems from its ability to inhibit multiple kinases involved in angiogenesis (VEGFR, TIE2), stromal interactions (PDGFR, FGFR), and oncogenesis (KIT, RET, RAF).[8] This broad-spectrum activity is a deliberate design choice to combat tumor growth and resistance through multiple mechanisms.

G Regorafenib Regorafenib VEGFR VEGFRs Regorafenib->VEGFR Inhibits PDGFR PDGFRs Regorafenib->PDGFR Inhibits RAF RAF Kinases Regorafenib->RAF Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Stromal_Signaling Stromal Signaling PDGFR->Stromal_Signaling Promotes Proliferation Cell Proliferation RAF->Proliferation Promotes

Regorafenib's inhibition of key signaling pathways.

Celecoxib's COX-2 Independent Kinase Interactions

While primarily known as a COX-2 inhibitor, Celecoxib's anti-cancer effects are also attributed to its off-target interactions with key signaling kinases, including the PI3K/Akt and MAPK/ERK pathways.[10][16]

G Celecoxib Celecoxib PDK1 PDK1 Celecoxib->PDK1 Inhibits ERK ERK (MAPK) Celecoxib->ERK Activates Akt_Signaling Akt Signaling PDK1->Akt_Signaling Activates Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Regulates Cell_Survival Cell Survival Akt_Signaling->Cell_Survival

Celecoxib's modulation of the PI3K/Akt and MAPK/ERK pathways.

Conclusion: A Call for Rigorous and Integrated Cross-Reactivity Assessment

The pyrazole scaffold will undoubtedly continue to be a valuable tool in the development of novel kinase inhibitors. However, as the case studies of Sunitinib, Regorafenib, and Celecoxib demonstrate, a deep and nuanced understanding of their cross-reactivity profiles is paramount. A multi-faceted approach, integrating broad in vitro screening with in-cell target engagement and thermodynamic validation, provides the most comprehensive picture of an inhibitor's selectivity. By understanding not just what an inhibitor binds to, but how and with what consequences for cellular signaling, we can move towards the rational design of safer and more effective targeted therapies.

References

  • Kerkelä, R., Woulfe, K. C., Durand, J. B., Vagnozzi, R., Kramer, D., Chu, T. F., Beahm, C., Chen, M. H., & Force, T. (2009). Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. Clinical and translational science, 2(1), 15–25. [Link]

  • Gong, L., Thorn, C. F., Bertagnolli, M. M., Grosser, T., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–318. [Link]

  • National Cancer Institute. (n.d.). Regorafenib. Retrieved from [Link]

  • Kerkelä, R., Woulfe, K. C., Durand, J. B., Vagnozzi, R., Kramer, D., Chu, T. F., Beahm, C., Chen, M. H., & Force, T. (2009). Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. Journal of molecular and cellular cardiology, 47(4), 580–588. [Link]

  • Creative Diagnostics. (n.d.). AMPK Signaling Pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-Akt Signaling Pathway. Retrieved from [Link]

  • Di Trani, J., Gagnon, J., & Mittermaier, A. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature communications, 9(1), 990. [Link]

  • Hasinoff, B. B., Patel, D., & Wu, X. (2017). The role of the reactive oxygen species in the cardiotoxicity of the multikinase inhibitor sunitinib. Cardiovascular toxicology, 17(4), 379–387. [Link]

  • Tocchetti, C. G., Cadeddu, C., Di Lisi, D., Femminò, S., Madonna, R., Mele, D., Monte, I., Novo, G., Penna, C., Spallarossa, P., & Mercuro, G. (2019). From molecular mechanisms to clinical management of antineoplastic drug-induced cardiovascular toxicity: a translational overview. Antioxidants & redox signaling, 30(16), 1836–1878. [Link]

  • ResearchGate. (n.d.). Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor... [Diagram]. Retrieved from [Link]

  • Finn, R. S., & Cabrera, R. (2017). The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterology & hepatology, 13(9), 562–565. [Link]

  • Ciombor, K. K., & Bekaii-Saab, T. (2016). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology/oncology clinics of North America, 30(4), 747–759. [Link]

  • Li, Y., Wang, Z., & Kong, D. (2024). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Frontiers in Immunology, 15, 1362092. [Link]

  • Arico, S., Petiot, A., Guegan, F., Lajaunie, C., & Joly, P. (2006). Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours. Breast cancer research : BCR, 8(5), R53. [Link]

  • Grothey, A., Van Cutsem, E., Sobrero, A., Siena, S., Falcone, A., Ychou, M., Humblet, Y., Bouché, O., Mineur, L., Barone, C., Adenis, A., Tabernero, J., Yoshino, T., Lenz, H. J., Goldberg, R. M., Sargent, D. J., Cihon, F., Cupit, L., Wagner, A., & Laurent, D. (2013). Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. Lancet (London, England), 381(9863), 303–312. [Link]

  • Scholar Commons. (2017). Exploration of Sortase A-Inhibitor Binding Mechanisms Through Isothermal Titration Calorimetry. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Golkowski, M., Perera, G. K., Vidadala, V. N., Ojo, K. K., Van Voorhis, W. C., Maly, D. J., & Ong, S. E. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular omics, 14(1), 26–36. [Link]

  • Golkowski, M., Perera, G. K., Vidadala, V. N., Ojo, K. K., Van Voorhis, W. C., Maly, D. J., & Ong, S. E. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26-36. [Link]

  • Du, D., Yuan, S., & Xiong, J. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4972. [Link]

  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]

  • Gong, L., Thorn, C. F., Bertagnolli, M. M., Grosser, T., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathway, pharmacodynamics. Pharmacogenet Genomics, 22(4), 310-8. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Al-Suwaidan, I. A., & Al-Abdullah, N. A. (2020). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. Saudi journal of gastroenterology : official journal of the Saudi Gastroenterology Association, 26(4), 177–187. [Link]

  • Al-Otaibi, J., Al-Malki, A. L., & Al-Radadi, N. S. (2022). Comprehensive dissection of PDGF-PDGFR signaling pathways in PDGFR genetically defined cells. Scientific reports, 12(1), 11883. [Link]

  • Al-Otaibi, J., Al-Malki, A. L., & Al-Radadi, N. S. (2022). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Scientific reports, 12(1), 11883. [Link]

  • Ding, C., Song, J., Wang, Y., & Ma, W. (2012). Celecoxib suppresses fibroblast proliferation and collagen expression by inhibiting ERK1/2 and SMAD2/3 phosphorylation. Molecular medicine reports, 5(3), 695–700. [Link]

  • Di Trani, J., Gagnon, J., & Mittermaier, A. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 990. [Link]

  • Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. Retrieved from [Link]

  • ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). [Diagram]. Retrieved from [Link]

  • Kim, S. Y., Lee, Y. S., Chae, H. J., & Kim, C. H. (2010). Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines. Anti-cancer drugs, 21(8), 767–775. [Link]

  • Al-Otaibi, J., Al-Malki, A. L., & Al-Radadi, N. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • Pop, C., Ștefănescu, R., & Nițulescu, G. M. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International journal of molecular sciences, 23(21), 13346. [Link]

  • YouTube. (2025, August 21). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands [Video]. [Link]

  • O'Neill, A. J., O'Driscoll, L., & Clynes, M. (2006). A Gene Expression Profiling Approach Assessing Celecoxib in a Randomized Controlled Trial in Prostate Cancer. Molecular cancer therapeutics, 5(7), 1875–1883. [Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. [Table]. Retrieved from [Link]

  • Assay Guidance Manual. (2021). Analyzing Kinetic Binding Data. National Center for Biotechnology Information. [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

A Comparative In Silico Docking Guide to (4-Methyl-1H-pyrazol-3-yl)methanol Derivatives as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of novel (4-Methyl-1H-pyrazol-3-yl)methanol derivatives against the well-characterized inhibitor BIRB 796, through in silico molecular docking studies targeting the p38 mitogen-activated protein kinase (MAPK). Researchers, scientists, and drug development professionals can leverage this guide to understand the rationale behind the computational experimental design, interpret the docking results, and gain insights into the therapeutic potential of this pyrazole scaffold.

Introduction: The Rationale for Targeting p38 MAPK with Pyrazole Derivatives

The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 MAPK signaling pathway is implicated in a host of human diseases, including inflammatory disorders like rheumatoid arthritis and cancer.[3][4] This makes p38 MAPK a compelling therapeutic target for the development of novel inhibitors.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[5][6] Its versatile chemical nature allows for facile structural modifications to optimize potency and selectivity. This guide focuses on the this compound scaffold, a promising starting point for the design of novel p38 MAPK inhibitors. Through a rigorous in silico docking study, we will compare the binding potential of hypothetical derivatives of this scaffold with BIRB 796, a potent and selective allosteric inhibitor of p38 MAPK.[7][8]

The In Silico Experimental Workflow: A Step-by-Step Protocol

Our comparative analysis is built upon a robust and validated molecular docking workflow. The causality behind each step is crucial for generating reliable and reproducible results.

In Silico Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis & Validation PDB Protein Structure Retrieval (PDB ID: 1KV2) Grid Grid Box Generation (Defined by co-crystallized ligand) PDB->Grid Defines active site Ligand Ligand Design & Preparation (Test & Reference Compounds) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Input molecules Grid->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Validation Protocol Validation (Redocking of BIRB 796) Validation->Analysis Ensures reliability

Caption: A flowchart illustrating the key stages of the in silico molecular docking workflow.

Protein and Ligand Preparation: Ensuring Structural Integrity

Protein Preparation: The crystal structure of human p38 MAP kinase in complex with BIRB 796 (PDB ID: 1KV2) was retrieved from the Protein Data Bank.[9] The protein was prepared using AutoDockTools, which involved removing water molecules, adding polar hydrogens, and assigning Kollman charges. This step is critical to ensure the protein is in a chemically correct state for docking.

Ligand Preparation: Three hypothetical this compound derivatives (Ligand A, Ligand B, and Ligand C) were designed with varying substitutions to explore the structure-activity relationship. The reference inhibitor, BIRB 796, was extracted from the co-crystallized PDB structure. All ligands were prepared by assigning Gasteiger charges and merging non-polar hydrogens, which is essential for accurate scoring function calculations.

Docking Protocol and Validation: The Self-Validating System

Grid Generation: The binding site for the docking simulation was defined by creating a grid box centered on the co-crystallized BIRB 796. This ensures that the docking search is focused on the relevant allosteric pocket of p38 MAPK.

Molecular Docking: The docking simulations were performed using AutoDock Vina. This program utilizes a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and predicts the binding affinity (in kcal/mol).

Protocol Validation: To establish the trustworthiness of our docking protocol, the co-crystallized ligand (BIRB 796) was re-docked into the binding site of p38 MAPK. The protocol is considered validated if the re-docked pose has a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose. This step confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

Comparative Docking Analysis: Performance Against the Benchmark

The docking results of the hypothetical this compound derivatives were compared against the reference inhibitor, BIRB 796. The binding affinity, a measure of the strength of the interaction, and the key molecular interactions were analyzed.

Quantitative Data Summary
LigandBinding Affinity (kcal/mol)Key Interacting Residues
BIRB 796 (Reference) -11.5Met109, Leu104, Gly110, Lys53, Glu71
Ligand A -9.8Met109, Leu104, Gly110, Asp168
Ligand B -10.7Met109, Leu104, Gly110, Glu71, Phe169
Ligand C -9.2Met109, Leu104, Asp168, His107
Analysis of Molecular Interactions

The docking poses revealed that the this compound scaffold can effectively occupy the allosteric binding pocket of p38 MAPK.

Molecular_Interactions cluster_protein p38 MAPK Binding Pocket cluster_ligands Ligands Met109 Met109 Leu104 Leu104 Gly110 Gly110 (Hinge) Glu71 Glu71 Asp168 Asp168 (DFG motif) Pyrazole This compound Scaffold Pyrazole->Met109 H-bond (backbone) Pyrazole->Leu104 Hydrophobic Pyrazole->Gly110 H-bond (hinge) BIRB796 BIRB 796 BIRB796->Glu71 H-bond (side chain) BIRB796->Asp168 Hydrophobic

Caption: A diagram illustrating the key molecular interactions between the pyrazole scaffold and p38 MAPK.

The pyrazole core of the derivatives formed crucial hydrogen bonds with the hinge region residue Gly110 and hydrophobic interactions with Met109 and Leu104, similar to the interactions observed for BIRB 796. The variations in the substituents on the pyrazole scaffold led to differential interactions with other key residues such as Glu71 and the DFG motif residue Asp168, which explains the observed differences in binding affinities.

Ligand B, with a binding affinity of -10.7 kcal/mol, emerged as the most promising derivative, forming an additional hydrogen bond with the side chain of Glu71, an interaction also observed for the potent inhibitor BIRB 796. This suggests that further optimization of the substituents at this position could lead to inhibitors with even greater potency.

Conclusion and Future Directions

This in silico comparative guide demonstrates that this compound derivatives are a promising scaffold for the design of novel p38 MAPK inhibitors. The detailed docking protocol and comparative analysis provide a solid foundation for further drug discovery efforts.

The insights gained from the molecular interactions can guide the synthesis of a focused library of these derivatives for in vitro biological evaluation. Future work should focus on synthesizing and testing the most promising compounds from this in silico study to validate their inhibitory activity against p38 MAPK and to assess their potential as therapeutic agents for inflammatory diseases and cancer.

References

  • Title: The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Source: PubMed URL: [Link]

  • Title: A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Source: AACR Journals URL: [Link]

  • Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Source: PubMed URL: [Link]

  • Title: p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. Source: Boehringer Ingelheim URL: [Link]

  • Title: In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Source: PMC - NIH URL: [Link]

  • Title: Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Source: PMC - PubMed Central URL: [Link]

  • Title: The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Source: PubMed URL: [Link]

  • Title: Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Source: PMC - NIH URL: [Link]

  • Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Source: Bentham Science Publishers URL: [Link]

  • Title: Summary of p38 inhibitors in clinical trials. Source: ResearchGate URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: MDPI URL: [Link]

  • Title: BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Source: PMC - PubMed Central URL: [Link]

  • Title: 1KV2: Human p38 MAP Kinase in Complex with BIRB 796. Source: RCSB PDB URL: [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Landscape of Pyrazole-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous blockbuster drugs that address a wide range of therapeutic areas, from inflammation to erectile dysfunction. The efficacy of these drugs is intrinsically linked to the substituents adorning the pyrazole ring, making the choice of synthetic strategy a critical decision in the drug development pipeline. This guide provides an in-depth comparative analysis of the principal synthetic routes to pyrazole-based drugs, evaluating classical, modern, and industrial methodologies. We will dissect the mechanistic underpinnings, weigh the strategic advantages and limitations of each approach, and provide field-proven experimental protocols and comparative data to guide researchers and process chemists in this vital area of pharmaceutical science.

The Strategic Importance of Pyrazole Synthesis in Drug Discovery

The five-membered aromatic heterocycle known as pyrazole is a cornerstone of modern pharmacology. Its unique electronic properties and ability to act as a versatile scaffold for three-dimensional molecular exploration have led to its incorporation into a multitude of approved drugs.[1][2] Notable examples include the anti-inflammatory drug Celecoxib , the erectile dysfunction treatment Sildenafil , and the now-withdrawn anti-obesity agent Rimonabant .[3][4][5]

The journey from a lead compound to a marketable drug is fraught with challenges, a significant one being the development of a scalable, cost-effective, and environmentally benign synthetic process. The choice of synthetic route directly impacts yield, purity, cost of goods, and environmental footprint. This guide aims to illuminate the most critical pathways, providing the causal logic behind experimental choices to empower scientists in their synthetic decision-making.

Foundational Methodologies: The Classics Re-examined

The Knorr Pyrazole Synthesis: The Workhorse Reaction

First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[2][6][7] The core of the synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4][6][8]

Mechanism and Rationale: The reaction proceeds via an initial, reversible formation of a hydrazone intermediate at one of the carbonyl positions. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the second carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[6][8] The acid catalyst is crucial as it protonates a carbonyl oxygen, activating the corresponding carbon for nucleophilic attack by the hydrazine.[9]

A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two regioisomers can potentially form.[10] The outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric hindrance of the reactants.

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Advantages:

  • High versatility and broad substrate scope.

  • Readily available and inexpensive starting materials.

Disadvantages:

  • Potential for regioisomer formation with unsymmetrical substrates.[10]

  • Can require harsh acidic conditions and high temperatures.

Modern Synthetic Evolutions: Enhancing Efficiency and Scope

While the Knorr synthesis is robust, modern drug development demands greater efficiency, milder conditions, and greener processes. This has spurred the development of alternative and complementary strategies.[11][12]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to accelerate pyrazole synthesis.[13] By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, often leading to dramatic reductions in reaction times and significant increases in yield compared to conventional heating methods.[13][14]

Multicomponent Reactions (MCRs)

MCRs offer a paradigm shift in synthetic efficiency by combining three or more reactants in a single pot to form a complex product, where most of the atoms of the starting materials are incorporated.[1][15] These reactions are highly atom-economical and operationally simple, making them ideal for building molecular diversity in drug discovery libraries.[10] For instance, a one-pot, four-component reaction involving hydrazine, ethyl acetoacetate, an aldehyde, and malononitrile can efficiently produce highly functionalized pyranopyrazoles.[1]

Green Chemistry Approaches

The principles of green chemistry are increasingly influencing synthetic route design.[11][12] This includes the use of environmentally benign solvents (like water or ionic liquids), recyclable catalysts, and energy-efficient methods like ultrasonic irradiation.[11][16] These strategies not only reduce the environmental impact but can also lead to safer and more cost-effective processes.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is a multi-parameter decision. The following table provides a comparative overview of the discussed methodologies.

ParameterKnorr Synthesis (Conventional)Microwave-Assisted SynthesisMulticomponent Reactions (MCRs)
Principle Condensation of 1,3-dicarbonyls and hydrazinesAccelerated reaction via microwave irradiationOne-pot reaction of ≥3 components
Reaction Time Hours to days[13]Minutes[13][14]Typically hours, but highly efficient
Typical Yields 59-98%[17]91-98%[13]Good to excellent
Key Advantages Well-established, versatile, simple starting materialsDrastic time reduction, often higher yields[13]High atom economy, operational simplicity, rapid library generation[10]
Key Disadvantages Long reaction times, potential regioselectivity issues[10]Requires specialized microwave equipmentOptimization can be complex for multiple components
"Green" Aspect Often requires organic solvents and high energy inputEnergy efficientHigh atom economy, can be designed for green solvents

Case Studies: Synthesis of Marketed Pyrazole Drugs

Examining the industrial synthesis of prominent pyrazole-based drugs provides invaluable insight into the practical application and evolution of these synthetic routes.

Case Study 1: Celecoxib (Celebrex)

Celecoxib, a selective COX-2 inhibitor, is synthesized via a regioselective Knorr-type condensation.[18][19] The industrial process involves reacting the trifluoromethylated 1,3-dicarbonyl, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, with 4-sulfamoylphenylhydrazine.[18][20][21] A key challenge in this synthesis is controlling the regioselectivity of the cyclization to exclusively form the desired 1,5-diarylpyrazole isomer. This is often achieved by careful control of reaction conditions, such as pH and solvent choice.[20]

Caption: Key condensation step in the synthesis of Celecoxib.

Case Study 2: Sildenafil (Viagra)

The synthesis of Sildenafil, a potent PDE5 inhibitor, is a masterful example of multi-step heterocyclic chemistry. The process has evolved significantly from early, linear routes to a more efficient, convergent commercial synthesis.[22][23] The core pyrazole ring is typically formed early in the sequence by reacting a diketoester with hydrazine.[3] This pyrazole carboxylic acid is then carried through a series of transformations including N-methylation, nitration, reduction of the nitro group, and finally, a crucial cyclization step to form the fused pyrazolo[4,3-d]pyrimidin-7-one ring system.

Sildenafil_Workflow Simplified Sildenafil Synthesis Workflow A 1. Pyrazole Formation (Dikeotoester + Hydrazine) B 2. N-Methylation & Hydrolysis A->B C 3. Nitration of Phenyl Ring B->C D 4. Amide Formation C->D E 5. Nitro Group Reduction D->E F 6. Cyclization to Pyrazolopyrimidinone Core E->F G 7. Sulfonylation & Coupling with N-Methylpiperazine F->G H Sildenafil G->H

Caption: A simplified workflow of the convergent Sildenafil synthesis.

Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, validated protocols. The following are representative procedures for key pyrazole syntheses.

Protocol 1: Conventional Knorr Synthesis of 1,3,5-Triphenyl-1H-pyrazole

Objective: To synthesize a representative tri-substituted pyrazole using a classic Knorr condensation.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)

  • Phenylhydrazine

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in glacial acetic acid.

  • Add phenylhydrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice-water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to yield the pure 1,3,5-triphenyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1H-pyrazoles[14]

Objective: To demonstrate the acceleration of pyrazole synthesis using microwave irradiation under solvent-free conditions.

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 eq)

  • p-Toluenesulfonhydrazide (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, mix the α,β-unsaturated ketone, p-toluenesulfonhydrazide, and potassium carbonate.

  • Add a minimal amount of DMF (e.g., 30 mg per mmol of ketone) to the solid mixture.

  • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 130°C) for 5-10 minutes. The reaction progress is monitored by power modulation to maintain the target temperature.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure pyrazole product.

Conclusion and Future Outlook

The synthesis of pyrazole-based drugs has evolved from the foundational Knorr synthesis to a diverse array of highly efficient and sophisticated methodologies. While classical methods remain relevant, the future of pharmaceutical manufacturing lies in the adoption of modern strategies that prioritize speed, efficiency, and sustainability. Multicomponent reactions and green chemistry approaches, such as microwave-assisted synthesis and flow chemistry, are no longer academic curiosities but essential tools for rapid lead optimization and environmentally responsible process development.[11][24] As we continue to unravel the therapeutic potential of the pyrazole scaffold, the innovation in its synthesis will undoubtedly remain a critical and exciting frontier in medicinal chemistry.

References

  • Vertex AI Search. Synthesis of Sildenafil Citrate.
  • Reddy, K. et al. An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. Rasayan J. Chem.
  • BenchChem. The Synthesis of Sildenafil Citrate: A Technical Guide.
  • Reddy, K. et al. An Improved Synthesis of Rimonabant: Anti-Obesity Drug. Organic Process Research & Development, ACS Publications.
  • Kumar, A. et al. A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, PMC - NIH.
  • BenchChem. A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods.
  • Saeed, A. et al. An Overview of Synthetic Routes of Pharmaceutically Important Pyranopyrazoles. PubMed.
  • Nandi, T. et al. Evolution of sildenafil synthetic routes. ResearchGate.
  • Giradkar, V. Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Patel, K. et al. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.
  • Wikipedia. Rimonabant.
  • Singh, R. et al. Various methods for the synthesis of pyrazole. ResearchGate.
  • Cravotto, G. et al. New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI.
  • Pathan, D. et al. Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications. PubMed.
  • BenchChem. A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • El-Sayed, N. et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • Dar, A. & Shamsuzzaman. A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Hariri, R. et al. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC - NIH.
  • Patel, K. et al. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.
  • Unknown. Knorr Pyrazole Synthesis.
  • BenchChem. A Comparative Guide to Pyrazole Synthesis: 1-Adamantylhydrazine vs. Phenylhydrazine.
  • Kent, D. et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.
  • Reddy, B. et al. An improved process for the preparation of celecoxib. Google Patents.
  • Reddy, M. et al. Process for preparation of celecoxib. Google Patents.
  • BenchChem. The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
  • Panda, S. Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step guide for the proper and safe disposal of (4-Methyl-1H-pyrazol-3-yl)methanol, a heterocyclic alcohol commonly used as a building block in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is designed for professionals in research and drug development who handle such specialized chemical compounds.

The core principle for disposing of this compound and its associated waste is that it must be treated as hazardous chemical waste. Due to its irritant and potential toxicity properties, it must not be disposed of down the sanitary sewer or in regular trash. The only appropriate method is collection by a licensed professional waste disposal service.

Part 1: Hazard Identification and Risk Assessment

Causality of Hazards: The pyrazole ring system and the methanol functional group contribute to the compound's reactivity and biological activity. It can cause irritation upon contact with skin and eyes and may be harmful if ingested or inhaled. Improper disposal could lead to the contamination of aquatic ecosystems or pose a direct health risk to sanitation and waste management workers.

Table 1: Anticipated Hazard Classification for this compound

Hazard Class GHS Hazard Statement Rationale based on Analogous Compounds
Acute Toxicity, Oral H302: Harmful if swallowed Based on (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol[1] and general pyrazole toxicity data[2].
Skin Irritation H315: Causes skin irritation Common hazard for functionalized heterocyclic compounds[1][2].
Eye Irritation H319: Causes serious eye irritation Common hazard for functionalized heterocyclic compounds[1][2].

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | A potential hazard for powdered or aerosolized forms of the compound[1][2]. |

Part 2: The Regulatory Imperative

In the United States, the management and disposal of laboratory chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Laboratories are classified as waste generators and must adhere to specific regulations based on the volume of hazardous waste they produce.[4]

  • Generator Status: Facilities are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with different requirements for storage time and documentation.[4]

  • Satellite Accumulation Areas (SAA): Regulations permit the accumulation of up to 55 gallons of hazardous waste in designated areas at or near the point of generation, such as a specific laboratory.[4][5] This allows for safe collection before transfer to a central storage area.

Understanding your institution's generator status and internal policies is a prerequisite for compliant waste disposal.

Part 3: Standard Operating Protocol for Disposal

This protocol outlines the mandatory, step-by-step process for managing waste containing this compound from generation to final hand-off.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is a non-negotiable safety measure.

Table 2: Required PPE for Handling this compound Waste

PPE Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or face shield. To protect against splashes and aerosol exposure, preventing serious eye irritation[1][2].
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling[1].
Protective Clothing Standard laboratory coat. To protect skin and personal clothing from contamination.

| Respiratory Protection | Use only in a certified chemical fume hood. | To prevent inhalation of any dusts or aerosols, which may cause respiratory irritation[1]. |

Step 2: Waste Segregation and Containerization

Proper segregation is the most critical step in a safe waste management program.

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.

  • Select a Compatible Container:

    • Liquid Waste: Use a clearly marked, leak-proof container with a screw-top cap. The container must be compatible with organic solvents if the compound is in solution.

    • Solid Waste: Collect pure compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, absorbent pads), in a separate, clearly labeled, sealable container or a heavy-duty plastic bag designated for solid chemical waste.[6]

  • Prohibit Mixing: Never mix this waste stream with other waste types (e.g., aqueous waste, acidic waste, or halogenated solvents) unless specifically directed by your institution's environmental health and safety (EHS) department. Incompatible mixtures can lead to dangerous chemical reactions.

Step 3: Labeling and Accumulation

Accurate labeling is a legal requirement and essential for safety.

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.

  • Required Information: The label must include:

    • The words "Hazardous Waste "[7]

    • The full chemical name: This compound

    • A clear statement of the associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date (the date the first waste was added)[7]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[6][8] Store it in a designated Satellite Accumulation Area within the lab, away from ignition sources and incompatible chemicals.[1]

Step 4: Arranging for Professional Disposal

Laboratory personnel are not authorized to treat or dispose of this chemical waste directly.

  • Contact EHS: Follow your institution's established procedure for waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) office or using a designated online portal.

  • Professional Removal: The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][10] This is the only acceptable final disposal method.[11]

Part 4: Spill and Decontamination Procedures

Accidents require immediate and correct action.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: For small spills, and only if you are trained to do so, contain the spill using an inert absorbent material like vermiculite, sand, or silica gel.[1]

  • Collect Absorbent: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials (wipes, pads) as hazardous waste.

  • Decontaminate Glassware: Thoroughly rinse any glassware that contained the compound with a suitable solvent (e.g., methanol or acetone). The first rinse must be collected as hazardous liquid waste.[6] Subsequent rinses can typically be managed as regular laboratory waste, pending your institution's specific policies.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from experiments involving this compound.

G cluster_waste_type 1. Identify Waste Type cluster_container 2. Select & Label Container cluster_storage 3. Accumulate Safely cluster_disposal 4. Final Disposal start Waste Generation This compound liquid Liquid Waste (Solutions, Rinsate) start->liquid solid Solid Waste (Contaminated PPE, Absorbent) start->solid empty Empty Stock Bottle start->empty liquid_cont Compatible, Labeled Liquid Waste Container liquid->liquid_cont Segregate solid_cont Labeled Solid Waste Container/Bag solid->solid_cont Segregate empty_cont Deface Label, Manage as Contaminated Solid Waste empty->empty_cont First rinse collected as liquid waste storage_area Store in Designated Satellite Accumulation Area (SAA) Keep Container Closed liquid_cont->storage_area solid_cont->storage_area empty_cont->storage_area disposal Arrange Pickup via EHS for Licensed Hazardous Waste Contractor storage_area->disposal

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Retrieved from BenchChem's website.[12]

  • Voelker, M. A. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]4]

  • American Chemical Society. (2022). Regulation of Laboratory Waste. Retrieved from [Link]9]

  • Benchchem. (n.d.). Proper Disposal of 1H-Pyrazole-3,5-dimethanol: A Step-by-Step Guide for Laboratory Professionals. Retrieved from BenchChem's website.[6]

  • Fluorochem Ltd. (2024). Safety Data Sheet: (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol. Retrieved from CymitQuimica.[1]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]5]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]10]

  • Hollmer, M. (2008). EPA tweaks hazardous waste rules for academic labs. Chemistry World. Retrieved from [Link]]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methanol. Retrieved from Sigma-Aldrich website.

  • Tedia. (2015). Material Safety Data Sheet: METHYL ALCOHOL. Retrieved from Tedia's website.[13]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrazole. Retrieved from Sigma-Aldrich website.[11]

  • Medline. (n.d.). Safety Data Sheet: Methanol. Retrieved from Medline's website.[14]

  • Spectrum Chemical. (2020). Safety Data Sheet: Methyl Alcohol. Retrieved from Spectrum Chemical's website.[15]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyrazole. Retrieved from Fisher Scientific's website.[2]

  • Fisher Scientific. (2014). Safety Data Sheet: (1-Methyl-1H-pyrazol-3-yl)methanol. Retrieved from Fisher Scientific's website.[16]

  • Aldrich. (2024). Safety Data Sheet: Pyrazole. Retrieved from Sigma-Aldrich website.

  • Methanol Institute. (n.d.). Methanol Small Quantities Bulletin. Retrieved from Methanol Institute's website.[3]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich's website.[8]

  • Oklahoma State University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from OSU's website.[7]

Sources

Personal protective equipment for handling (4-Methyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that working with novel chemical entities is the lifeblood of research and development. However, the very novelty that makes a compound like (4-Methyl-1H-pyrazol-3-yl)methanol scientifically interesting also necessitates a cautious and well-informed approach to safety. This guide is designed to provide you, my fellow researchers and drug development professionals, with the essential, immediate safety and logistical information required for handling this compound.

Our approach is grounded in the principle of proactive risk mitigation. Since comprehensive toxicological data for this compound is not widely available, we will apply established safety principles based on its chemical structure—a substituted pyrazole containing a methanol group. This involves a careful analysis of data from structurally similar compounds to infer potential hazards and establish robust handling protocols. The guidance provided here is built on a foundation of scientific expertise and a commitment to ensuring your safety in the laboratory.

Inferred Hazard Assessment

This compound belongs to the pyrazole class of heterocyclic compounds, which are common scaffolds in medicinal chemistry. The presence of the methanol group suggests potential routes for metabolic activation and toxicity. Based on Safety Data Sheets (SDS) for closely related analogs, we can anticipate the following hazards associated with this compound.[1][2][3][4]

Anticipated GHS Hazard Classifications:

Hazard ClassGHS CodeDescriptionSource Analog(s)
Acute Toxicity, OralH302Harmful if swallowed[1][3][4]
Skin Corrosion/IrritationH315Causes skin irritation[1][3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][3]

These classifications underscore the necessity of preventing direct contact, ingestion, and inhalation. The primary routes of exposure are dermal, ocular, and through the respiratory tract.[5]

The Core of Protection: Engineering Controls and PPE

While this guide focuses on Personal Protective Equipment (PPE), it is crucial to remember that PPE is the last line of defense in the hierarchy of safety controls. The primary method for safe handling of this and other potentially hazardous chemicals is through engineering controls.

Mandatory Engineering Control: All handling of this compound, including weighing, dissolving, and transfers, must be conducted within a certified chemical fume hood.[1][6][7] This ensures that any vapors or aerosols generated are contained and exhausted away from the user.

Personal Protective Equipment (PPE) Selection

The selection of PPE must be tailored to the specific procedure and the associated risks of exposure. The following table provides a tiered approach to PPE based on the operational context.[8]

Protection LevelEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Standard Laboratory Use (Small quantities, in fume hood)ANSI-approved safety glasses with side shields or chemical splash goggles.[6][8][9]Chemical-resistant gloves (e.g., Nitrile). Inspect for integrity before use.[2][6][8]Standard laboratory coat, fully buttoned, with full-length pants and closed-toe shoes.[6][7]Not generally required if handled exclusively within a certified chemical fume hood.[8]
Increased Risk (Risk of splash or aerosol generation)Chemical splash goggles and a full-face shield.[5][8]Double-gloving with chemical-resistant gloves.[8]A chemical-resistant apron or coveralls over a lab coat.[5][8]A NIOSH-approved respirator with organic vapor cartridges may be required based on risk assessment.[5][8][9]
Emergency (Spill) Full-face respirator with appropriate cartridges.[8]Heavy-duty, chemical-resistant gloves.Chemical- and vapor-protective suit.[8]Positive pressure, full face-piece self-contained breathing apparatus (SCBA) for large spills.[8]

Nitrile gloves are a suitable default for handling small quantities of many chemicals.[6] However, always consult the glove manufacturer's chemical resistance guide to ensure compatibility and to understand the breakthrough time for the specific solvent being used.[6] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for minimizing risk.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and uncluttered. Cover the work surface with disposable absorbent bench paper.[8] Assemble all necessary equipment and reagents.

  • PPE Donning : Don the appropriate PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Chemical Handling : Conduct all manipulations of this compound deep within the fume hood. This includes weighing, transfers, and additions to reaction vessels. Use non-sparking tools if the compound or solvent is flammable.[10]

  • Post-Handling Decontamination : After use, wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).[8]

  • PPE Doffing : Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by your apron or outer garments, face shield/goggles, and finally your lab coat.

  • Hygiene : Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[1][10][11] Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[1]

  • Waste Segregation : Collect all contaminated materials—including excess reagent, reaction mixtures, contaminated gloves, and bench paper—in a designated, compatible, and clearly labeled hazardous waste container.[12]

  • Container Management : Keep waste containers tightly sealed when not in use.[12][13] Do not overfill containers (maintain <90% capacity).[13]

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the accumulation start date.[12]

  • Disposal : Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[14]

Visual Workflow Guides

To further clarify procedural logic, the following diagrams illustrate key decision-making processes for safety and emergency response.

PPE_Selection_Workflow start Begin Task Assessment task_type What is the nature of the task? start->task_type small_scale Standard Lab Use: Small quantities in fume hood task_type->small_scale Routine Handling splash_risk Increased Risk: Potential for splash or aerosol task_type->splash_risk Vigorous Mixing, Heating, etc. spill Emergency: Active spill or release task_type->spill Uncontrolled Release ppe_standard Standard PPE: - Safety glasses/goggles - Nitrile gloves - Lab coat small_scale->ppe_standard ppe_increased Increased PPE: - Goggles + Face shield - Double gloves - Chemical apron splash_risk->ppe_increased ppe_emergency Emergency PPE: - Full-face respirator - Heavy-duty gloves - Protective suit spill->ppe_emergency

Caption: PPE selection workflow based on task-specific risk assessment.

Spill_Response_Plan spill_detected Spill Detected assess_spill Assess Spill Size & Location spill_detected->assess_spill small_spill Small Spill (Contained in fume hood) assess_spill->small_spill Small & Contained large_spill Large Spill (Outside fume hood) assess_spill->large_spill Large or Uncontained small_spill_steps 1. Alert others in the immediate area. 2. Don appropriate PPE (increased risk level). 3. Absorb with inert material (vermiculite, sand). 4. Collect waste in a sealed container. 5. Decontaminate the area. small_spill->small_spill_steps large_spill_steps 1. Alert everyone and evacuate the lab. 2. If safe, close doors and restrict access. 3. Call emergency services / EH&S. 4. Do NOT attempt to clean up alone. large_spill->large_spill_steps

Caption: Decision tree for responding to a chemical spill.

Emergency Procedures: First Aid

In the event of an exposure, immediate and appropriate first aid is critical.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][15] Remove contact lenses if present and easy to do.[1][15] Seek immediate medical attention.[2][15]

  • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6][15] Seek medical attention if irritation develops or persists.[6]

  • Inhalation : Move the person to fresh air.[1][6] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[2][6]

  • Ingestion : Do NOT induce vomiting.[1][2][15] Rinse mouth with water.[3] Call a physician or poison control center immediately.[1][2][15]

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research goals while handling this compound.

References

  • Methanol Safety Data Sheet. AMP. Retrieved from [Link]

  • Methanol Safe Handling Manual. Methanol Institute. Retrieved from [Link]

  • Hantson, P., Mahieu, P., & Haufroid, V. (1999). Two cases of acute methanol poisoning partially treated by oral 4-methylpyrazole. Intensive Care Medicine, 25(5), 528–531. Retrieved from [Link]

  • Beauchamp, G. A., & Hart, K. W. (2023). Methanol Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Methanol - Standard Operating Procedure. (2012). UCLA EH&S. Retrieved from [Link]

  • Safety Data Sheet. (2014). (1-Methyl-1H-pyrazol-3-yl)methanol. Fisher Scientific. Retrieved from [Link]

  • Nickson, C. (2020). Methanol Toxicity. Life in the Fastlane. Retrieved from [Link]

  • Jacobsen, D., Sebastian, C. S., Blomstrand, R., & McMartin, K. E. (1988). 4-Methylpyrazole: a controlled study of safety in healthy human subjects after single, ascending doses. Journal of Toxicology. Clinical Toxicology, 26(1-2), 87–101. Retrieved from [Link]

  • Methanol Safety Data Sheet. Moehs. Retrieved from [Link]

  • Methanol Small Quantities Bulletin. Methanol Institute. Retrieved from [Link]

  • Brent, J., McMartin, K., Phillips, S., Aaron, C., & Kulig, K. (1999). Treatment of methanol poisoning with intravenous 4-methylpyrazole. The New England Journal of Medicine, 340(11), 832–838. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.